Cdk7-IN-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H27F3N6O |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[2-[[(6S)-4-azaspiro[2.5]octan-6-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-cyclopropyl-1,4,5,6-tetrahydropyrrolo[2,3-c]azepin-8-one |
InChI |
InChI=1S/C23H27F3N6O/c24-23(25,26)17-12-28-21(30-13-5-6-22(7-8-22)29-10-13)31-18(17)16-11-27-19-15(16)2-1-9-32(20(19)33)14-3-4-14/h11-14,27,29H,1-10H2,(H,28,30,31)/t13-/m0/s1 |
InChI Key |
MEHRTPAPZVPMJI-ZDUSSCGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-28: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for cancer therapy.[1][2] Cdk7-IN-28 is a potent inhibitor of CDK7 that has demonstrated significant anti-proliferative activity.[3] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on CDK7's dual functions, quantitative data on its inhibitory and anti-proliferative activities, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to CDK7: A Dual-Role Kinase
CDK7 is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes:
-
Transcription: As a subunit of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7).[4][5] This phosphorylation is crucial for transcription initiation, promoter escape, and the recruitment of RNA processing factors.[4][5]
-
Cell Cycle Control: CDK7, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK).[2][6] The CAK complex is responsible for the activating phosphorylation of T-loops in several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[2][6]
Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a significant target for therapeutic intervention.[1][2]
This compound: A Potent CDK7 Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective inhibitor of CDK7.[3] Its mechanism of action is centered on the direct inhibition of the kinase activity of CDK7, which in turn disrupts both transcription and cell cycle progression.[3]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK7, thereby preventing the phosphorylation of its substrates. This leads to a dual impact on cellular function:
Inhibition of Transcription
By inhibiting the kinase activity of CDK7 within the TFIIH complex, this compound prevents the phosphorylation of the RNAPII CTD.[7] This leads to:
-
Reduced Transcription Initiation: The lack of Ser5 and Ser7 phosphorylation on the RNAPII CTD impairs the transition from transcription initiation to elongation.[6]
-
Altered Gene Expression: Inhibition of CDK7 leads to widespread changes in gene expression, with a particular impact on genes with super-enhancers that are often associated with oncogenic pathways.[2]
-
DNA Replication Stress: The disruption of transcription can lead to DNA replication stress, contributing to the anti-proliferative effects of the inhibitor.[3]
Disruption of the Cell Cycle
As an inhibitor of the CAK complex, this compound blocks the activation of downstream cell cycle CDKs.[1] This results in:
-
Cell Cycle Arrest: The lack of activation of CDK1, CDK2, CDK4, and CDK6 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][6]
-
Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death (apoptosis), further contributing to the inhibitor's anti-cancer effects.[1]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK7/Cyclin H/MNAT1 | 5 |
| CDK2/Cyclin A | 6224 |
| CDK9/Cyclin A | 296 |
| CDK13/Cyclin K | 152 |
Data sourced from MedChemExpress.[3]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 |
| HepaRG | Hepatocellular Carcinoma | < 10 |
| NCI-H82 | Small Cell Lung Cancer | < 10 |
Data sourced from MedChemExpress.[3]
Signaling Pathways and Experimental Workflows
Figure 1: Dual roles of CDK7 in transcription and cell cycle regulation.
Figure 2: Mechanism of action of this compound.
Figure 3: Experimental workflow for this compound characterization.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of this compound against purified CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 enzyme
-
Eu-anti-GST Antibody
-
Kinase Tracer
-
This compound
-
Kinase Buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK7/Cyclin H/MAT1 enzyme to all wells.
-
Add the Eu-anti-GST antibody and kinase tracer mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting against the logarithm of the inhibitor concentration.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of RNAPII CTD and cell cycle CDKs following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser5, anti-p-CDK2 T160, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Conclusion
This compound is a potent and selective inhibitor of CDK7 that exerts its anti-proliferative effects through the dual inhibition of transcription and cell cycle progression. By blocking the phosphorylation of RNAPII CTD and preventing the activation of cell cycle CDKs, this compound effectively halts cell growth and induces cell death in cancer cells.[1][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other CDK7 inhibitors.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Cdk7-IN-28: An In-depth Technical Guide to a Potent and Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cdk7-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the biochemical and cellular activity of this compound, its impact on the CDK7 signaling pathway, and methodologies for its evaluation.
Core Target: Cyclin-Dependent Kinase 7 (CDK7)
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle regulation and transcription.[1][2] As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4] Additionally, CDK7 is an integral component of the general transcription factor TFIIH.[3] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[3][5] Given its central role in both cell proliferation and gene expression, CDK7 has emerged as a compelling therapeutic target in oncology.[2][4]
This compound: A Potent Inhibitor of CDK7
This compound is a small molecule inhibitor designed to selectively target the kinase activity of CDK7. Its inhibitory action disrupts the dual functions of CDK7, leading to cell cycle arrest and a halt in transcriptional activity, which is particularly detrimental to rapidly proliferating cancer cells.[6]
Biochemical and Cellular Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound [6]
| Target | Assay Type | IC50 (nM) |
| CDK7/Cyclin H/MNAT1 | In Vitro Kinase Assay | 5 |
| cdk2/cyclin A | In Vitro Kinase Assay | 6224 |
| CDK9/CyclinA | In Vitro Kinase Assay | 296 |
| CDK13/Cyclin K | In Vitro Kinase Assay | 152 |
Table 2: Anti-proliferative Activity of this compound [6]
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Proliferation Assay | 2 |
| HepaRG | Hepatocellular Carcinoma | Cell Proliferation Assay | < 10 |
| NCI-H82 | Small Cell Lung Cancer | Cell Proliferation Assay | < 10 |
Signaling Pathways and Mechanism of Action
CDK7's central role in cellular function is depicted in the following signaling pathway diagram. Inhibition by this compound disrupts these critical processes.
The diagram above illustrates the dual functions of CDK7 in promoting cell cycle progression through the activation of other CDKs and in facilitating transcription as a component of the TFIIH complex. This compound directly inhibits CDK7, thereby blocking both pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro CDK7 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)
-
ATP, [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK7 substrate peptide to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (WST-8/CCK-8 Method)
This colorimetric assay measures the anti-proliferative effects of this compound on cancer cell lines, such as MDA-MB-468.[1]
Materials:
-
MDA-MB-468 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
WST-8 (Water-Soluble Tetrazolium salt) or CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of WST-8/CCK-8 solution to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C in the dark.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
MDA-MB-468 cells
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Plate MDA-MB-468 cells and treat with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Summary
This compound is a potent and selective inhibitor of CDK7 with significant anti-proliferative activity in various cancer cell lines. Its mechanism of action, through the dual inhibition of cell cycle progression and transcription, makes it a promising candidate for further investigation in cancer therapy. The experimental protocols provided herein offer a framework for the continued evaluation of this compound and other CDK7 inhibitors.
References
Cdk7-IN-28: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the eukaryotic cell cycle and transcription, making it a compelling target for therapeutic intervention, particularly in oncology. Cdk7-IN-28 is a potent inhibitor of CDK7 that has demonstrated significant anti-proliferative activity. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its characterization, and visualizing the associated signaling pathways.
Introduction to CDK7 and its Dual Role
CDK7 is a serine/threonine kinase that plays a central role in two fundamental cellular processes:
-
Cell Cycle Progression: As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. This activation is essential for the orderly progression through the different phases of the cell cycle.
-
Transcription: CDK7 is also a component of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.
Given its dual function, inhibition of CDK7 presents a powerful strategy to concurrently halt cell proliferation and disrupt the transcriptional program of cancer cells, which are often highly dependent on both processes for their survival and growth.
This compound: A Potent Inhibitor of CDK7
This compound is a small molecule inhibitor designed to target the kinase activity of CDK7. Its mechanism of action involves binding to the ATP-binding pocket of CDK7, thereby preventing the transfer of phosphate groups to its substrates.
Biochemical and Cellular Activity
Quantitative data for this compound and other relevant CDK7 inhibitors are summarized below. This data highlights the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| This compound | CDK7/Cyclin H/MNAT1 | 5 | MDA-MB-468 | 2 | [1] |
| cdk2/cyclin A | 6224 | HepaRG | < 10 | [1] | |
| CDK9/CyclinA | 296 | NAl-H82 | < 10 | [1] | |
| CDK13/Cyclin K | 152 | [1] | |||
| THZ1 | CDK7 | - | Various Breast Cancer Lines | 80-300 (2-day treatment) | [2] |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | - | - | [3] |
| CDK2 | 1300 | [3] | |||
| CDK9 | 3020 | [3] |
Role of this compound in Cell Cycle Regulation
By inhibiting CDK7, this compound disrupts the normal progression of the cell cycle, primarily leading to cell cycle arrest at the G1/S and G2/M transitions. This arrest is a direct consequence of the inhibition of the CAK complex and the subsequent lack of activation of key cell cycle CDKs.
Signaling Pathways Affected by this compound
The primary signaling pathway disrupted by this compound is the CDK-mediated cell cycle control. A simplified representation of this pathway is provided below.
References
Cdk7-IN-28: A Technical Guide to its Effects on Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that orchestrates two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As a component of the general transcription factor TFIIH, CDK7 is essential for the initiation and regulation of transcription by RNA Polymerase II (Pol II).[1][4][5] Cdk7-IN-28 is a potent and selective inhibitor of CDK7, offering a powerful chemical tool to probe the transcriptional functions of this kinase and explore its therapeutic potential. This document provides an in-depth technical overview of the effects of CDK7 inhibition by compounds like this compound on the core process of transcription, supported by quantitative data, detailed experimental protocols, and functional diagrams.
The Role of CDK7 in Transcription
CDK7's role in transcription is multifaceted, primarily executed through its kinase activity within the TFIIH complex.[1][4] Its key functions include:
-
Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD): CDK7 phosphorylates the serine 5 (Ser5) and serine 7 (Ser7) residues of the Pol II CTD.[6][7][8] This phosphorylation is a critical step for promoter clearance, the transition from transcription initiation to elongation, and the recruitment of mRNA capping machinery.[4][9]
-
Promoter-Proximal Pausing and Elongation: CDK7 activity is required to establish a promoter-proximal pause, a key regulatory step in the transcription of many genes. It facilitates the displacement of initiation factor TFIIE and the recruitment of DSIF and NELF, the factors that establish the pause.[4][10]
-
Activation of Other Transcriptional Kinases: CDK7 acts as a "master regulator" by functioning as a CDK-activating kinase (CAK).[11][12] It phosphorylates and activates CDK9 (the catalytic subunit of P-TEFb), which is essential for releasing Pol II from the promoter-proximal pause and promoting productive elongation.[4][7][10] CDK7 also activates CDK12 and CDK13, which are involved in later stages of elongation and co-transcriptional processing.[11]
Quantitative Data: The Potency and Selectivity of this compound
This compound demonstrates high potency for its primary target, CDK7, and selectivity over other related kinases. This profile makes it a valuable research tool for dissecting CDK7-specific functions.
Table 1: Biochemical Inhibition Profile of this compound
| Target Kinase Complex | IC50 (nM) | Reference |
| CDK7/Cyclin H/MNAT1 | 5 | [13] |
| CDK9/Cyclin A | 296 | [13] |
| CDK13/Cyclin K | 152 | [13] |
| CDK2/Cyclin A | 6224 | [13] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 2 | [13] |
| HepaRG | Hepatocellular Carcinoma | < 10 | [13] |
| NCI-H82 | Small Cell Lung Cancer | < 10 | [13] |
Effects of CDK7 Inhibition on the Transcription Cycle
Inhibition of CDK7 by a potent molecule like this compound initiates a cascade of effects that globally impact transcription.
-
Reduced Pol II CTD Phosphorylation: Treatment with CDK7 inhibitors leads to a dose-dependent decrease in the phosphorylation of Pol II at Ser5, Ser7, and subsequently Ser2 residues.[7][8] This is a primary and direct consequence of inhibiting the kinase.
-
Impaired Transcription Initiation and Promoter Escape: By preventing Ser5 phosphorylation, CDK7 inhibition compromises the stability of preinitiation complexes and prevents Pol II from escaping the promoter, leading to a global reduction in new transcript synthesis.[9][14]
-
Global Downregulation of mRNA Synthesis: The block in initiation and elongation results in a progressive, widespread reduction in steady-state mRNA levels.[7] Studies with inhibitors like THZ1 show that a majority of transcripts are significantly reduced after several hours of treatment.[7]
-
Disruption of Super-Enhancer-Driven Transcription: Many cancer cells exhibit a dependency on large regulatory elements called super-enhancers (SEs) to drive the expression of key oncogenes. These SE-associated genes are particularly sensitive to CDK7 inhibition, which appears to be a key mechanism behind the anti-tumor activity of these compounds.[4][15]
Key Experimental Protocols
Assessing the transcriptional effects of this compound involves a combination of biochemical, cellular, and genomic assays.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against CDK7 and other kinases.
-
Methodology:
-
Recombinant kinase complexes (e.g., CDK7/Cyclin H/MAT1) are incubated in a kinase buffer containing ATP and a suitable substrate (e.g., a peptide derived from the Pol II CTD).
-
The inhibitor, this compound, is added in a dose-response format (e.g., 10-point serial dilution).
-
The reaction is initiated by adding ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence-based assays like ADP-Glo).
-
After incubation (e.g., 30-60 minutes at 30°C), the reaction is stopped.
-
Substrate phosphorylation is quantified using methods such as scintillation counting for radioactivity or luminescence detection.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To measure the effect of this compound on the phosphorylation of CDK7 substrates in cells.
-
Methodology:
-
Culture cells (e.g., MDA-MB-468) and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 12 hours).
-
Harvest cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify total protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Pol II CTD p-Ser5, p-Ser7, p-Ser2, and total Pol II. Antibodies against CDK1 p-T161 and CDK2 p-T160 can assess CAK activity.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or Tubulin).
-
Nascent Transcript Analysis by RT-qPCR
-
Objective: To quantify the immediate impact of CDK7 inhibition on the synthesis of new RNA.
-
Methodology:
-
Treat cells with this compound for a short duration (e.g., 30-60 minutes) to minimize effects on mRNA stability.
-
Isolate total RNA using a TRIzol-based method.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers that specifically amplify unspliced pre-mRNA. This is typically achieved by designing one primer in an exon and the other in an adjacent intron.
-
Analyze the expression of short-lived transcripts (e.g., MYC, FOS) and housekeeping genes (e.g., GAPDH, RPL3).
-
Normalize data to a control gene and calculate the fold change in nascent transcript levels upon inhibitor treatment.
-
Logical Consequences of CDK7 Inhibition
The direct biochemical inhibition of CDK7 by this compound leads to a series of predictable downstream cellular and transcriptional consequences.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pure.mpg.de [pure.mpg.de]
- 15. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-28: A Potent Inhibitor of Cyclin-Dependent Kinase 7 for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk7-IN-28 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. Its dual functionality makes it a compelling target for therapeutic intervention in oncology and other proliferative diseases. This technical guide provides a comprehensive overview of the molecular properties, biological activity, and experimental methodologies associated with this compound, designed to support its application in preclinical research.
Molecular and Physical Properties
This compound is a small molecule inhibitor with the following chemical and physical characteristics:
| Property | Value |
| Molecular Formula | C23H27F3N6O[1] |
| Molecular Weight | 460.50 g/mol [1] |
| CAS Number | 3034082-58-8[1] |
Biological Activity and Selectivity
This compound demonstrates high potency against its primary target, the CDK7/Cyclin H/MNAT1 complex. Its inhibitory activity has been quantified through in vitro kinase assays and its anti-proliferative effects have been observed in various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| CDK7/Cyclin H/MNAT1 | In Vitro Enzyme Assay | 5[1] | Potent inhibition of CDK7 kinase activity. |
| CDK2/cyclin A | In Vitro Enzyme Assay | 6224[1] | Demonstrates selectivity over CDK2. |
| CDK9/Cyclin A | In Vitro Enzyme Assay | 296[1] | Moderate activity against CDK9. |
| CDK13/Cyclin K | In Vitro Enzyme Assay | 152[1] | Moderate activity against CDK13. |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation Assay | 2[1] | Significant anti-proliferative effects. |
| HepaRG (Liver Cancer) | Cell Proliferation Assay | < 10[1] | Effective in inhibiting liver cancer cell proliferation. |
| NCI-H82 (Lung Cancer) | Cell Proliferation Assay | < 10[1] | Active against small cell lung cancer cells. |
Signaling Pathways
CDK7 plays a pivotal role in two major signaling pathways: cell cycle regulation and transcriptional regulation. This compound exerts its effects by inhibiting these pathways.
Cell Cycle Regulation Pathway
CDK7, as a component of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by this compound leads to a halt in this activation cascade, resulting in cell cycle arrest, primarily at the G1/S and G2/M transitions.
Transcriptional Regulation Pathway
As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7. This phosphorylation is a crucial step for transcription initiation and promoter escape. This compound's inhibition of this process leads to a global suppression of transcription, which is particularly detrimental to cancer cells that are highly dependent on the continuous expression of oncogenes.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the CDK7 complex.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MNAT1 complex
-
Kinase substrate (e.g., a peptide derived from the Pol II CTD)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the CDK7/Cyclin H/MNAT1 complex and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for Target Engagement
This method is used to confirm that this compound engages its target in a cellular context by assessing the phosphorylation status of downstream substrates.
Methodology:
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pol II CTD Ser5, anti-phospho-Pol II CTD Ser7, total Pol II, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of CDK7 substrates.
-
Conclusion
This compound is a valuable research tool for investigating the roles of CDK7 in cell cycle control and transcription. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at validating CDK7 as a therapeutic target in various cancers. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this promising inhibitor. As with any experimental compound, appropriate safety precautions should be taken, and the material should be used for research purposes only.
References
Cdk7-IN-28: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Due to its central role in these processes, CDK7 has emerged as a promising therapeutic target in oncology. Cdk7-IN-28 is a potent inhibitor of CDK7, demonstrating significant anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for this compound.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 3034082-58-8[1] |
| Molecular Formula | C₂₃H₂₇F₃N₆O[1] |
| Molecular Weight | 460.50 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity
This compound is a highly potent inhibitor of the CDK7/Cyclin H/MNAT1 complex. Its inhibitory activity has been characterized both in biochemical and cell-based assays.
Kinase Selectivity
Initial studies have shown that this compound exhibits selectivity for CDK7 over other cyclin-dependent kinases.
| Target | IC₅₀ (nM) |
| CDK7/Cyclin H/MNAT1 | 5[1] |
| CDK2/cyclin A | 6224[1] |
| CDK9/Cyclin A | 296[1] |
| CDK13/Cyclin K | 152[1] |
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest and inhibiting DNA replication.[1]
| Cell Line | IC₅₀ (nM) |
| MDA-MB-468 (Breast Cancer) | 2[1] |
| HepaRG (Hepatocellular Carcinoma) | < 10[1] |
| NCI-H82 (Small Cell Lung Cancer) | < 10[1] |
Signaling Pathways
CDK7 plays a dual role in regulating the cell cycle and transcription. The following diagrams illustrate these key signaling pathways.
Experimental Protocols
Detailed methodologies for key assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
CDK7 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MNAT1 enzyme
-
CDK7/9tide substrate
-
ATP
-
Kinase reaction buffer
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
EDTA
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK7 enzyme solution.
-
Initiate the reaction by adding 5 µL of a solution containing the CDK7/9tide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a solution containing EDTA.
-
Add 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MDA-MB-468 cells)
This protocol describes a method to assess the anti-proliferative effect of this compound on the MDA-MB-468 breast cancer cell line using a colorimetric assay such as MTT or WST-8.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
MTT or WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count MDA-MB-468 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Add 10 µL of WST-8 reagent (or 20 µL of MTT solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 2-4 hours to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Conclusion
This compound is a potent and selective inhibitor of CDK7 with significant anti-proliferative activity in cancer cells. Its dual mechanism of action, targeting both transcription and cell cycle progression, makes it a valuable tool for cancer research and a promising candidate for further drug development. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
References
The Selectivity Profile of YKL-5-124: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the selectivity profile of YKL-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative inhibitory activity of YKL-5-124 against a panel of Cyclin-Dependent Kinases (CDKs), details the experimental methodologies for key assays, and visualizes the relevant signaling pathway.
Executive Summary
YKL-5-124 is a covalent inhibitor that demonstrates high selectivity for CDK7 over other members of the CDK family.[1] This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of CDK7 in cell cycle progression and transcription. This guide presents the quantitative data that underscores the selectivity of YKL-5-124 and provides the necessary experimental details to reproduce and build upon these findings.
Data Presentation: YKL-5-124 Kinase Inhibition Profile
The inhibitory activity of YKL-5-124 was assessed against a panel of purified human cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data clearly illustrates the high potency and selectivity of YKL-5-124 for CDK7.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 (fold) |
| CDK7 | 53.5 | 1 |
| CDK7/Mat1/CycH | 9.7 | 5.5 |
| CDK2 | 1300 | ~24 |
| CDK9 | 3020 | ~56 |
| CDK12 | Inactive | - |
| CDK13 | Inactive | - |
Data sourced from Olson et al., 2019.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro biochemical kinase assay used to determine the IC50 values of YKL-5-124. This protocol is adapted from the primary research publication by Olson et al. (2019).[1]
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of YKL-5-124 against a panel of purified CDK enzymes.
Materials:
-
Recombinant human CDK enzymes (CDK7, CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13)
-
YKL-5-124 (serially diluted in DMSO)
-
Appropriate peptide or protein substrate for each kinase
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or phosphorimager for detection of radioactivity
Procedure:
-
Compound Preparation: Prepare a series of dilutions of YKL-5-124 in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the kinase reaction buffer, the respective CDK enzyme, and the appropriate substrate.
-
Inhibitor Addition: Add the serially diluted YKL-5-124 or DMSO (as a vehicle control) to the wells containing the reaction mixture.
-
Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the kinase.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP (at a concentration close to the Km for each respective kinase) mixed with [γ-³²P]ATP.
-
Reaction Incubation: Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a high concentration of EDTA or a strong acid.
-
Detection of Phosphorylation: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition: Quantify the amount of incorporated radiolabeled phosphate in the substrate by using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of YKL-5-124 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
CDK7 plays a pivotal role in the regulation of the cell cycle as the catalytic subunit of the CDK-activating kinase (CAK) complex.[1] The CAK complex is responsible for the activating phosphorylation of several other CDKs, including CDK1 and CDK2, which are essential for the G1/S and G2/M transitions, respectively. The following diagram illustrates this key signaling pathway.
Caption: The CDK-Activating Kinase (CAK) Pathway.
References
Cdk7-IN-28: An In-Depth Technical Guide to In Vitro Potency and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and IC50 of Cdk7-IN-28, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative In Vitro Potency and IC50 Data
The in vitro activity of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
Biochemical Potency Against CDK7 and Selectivity Profile
This compound demonstrates high potency against the CDK7/Cyclin H/MNAT1 complex. Its selectivity has been assessed against other related cyclin-dependent kinases.
| Target Kinase Complex | IC50 (nM) |
| CDK7/Cyclin H/MNAT1 | 5 [1] |
| cdk2/cyclin A | 6224[1] |
| CDK9/Cyclin A | 296[1] |
| CDK13/Cyclin K | 152[1] |
Cellular Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, showcasing its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 [1] |
| HepaRG | Hepatocellular Carcinoma | < 10[1] |
| NCI-H82 | Small Cell Lung Cancer | < 10[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for determining the biochemical and cellular IC50 values of CDK7 inhibitors like this compound.
Biochemical IC50 Determination: In Vitro Kinase Assay
A common method to determine the biochemical IC50 of a CDK7 inhibitor is a radiometric filter binding assay or a luminescence-based assay.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the CDK7 kinase complex. The amount of phosphorylated substrate is quantified, typically through the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP or by measuring the amount of ADP produced using a luminescence-based kit like ADP-Glo™.
Materials:
-
Recombinant human CDK7/Cyclin H/MNAT1 complex
-
Peptide substrate (e.g., a fragment of the RNA Polymerase II C-terminal domain)
-
Adenosine triphosphate (ATP), including radiolabeled [γ-³³P]ATP for radiometric assays
-
Assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
This compound (or other test inhibitor) at various concentrations
-
96-well filter plates (for radiometric assays) or opaque white plates (for luminescence assays)
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, combine the CDK7/Cyclin H/MNAT1 enzyme, the peptide substrate, and the diluted this compound.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal that is proportional to the ADP concentration. Measure the luminescence using a plate reader.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[2]
Cellular IC50 Determination: Anti-Proliferation Assay
The anti-proliferative IC50 is determined by assessing the effect of the inhibitor on the viability and growth of cancer cell lines, such as MDA-MB-468.
Principle: Cell viability assays measure the number of living cells in a population after treatment with a compound. Common methods include the MTT assay (measures metabolic activity), CellTiter-Glo® (measures ATP levels), or direct cell counting.
Materials:
-
MDA-MB-468 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear or opaque-walled cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Plate MDA-MB-468 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, to allow for effects on cell proliferation.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used to assess the potency of this compound.
CDK7 Signaling Pathway
CDK7 plays a dual role in regulating the cell cycle and transcription.[3] As a core component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs that are essential for cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the initiation of transcription.[3]
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of an inhibitor involves a series of sequential steps, from initial cell culture or biochemical setup to final data analysis.
Caption: Workflow for IC50 determination of this compound.
References
Cdk7-IN-28: A Technical Guide to its Mechanism and Impact on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that sits at the nexus of cell cycle control and transcriptional regulation, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] As a core component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, CDK7 directly and indirectly orchestrates the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process critical for the initiation and elongation phases of transcription.[1][2] This document provides a detailed examination of Cdk7-IN-28, a potent and selective CDK7 inhibitor, focusing on its mechanism of action and its profound effects on the dynamic phosphorylation landscape of the Pol II CTD.
Introduction: The Dual Roles of CDK7 in Transcription
CDK7 is a serine/threonine kinase with two fundamental roles in cellular function:
-
Transcriptional Regulation: As part of the TFIIH complex, CDK7 phosphorylates the CTD of the largest subunit of Pol II, Rpb1.[2][3] The Pol II CTD consists of multiple repeats of the heptapeptide consensus sequence Y₁S₂P₃T₄S₅P₆S₇.[3] The phosphorylation status of the serine residues (Ser2, Ser5, and Ser7) acts as a dynamic code, recruiting various factors that control transcription initiation, promoter escape, RNA processing, and termination.[3][4] CDK7 preferentially phosphorylates Ser5 and Ser7 residues at the beginning of the transcription cycle.[3][5][6]
-
Cell Cycle Control: As the catalytic subunit of the CAK complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop.[2][3] This activation is essential for driving progression through the various phases of the cell cycle.[2]
Given its central role in these processes, inhibitors targeting CDK7 have been developed as tools to probe its function and as potential anti-cancer agents that can simultaneously halt cell proliferation and disrupt the transcriptional programs on which cancer cells are often addictively reliant.[1][2]
This compound: Potency and Selectivity
This compound is a highly potent inhibitor of the CDK7 kinase. Its inhibitory activity has been quantified through in vitro kinase assays, which measure the concentration of the compound required to reduce the enzyme's activity by half (IC50). The selectivity profile is crucial for a chemical probe, indicating its specificity for the intended target over other related kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase Complex | IC50 (nM) |
| CDK7/Cyclin H/MNAT1 | 5 |
| CDK9/Cyclin A | 296 |
| CDK13/Cyclin K | 152 |
| CDK2/Cyclin A | 6224 |
Data sourced from MedChemExpress.[7]
The data clearly demonstrates that this compound is a highly selective inhibitor for CDK7, with significantly lower potency against other key transcriptional and cell cycle CDKs.
Mechanism of Action: Disrupting the Pol II CTD Phosphorylation Cascade
Inhibition of CDK7 by this compound sets off a cascade of effects that ultimately stall the transcription cycle. The primary mechanism is the direct prevention of phosphorylation of CDK7 substrates, most notably the Pol II CTD.
-
Direct Inhibition of Ser5 and Ser7 Phosphorylation: As the primary kinase responsible for phosphorylating Ser5 and Ser7 in the Pol II CTD during transcription initiation, CDK7 activity is essential for promoter clearance and the recruitment of RNA capping enzymes.[3][6][8] this compound directly blocks this activity, leading to a rapid, dose-dependent decrease in the levels of phospho-Ser5 (pSer5) and phospho-Ser7 (pSer7) on the CTD.[9][10]
-
Indirect Inhibition of Ser2 Phosphorylation: Phosphorylation at the Ser2 position is a hallmark of elongating Pol II and is primarily carried out by CDK9 (as part of the P-TEFb complex) and CDK12.[11] CDK7 plays a crucial role in activating CDK9 through T-loop phosphorylation.[5][8][12] By inhibiting CDK7, this compound prevents the activation of CDK9, which in turn leads to a significant reduction in pSer2 levels on the Pol II CTD.[5][9][10][12] This indirect effect impairs the transition from promoter-proximal pausing to productive elongation.[5]
Signaling Pathway: CDK7 Control of Pol II CTD Phosphorylation
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the Pol II CTD by KIN28 enhances BUR1/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role and Therapeutic Potential of CDK7 Inhibition in Cancer Cell Lines
A Comprehensive Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both cell cycle progression and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell proliferation. Simultaneously, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including a number of oncogenes.[1][2] This document provides a technical overview of the effects of CDK7 inhibition in various cancer cell lines. While specific public data for "Cdk7-IN-28" is limited, this guide leverages available preclinical data from other potent and selective CDK7 inhibitors, such as THZ1 and Cdk7-IN-8, to present a comprehensive analysis of the mechanism of action and therapeutic potential of targeting CDK7 in cancer.
Quantitative Analysis of CDK7 Inhibition in Cancer Cell Lines
The efficacy of CDK7 inhibitors has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for several notable CDK7 inhibitors in various cancer contexts.
Table 1: IC50 Values of Cdk7-IN-8 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| HCT116 | Colon Cancer | Cell Proliferation Assay | 25.26 | [3] |
| OVCAR-3 | Ovarian Cancer | Cell Proliferation Assay | 45.31 | [3] |
| HCC1806 | Breast Cancer | Cell Proliferation Assay | 44.47 | [3] |
| HCC70 | Breast Cancer | Cell Proliferation Assay | 50.85 | [3] |
Table 2: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (nM) after 72h | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Resazurin | 50 | [4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | 0.55 | [4] |
| H1299 | Non-Small Cell Lung Cancer | Crystal Violet | ~50 | [4] |
Table 3: IC50 Values of BS-181 in Osteosarcoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KHOS | Osteosarcoma | 1.75 | [5] |
| U2OS | Osteosarcoma | 2.32 | [5] |
Mechanism of Action of CDK7 Inhibitors
CDK7 inhibitors exert their anti-cancer effects through a dual mechanism that disrupts both the cell cycle and transcriptional machinery, processes that are often dysregulated in cancer.[6]
-
Transcriptional Inhibition: CDK7 is a critical component of the transcription factor IIH (TFIIH) complex, which is essential for the initiation of transcription by RNA polymerase II (Pol II).[7] CDK7 phosphorylates the C-terminal domain (CTD) of Pol II, a key step for promoter clearance and transcriptional elongation.[8] By inhibiting CDK7, these compounds prevent the phosphorylation of the Pol II CTD, leading to a global downregulation of mRNA synthesis.[9] This is particularly detrimental to cancer cells that are often "addicted" to the high-level expression of certain oncogenes for their survival and proliferation.
-
Cell Cycle Arrest: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Inhibition of CDK7's CAK activity prevents the activation of these downstream CDKs, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints, and subsequent apoptosis.[7]
Caption: Dual mechanism of CDK7 inhibition leading to apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of CDK7 inhibitors. These should be optimized for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (e.g., CCK-8/WST-8)
This protocol outlines the steps to determine the anti-proliferative effect of a CDK7 inhibitor on cancer cells using a water-soluble tetrazolium salt-based colorimetric assay.[3]
Materials:
-
Cancer cell line of interest (e.g., HCT116, OVCAR-3, HCC1806, HCC70)[3]
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK7 inhibitor (e.g., Cdk7-IN-8)
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Preparation and Treatment: Prepare a stock solution of the CDK7 inhibitor in DMSO. Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor treatment. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the CDK7 inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3] The incubation time can be optimized depending on the cell line's doubling time.
-
Cell Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C in the dark. Gently mix the plate to ensure a homogeneous distribution of the color.[3]
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[3]
Caption: Workflow for a cell viability assay.
Western Blot Analysis of RNAPII CTD Phosphorylation
Western blotting is a direct method to assess the inhibition of CDK7 by measuring the phosphorylation status of its direct substrate, the C-terminal domain (CTD) of RNA Polymerase II (Rpb1).[4]
Materials:
-
Cancer cell line of interest
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2, Ser5, Ser7; anti-total RNAPII; anti-CDK7; anti-loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to desired confluency and treat with various concentrations of the CDK7 inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and image the blot.[4]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Caption: Western blot analysis workflow.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified CDK7 enzyme.[10]
Materials:
-
Recombinant human CDK7/cyclin H/MAT1 complex
-
Kinase reaction buffer
-
Substrate (e.g., a peptide substrate like Cdk7/9tide)
-
ATP
-
CDK7 inhibitor
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a dilution series of the inhibitor in 100% DMSO at 100 times the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Kinase Reaction: Add the CDK7 enzyme to the wells, followed by a solution of the substrate and ATP to start the reaction.
-
Incubation: Cover the plate and allow the reaction to proceed for 1 hour at room temperature.[10]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Concluding Remarks
The inhibition of CDK7 represents a promising therapeutic strategy for a variety of cancers. The dual role of CDK7 in transcription and cell cycle regulation provides a powerful two-pronged attack on cancer cell proliferation and survival. The data from preclinical studies on CDK7 inhibitors like THZ1 and Cdk7-IN-8 demonstrate potent anti-cancer activity across numerous cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CDK7 inhibitors. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this class of drugs in the treatment of human cancers.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Cdk7-IN-28 and its Impact on Oncogene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. Its dual function makes it a compelling target in oncology, particularly in cancers driven by the overexpression of oncogenes. This technical guide provides an in-depth overview of Cdk7-IN-28, a potent CDK7 inhibitor, and the broader mechanism of CDK7 inhibition on oncogene expression. We will explore the molecular pathways, present quantitative data on inhibitor activity, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams. The central theme is the selective vulnerability of cancer cells with "transcriptional addiction" to CDK7 inhibition, offering a promising therapeutic window.
Introduction: The Dual Roles of CDK7
CDK7 is a serine/threonine kinase that plays two pivotal roles in the cell[1][2][3][4].
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and serine 7 residues[5][6][7]. This phosphorylation is essential for transcription initiation, promoter escape, and the recruitment of RNA processing factors[2][6][8].
-
Cell Cycle Control: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which includes Cyclin H and MAT1[7][9]. The CAK complex is responsible for the activating T-loop phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression[7][9][10].
This dual functionality places CDK7 at the nexus of cell growth and division, making its inhibition a potent strategy to halt cancerous proliferation.
Mechanism of Action: Suppressing Oncogene Transcription
Many cancers are characterized by a phenomenon known as "transcriptional addiction," where they exhibit an extreme dependence on the continuous high-level expression of specific oncogenes for their survival and proliferation[11]. A key example is the MYC family of oncoproteins (including c-MYC and MYCN), which act as global transcriptional amplifiers[12][13].
The genes encoding these critical oncogenes are often regulated by large, powerful clusters of transcriptional enhancers known as super-enhancers (SEs) . These SEs recruit high concentrations of transcription factors and RNAPII, driving robust gene expression.
CDK7 inhibitors, including the broader class to which this compound belongs, exploit this dependency. By inhibiting CDK7, they prevent the necessary phosphorylation of RNAPII, leading to a collapse of the transcriptional machinery, particularly at these highly active super-enhancers[11][12][14]. This results in a preferential and dramatic downregulation of SE-driven oncogenes like MYC[12][15][16][17]. The short half-life of both the MYC mRNA and protein makes this oncogene particularly sensitive to transcriptional inhibition[17].
The consequences of MYC downregulation are profound, leading to cell cycle arrest, suppression of metabolic pathways essential for tumor growth, and ultimately, apoptosis[15][16].
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. This compound has been identified as a potent inhibitor of CDK7. The following tables summarize key quantitative data for this compound and other relevant CDK7 inhibitors for comparative purposes.
| Inhibitor | Target | IC50 (nM) | Notes | Reference |
| This compound | CDK7/Cyclin H/MNAT1 | 5 | Potent inhibition of the CDK7 complex. | [18] |
| This compound | cdk2/cyclin A | 6224 | Demonstrates selectivity over CDK2. | [18] |
| This compound | CDK9/CyclinA | 296 | Moderate activity against CDK9. | [18] |
| This compound | CDK13/Cyclin K | 152 | Moderate activity against CDK13. | [18] |
| THZ1 | CDK7 | 3.2 (KD) | A well-characterized covalent CDK7 inhibitor. | [5] |
| YKL-5-124 | CDK7 | 9.7 | Selective CDK7 inhibitor. | [19] |
| YKL-5-124 | CDK2 | 1300 | High selectivity over CDK2. | [19] |
| YKL-5-124 | CDK9 | 3020 | High selectivity over CDK9. | [19] |
| SY-1365 | CDK7 | 369 | Selective CDK7 inhibitor in clinical development. | [20] |
| Inhibitor | Cell Line | Cell-Based IC50 / GI50 | Cancer Type | Reference |
| This compound | MDA-MB-468 | 2 nM | Triple-Negative Breast Cancer | [18] |
| This compound | HepaRG | < 10 nM | Hepatocellular Carcinoma | [18] |
| This compound | NCI-H82 | < 10 nM | Small Cell Lung Cancer | [18] |
| THZ1 | Jurkat | ~20 nM (72h) | T-cell Acute Lymphoblastic Leukemia | [5] |
| THZ1 | Panel of Breast Cancer Lines | 80-300 nM (48h) | Breast Cancer (various subtypes) | [7] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to characterize the effects of CDK7 inhibitors like this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on CDK7 kinase activity.
Protocol:
-
Reaction Setup: Recombinant human CDK7/Cyclin H/MAT1 complex is incubated in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate: A suitable substrate, such as a peptide derived from the RNAPII CTD or a generic kinase substrate like myelin basic protein, is added to the reaction.
-
ATP: Radiolabeled [γ-³²P]ATP is used as the phosphate donor. The concentration of ATP is typically set near the Km value for CDK7 to allow for competitive inhibition to be accurately measured.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated at 30°C for a set period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter membrane, washed to remove unincorporated ATP, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
Objective: To measure the effect of the inhibitor on cancer cell growth.
Protocol:
-
Cell Plating: Cancer cell lines (e.g., MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is included.
-
Incubation: Cells are incubated for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like MTS or MTT.
-
Data Analysis: Luminescence or absorbance is read on a plate reader. The results are normalized to the DMSO control, and the GI50/IC50 (the concentration that causes 50% growth inhibition) is calculated using non-linear regression analysis.
Western Blotting for Phospho-RNAPII and Cell Cycle Markers
Objective: To confirm the on-target effect of the inhibitor on CDK7's kinase activity within cells.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a defined period (e.g., 2-6 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for:
-
Phospho-RNAPII CTD (Ser2, Ser5, Ser7)
-
Total RNAPII
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
c-MYC
-
Cleaved PARP (as a marker of apoptosis)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Visualizing the Core Mechanisms
Signaling Pathway of CDK7 in Transcription and Cell Cycle
Caption: CDK7 function in transcription and cell cycle progression.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of a CDK7 inhibitor.
Logical Relationship: CDK7 Inhibition to Anti-Cancer Effect
Caption: Logical flow from CDK7 inhibition to therapeutic outcome.
Conclusion and Future Directions
The inhibition of CDK7 presents a powerful and targeted therapeutic strategy for cancers that are highly dependent on the expression of super-enhancer-driven oncogenes. This compound is a potent inhibitor that effectively blocks the catalytic activity of CDK7, leading to a profound suppression of oncogenic transcription, particularly of MYC. This, coupled with its ability to halt cell cycle progression, results in potent anti-proliferative and pro-apoptotic effects in susceptible cancer cells. The data strongly support the continued investigation of selective CDK7 inhibitors as a promising class of anti-cancer agents. Future work will likely focus on optimizing selectivity, understanding mechanisms of resistance, and identifying rational combination therapies to enhance clinical efficacy.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imtm.cz [imtm.cz]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-28 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Cdk7-IN-28, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided information is intended for life science researchers and professionals involved in drug discovery and development.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation.[2][4][5] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[2][4][6] this compound is a potent inhibitor of CDK7 with a reported IC50 of 5 nM.[7] This document outlines a detailed protocol for an in vitro kinase assay to measure the inhibitory activity of this compound against the CDK7/Cyclin H/MNAT1 complex.
This compound Inhibitor Profile
The following table summarizes the reported in vitro inhibitory activity of this compound against CDK7 and other related kinases. This data is crucial for designing the appropriate concentration range for the kinase assay and for understanding the selectivity of the compound.
| Target Kinase | IC50 (nM) |
| CDK7/Cyclin H/MNAT1 | 5 [7] |
| CDK2/cyclin A | 6224[7] |
| CDK9/CyclinA | 296[7] |
| CDK13/Cyclin K | 152[7] |
CDK7 Signaling Pathway
CDK7 functions as a master regulator by phosphorylating key proteins involved in both cell cycle progression and transcription. The diagram below illustrates the central role of the CDK7/Cyclin H/MAT1 complex.
Caption: CDK7's dual role in cell cycle and transcription.
In Vitro Kinase Assay Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to measure the activity of the CDK7/Cyclin H/MNAT1 complex and determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| CDK7/Cyclin H/MAT1, active human recombinant | BPS Bioscience | 40098 |
| CDK Substrate Peptide 2 | BPS Bioscience | 79604 |
| ATP (10 mM) | Promega | V9151 |
| ADP-Glo™ Kinase Assay | Promega | V6930 |
| This compound | MedChemExpress | HY-158170 |
| Kinase Assay Buffer (1x) | See formulation below | - |
| DMSO | Sigma-Aldrich | D2650 |
| White, low-volume 384-well plates | Corning | 3674 |
1x Kinase Assay Buffer Formulation:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl2
-
1 mM EGTA
-
0.01% Brij-35
-
2 mM DTT (add fresh)
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay.
Caption: Experimental workflow for the this compound kinase assay.
Detailed Protocol
1. This compound Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for the IC50 determination. A 10-point, 3-fold dilution series starting from 1 µM is recommended. c. Prepare a 4x final concentration of each inhibitor dilution in 1x Kinase Assay Buffer with 4% DMSO.
2. Kinase Reaction Setup: a. The final reaction volume is 10 µL. All additions to the 384-well plate should be performed on ice. b. Add 2.5 µL of the 4x this compound dilutions or 4% DMSO (for positive and negative controls) to the appropriate wells. c. Prepare a 4x enzyme solution of CDK7/Cyclin H/MAT1 at a final concentration of 5 ng/µL in 1x Kinase Assay Buffer. d. Add 2.5 µL of the 4x enzyme solution to all wells except the "no enzyme" blank control. For the blank wells, add 2.5 µL of 1x Kinase Assay Buffer. e. Prepare a 2x substrate/ATP master mix. The final concentrations in the 10 µL reaction will be 100 µM CDK Substrate Peptide 2 and 10 µM ATP. f. To start the reaction, add 5 µL of the 2x substrate/ATP master mix to all wells.
3. Kinase Reaction and Detection: a. Cover the plate and centrifuge briefly at 500 x g. b. Incubate the plate at 30°C for 60 minutes. c. After incubation, equilibrate the plate to room temperature. d. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. e. Incubate the plate at room temperature for 40 minutes. f. Add 20 µL of Kinase Detection Reagent to each well. g. Incubate for another 30 minutes at room temperature. h. Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percentage of CDK7 activity inhibition is calculated using the following formula:
Where:
-
RLU_Inhibitor is the relative luminescence units from the wells containing this compound.
-
RLU_Blank is the average RLU from the "no enzyme" control wells.
-
RLU_PositiveControl is the average RLU from the DMSO-only (0% inhibition) wells.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
This document provides a comprehensive guide for performing an in vitro kinase assay to determine the inhibitory potential of this compound against its target, CDK7. The provided protocol for the ADP-Glo™ kinase assay, along with the supporting data and diagrams, offers a robust framework for researchers in the field of cancer biology and drug discovery to accurately characterize the potency and selectivity of CDK7 inhibitors. Adherence to this detailed methodology will ensure the generation of reliable and reproducible data.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays of Cdk7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk7 inhibitors, such as Cdk7-IN-28, in cell-based assays. The protocols and data presented are based on established methodologies for well-characterized Cdk7 inhibitors like THZ1 and YKL-5-124, and should be adapted and optimized for specific compounds and cell lines.
Introduction to Cdk7
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3][4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[2][7][8] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription.[1][4][9][10][11] Given its central role in these processes, CDK7 has emerged as a promising therapeutic target in oncology.[8][12][13]
Mechanism of Action of Cdk7 Inhibitors
Cdk7 inhibitors, including covalent inhibitors like THZ1 and YKL-5-124, act by binding to the CDK7 enzyme and blocking its kinase activity.[2][5] This inhibition leads to two primary cellular consequences:
-
Transcriptional Repression: Inhibition of CDK7 prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription.[1][4] This is particularly effective against cancer cells that are highly dependent on the transcription of super-enhancer-associated genes and key oncogenes like MYC.[12]
-
Cell Cycle Arrest: By preventing the activation of other CDKs, Cdk7 inhibition disrupts the normal progression of the cell cycle, often leading to cell cycle arrest, primarily at the G1/S or G2/M phases, and subsequent apoptosis.[2][4][5]
Data Presentation: Efficacy of Cdk7 Inhibitors in Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various Cdk7 inhibitors in different cancer cell lines. This data provides a reference for the expected potency of these compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| THZ1 | Jurkat | T-cell acute lymphoblastic leukemia | ~50 | 72 hours |
| THZ1 | A549 | Non-small cell lung cancer | 50 | 48 hours |
| THZ1 | H292 | Non-small cell lung cancer | 50 | 48 hours |
| THZ1 | Breast Cancer Panel (most lines) | Breast Cancer | 80-300 | 48 hours |
| YKL-5-124 | HAP1 | Near-haploid human cell line | ~10 (GRmax) | Not Specified |
| YKL-5-124 | Jurkat | T-cell acute lymphoblastic leukemia | Not Specified (cytostatic) | Not Specified |
| BS-181 | KHOS | Osteosarcoma | 1750 | 6 days |
| BS-181 | U2OS | Osteosarcoma | 2320 | 6 days |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and duration of treatment. The data above is compiled from multiple sources for comparative purposes.[12][14][15]
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Cdk7 inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of Cdk7 inhibitors.
a. Resazurin (alamarBlue®) Assay
-
Principle: Measures the metabolic activity of viable cells, which reduce the blue resazurin dye to the fluorescent pink resorufin.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Cdk7 inhibitor (e.g., this compound) for the desired duration (e.g., 48, 72, or 96 hours). Include a vehicle control (e.g., DMSO).
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: Measures ATP levels as an indicator of metabolically active cells.[1]
-
Protocol:
-
Follow steps 1 and 2 from the Resazurin Assay protocol.
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Target Engagement
Western blotting is a direct method to assess the inhibition of CDK7's kinase activity by measuring the phosphorylation status of its downstream targets.[1]
-
Principle: CDK7 phosphorylates serine residues (Ser2, Ser5, and Ser7) on the C-terminal domain (CTD) of RNA Polymerase II.[1][4] A potent Cdk7 inhibitor will lead to a dose- and time-dependent decrease in these phosphorylation marks.
-
Protocol:
-
Cell Lysis:
-
Seed cells and treat with the Cdk7 inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNAPII CTD (Ser2, Ser5, Ser7) and total RNAPII overnight at 4°C. Also probe for phospho-CDK1 (T161) and phospho-CDK2 (T160) to assess CAK activity inhibition.[2]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]
-
Densitometry analysis should be performed to quantify changes in phosphorylation levels.
-
-
Immunofluorescence for Cellular Localization and Target Inhibition
Immunofluorescence allows for the visualization of protein localization and the effect of inhibitors within the cellular context.
-
Principle: To visualize the reduction in RNAPII CTD phosphorylation in situ following treatment with a Cdk7 inhibitor.
-
Protocol:
-
Cell Preparation:
-
Immunostaining:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[16]
-
Image the slides using a fluorescence or confocal microscope.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
// Nodes Cdk7 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK7_Complex [label="CDK7/Cyclin H/MAT1\n(CAK & TFIIH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CDKs [label="CDK1, CDK2,\nCDK4, CDK6", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle\nProgression", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNAPII [label="RNA Polymerase II\n(CTD)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription\nInitiation & Elongation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Repression [label="Transcriptional\nRepression", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Cdk7 -> CDK7_Complex [label="Inhibits", color="#202124"]; CDK7_Complex -> CDKs [label="Activates", color="#4285F4"]; CDK7_Complex -> RNAPII [label="Phosphorylates\n(Ser2, Ser5, Ser7)", color="#4285F4"]; CDKs -> Cell_Cycle [color="#4285F4"]; RNAPII -> Transcription [color="#4285F4"]; Cell_Cycle -> Arrest [label="Blocked", style=dashed, color="#EA4335"]; Transcription -> Repression [label="Blocked", style=dashed, color="#EA4335"]; } dot Cdk7 inhibitor mechanism of action.
// Nodes start [label="Cell Culture &\nTreatment with\nCdk7 Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis &\nProtein Quantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer\n(PVDF/Nitrocellulose)"]; blocking [label="Blocking\n(5% Milk or BSA)"]; primary_ab [label="Primary Antibody\nIncubation\n(e.g., p-RNAPII Ser5)"]; secondary_ab [label="Secondary Antibody\nIncubation (HRP)"]; detection [label="ECL Detection\n& Imaging"]; analysis [label="Densitometry Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lysis; lysis -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; } dot Western blot experimental workflow.
// Nodes start [label="Seed Cells in\n96-well Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat with Serial\nDilutions of\nCdk7 Inhibitor"]; incubation [label="Incubate for\nDesired Duration\n(e.g., 48-96h)"]; reagent [label="Add Viability Reagent\n(e.g., Resazurin,\nCellTiter-Glo)"]; readout [label="Measure Signal\n(Fluorescence or\nLuminescence)"]; analysis [label="Calculate % Viability\nvs. Control", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> incubation; incubation -> reagent; reagent -> readout; readout -> analysis; } dot Cell viability assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. CDK7 | Cancer Genetics Web [cancerindex.org]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Cycle-Dependent Transcription: The Cyclin Dependent Kinase Cdk1 Is a Direct Regulator of Basal Transcription Machineries [mdpi.com]
- 12. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 18. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Cdk7-IN-28 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating gene transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle transitions.[1][2][3][4][5] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[4][6][7][8]
Cdk7-IN-28 is a potent and selective inhibitor of CDK7. Western blot analysis is a fundamental technique to characterize the cellular effects of this compound by monitoring the phosphorylation status of its key substrates and the expression levels of downstream effector proteins. These application notes provide a comprehensive guide for utilizing this compound in western blot experiments.
Mechanism of Action and Key Biomarkers
The primary mechanism of this compound is the inhibition of CDK7's kinase activity. This leads to a reduction in the phosphorylation of its direct and indirect substrates. In a western blot, this can be observed as a decrease in specific phospho-protein signals.
Primary Readouts for CDK7 Inhibition:
-
Reduced Phosphorylation of RNA Polymerase II CTD: The most direct and widely used method to assess CDK7 inhibition is to measure the phosphorylation status of the RNAPII CTD.[1][9][10] Specific antibodies can detect phosphorylation at Serine 2 (p-RNAPII Ser2), Serine 5 (p-RNAPII Ser5), and Serine 7 (p-RNAPII Ser7).[1][2][10][11] A dose- and time-dependent decrease in these phosphorylation levels is indicative of CDK7 inhibition.
-
Decreased Phosphorylation of Cell Cycle CDKs: As the CAK, CDK7 phosphorylates and activates CDK1 and CDK2. Inhibition of CDK7 with compounds like YKL-5-124 has been shown to decrease the phosphorylation of CDK1 at Threonine 161 (p-CDK1 T161) and CDK2 at Threonine 160 (p-CDK2 T160).[3]
-
Downregulation of Downstream Effector Proteins: Inhibition of CDK7-mediated transcription can lead to a decrease in the expression of proteins with short half-lives, particularly those encoded by genes with super-enhancers.[1][5][6] Examples of such proteins include the anti-apoptotic proteins Mcl-1 and Survivin, as well as the transcriptional co-activator YAP.[8][12]
Quantitative Data Summary
The optimal concentration and treatment duration for this compound should be determined empirically for each cell line and experimental context. The following table summarizes effective concentrations and treatment times reported for other selective CDK7 inhibitors in western blot analyses, which can serve as a starting point for designing experiments with this compound.
| Inhibitor | Cell Line(s) | Concentration Range | Treatment Time | Key Western Blot Readouts | Reference(s) |
| THZ1 | Various cancer cell lines | 100 nM | 6 hours | Decreased p-RNAPII (Ser2, Ser5, Ser7) | [6][10] |
| YKL-5-124 | HAP1 | 125 nM - 2 µM | 24 hours | Decreased p-CDK1 (T161) and p-CDK2 (T160) | [3] |
| SY-351 | HL60 | 50 nM | 1 hour | Decreased phosphorylation of CDK7 substrates | [13][14] |
| BS-181 | KHOS, U2OS | 2.5 µM - 20 µM | 48 hours | Decreased p-RNAPII (Ser5), Mcl-1, Survivin | [8] |
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat cells with a range of this compound concentrations for various durations. Include a vehicle-treated control (e.g., DMSO) in all experiments.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
C. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading for SDS-PAGE.
D. Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-RNAPII Ser2/5/7, total RNAPII, p-CDK1/2, total CDK1/2, Mcl-1, Survivin, YAP, and a loading control like GAPDH or α-tubulin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to the loading control. For phosphoproteins, also normalize to the total protein levels.
Visualizations
Signaling Pathway of CDK7 Inhibition
Caption: CDK7 inhibition by this compound blocks transcription and cell cycle progression.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing this compound activity using western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cyclin‐dependent kinase 7 down‐regulates yes‐associated protein expression in mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-28 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Cdk7-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in cell-based proliferation assays. This document outlines the mechanism of action of CDK7, provides a step-by-step experimental protocol, and presents relevant data for researchers in oncology and drug development.
Introduction to CDK7 and this compound
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[1][5][6]
Due to its central role in promoting cell proliferation and survival, CDK7 has emerged as a promising therapeutic target in oncology.[1] this compound is a potent inhibitor of CDK7 with an IC50 of 5 nM against the purified enzyme.[7] By inhibiting CDK7, this compound can block the cell cycle and inhibit DNA replication, leading to anti-proliferative effects in cancer cell lines.[7]
Data Presentation
The inhibitory activity of this compound and other representative CDK7 inhibitors has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Notes |
| This compound | MDA-MB-468 (Breast Cancer) | Cell Proliferation | 2 | Potent anti-proliferative activity.[7] |
| This compound | HepaRG (Liver) | Cell Proliferation | < 10 | High potency in a liver cell line.[7] |
| This compound | NCI-H82 (Lung Cancer) | Cell Proliferation | < 10 | Effective in a small cell lung cancer model.[7] |
| THZ1 | Various Breast Cancer Lines | Cell Proliferation (2-day) | 80 - 300 | Broadly effective across breast cancer subtypes.[8] |
| YKL-5-124 | HAP1 | In Vitro Kinase Assay | 53.5 | Selective for CDK7 over CDK12/13.[9] |
| BS-181 | KHOS (Osteosarcoma) | Cell Viability (MTT) | 1750 | Demonstrates efficacy in osteosarcoma.[10] |
| BS-181 | U2OS (Osteosarcoma) | Cell Viability (MTT) | 2320 | Similar efficacy in another osteosarcoma line.[10] |
Signaling Pathway
CDK7's dual function in transcription and cell cycle control makes it a critical node in cellular regulation. Its inhibition by this compound leads to a blockade of these fundamental processes, ultimately resulting in reduced cell proliferation.
Caption: CDK7 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a cell proliferation assay using this compound with a colorimetric reagent like WST-8 (Water Soluble Tetrazolium salt-8) or CCK-8 (Cell Counting Kit-8).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
1. Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Count the cells using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to the desired seeding density (typically 3,000-8,000 cells/well, optimize for your cell line). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. A starting range of 0.1 nM to 1 µM is recommended. c. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the treatment wells. Also include a "medium only" control (no cells) for background subtraction. d. After the 24-hour incubation for cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the respective wells.
3. Incubation: a. Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the doubling time of the specific cell line being used.
4. Cell Viability Measurement (WST-8/CCK-8): a. After the incubation period, add 10 µL of WST-8/CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time with the reagent may need to be optimized. c. Gently tap the plate to ensure the formazan dye is evenly distributed. d. Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance (medium only wells) from all other readings. b. Normalize the absorbance values of the treated wells to the vehicle control wells (which represents 100% viability). c. Plot the normalized cell viability (%) against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the key steps in the cell proliferation assay protocol.
Caption: Workflow for this compound Cell Proliferation Assay.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-28: A Potent Tool for Interrogating Transcriptional Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target for both basic research and therapeutic development.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs essential for cell cycle progression.[4][5][6] Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a pivotal step in transcription initiation.[4][5][7] Cdk7-IN-28 is a potent and selective inhibitor of CDK7, offering a powerful chemical probe to dissect the intricate mechanisms of transcriptional control.[8]
These application notes provide a comprehensive guide for utilizing this compound to study transcriptional regulation, complete with detailed experimental protocols and data presentation.
Data Presentation: Inhibitory Profile of this compound
Quantitative data for this compound and other relevant CDK7 inhibitors are summarized below for comparative analysis. This information is crucial for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| This compound | CDK7/Cyclin H/MNAT1 | In Vitro Enzyme Assay | 5 | Potent inhibition of CDK7 kinase activity.[8] |
| cdk2/cyclin A | In Vitro Enzyme Assay | 6224 | Demonstrates selectivity over CDK2.[8] | |
| CDK9/CyclinA | In Vitro Enzyme Assay | 296 | Shows moderate activity against CDK9.[8] | |
| CDK13/Cyclin K | In Vitro Enzyme Assay | 152 | Shows moderate activity against CDK13.[8] | |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation Assay | 2 | Potent anti-proliferative effects.[8] | |
| HepaRG (Liver) | Cell Proliferation Assay | < 10 | Effective in inhibiting liver cell proliferation.[8] | |
| NCI-H82 (Lung Cancer) | Cell Proliferation Assay | < 10 | Active against small cell lung cancer cells.[8] | |
| SY-351 | CDK7 | Kinase Assay | EC90 = 39 | Potent and selective covalent inhibitor.[9] |
| A549 (Lung Cancer) | KiNativ in situ profiling | >90% inhibition at 0.2 µM | Highly selective for CDK7 in cell lysate.[9][10] | |
| YKL-5-124 | CDK7/Mat1/CycH | In Vitro Kinase Assay | 9.7 | Selective covalent inhibitor with no off-target effects on CDK12/13.[6][11] |
| CDK2 | In Vitro Kinase Assay | 1300 | Highly selective over CDK2.[6] | |
| CDK9 | In Vitro Kinase Assay | 3020 | Highly selective over CDK9.[6] | |
| THZ1 | Ovarian Cancer Cell Lines | Cell Viability Assay | Varies | Highly sensitive in multiple ovarian cancer lines.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Caption: CDK7's role in transcription and its inhibition by this compound.
Caption: General workflow for studying the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying CDK7 inhibitors and can be adapted for use with this compound.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7's kinase activity in cells by measuring the phosphorylation status of its primary substrate, RNAPII.
-
Principle: CDK7 phosphorylates serine 5 (Ser5) and serine 7 (Ser7) of the RNAPII C-terminal domain.[12][13] Inhibition of CDK7 leads to a dose-dependent decrease in these phosphorylation marks.
-
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0-100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-6 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, and Ser7), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
RNA Sequencing (RNA-Seq) for Global Gene Expression Analysis
RNA-seq provides a comprehensive view of the transcriptional changes induced by this compound.
-
Principle: Inhibition of CDK7 is expected to cause widespread changes in gene expression, particularly affecting the transcription of genes with super-enhancers.[14]
-
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound (e.g., at its IC50 concentration) and a vehicle control for a specific duration (e.g., 6 or 12 hours).[13]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.[15]
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.[15]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.[15]
-
Quantification: Count reads mapping to each gene using tools such as HTSeq-count.[15]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples.[15]
-
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to map the genome-wide occupancy of RNAPII and histone modifications to understand how this compound affects transcription initiation and elongation.
-
Principle: CDK7 inhibition can alter the distribution of RNAPII at promoters and gene bodies and affect active enhancer marks like H3K27ac.[14][16]
-
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound and a vehicle control.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against total RNAPII, phospho-RNAPII (Ser5), or H3K27ac overnight.[14] Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.
-
Cell Viability/Proliferation Assay
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: Inhibition of CDK7 is expected to block cell cycle progression and induce apoptosis, leading to reduced cell viability.[1]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 nM) and a vehicle control.[4]
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).[4]
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or a resazurin-based reagent and measure the signal using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
-
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of CDK7 in transcriptional regulation. The protocols and data presented here provide a robust framework for researchers to design and execute experiments aimed at understanding the intricate control of gene expression and for professionals in drug development to assess the therapeutic potential of targeting CDK7. As with any inhibitor, it is crucial to perform appropriate control experiments and to consider potential off-target effects, especially at higher concentrations.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK7 Inhibition in Xenograft and In Vivo Models
Disclaimer: No specific preclinical, in vivo, or xenograft data for the compound "Cdk7-IN-28" was publicly available at the time of this search. The following application notes and protocols are based on studies conducted with other selective CDK7 inhibitors, such as THZ1 and SY-5609, and are intended to provide a general framework for researchers, scientists, and drug development professionals working with CDK7 inhibitors in similar models.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1][2][3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[3][5]
In many cancers, there is an increased reliance on CDK7 activity to maintain high levels of transcription of oncogenes and to support uncontrolled cell proliferation.[1][3] This dependency makes CDK7 an attractive therapeutic target. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.[3] Several selective CDK7 inhibitors have shown promising anti-tumor activity in preclinical models.[3][5]
Signaling Pathway of CDK7
The following diagram illustrates the central role of CDK7 in both cell cycle regulation and transcription.
Quantitative Data from In Vivo and Xenograft Studies
The following tables summarize data from preclinical studies of various CDK7 inhibitors in different cancer models.
Table 1: Efficacy of THZ1 in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Outcome | Reference |
| Ovarian Cancer | - | BALB/c Nude | 10 mg/kg, twice daily | Significant tumor growth inhibition | [6] |
| Cervical Cancer | HeLa | Subcutaneous xenograft | - | Repressed tumor growth | [5] |
| Neuroblastoma | Kelly | Subcutaneous flank injection | - | Statistically significant reduction in tumor growth | [7] |
| Medulloblastoma | D458 | Bioluminescence imaging | 15 mg/kg with 1.5 Gy IR over 5 days | Tumor regression | [8] |
Table 2: Efficacy of Other CDK7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Cell Line/Model | Mouse Model | Dosing Regimen | Outcome | Reference |
| SY-5609 | Myeloproliferative Neoplasms (sAML) | HEL-Luc/GFP | Xenograft | - | Reduced sAML burden and improved survival (in combination with OTX015) | [9] |
| YKL-5-124 | Multiple Myeloma | - | Mouse models | - | In vivo tumor regression and increased survival | [10] |
| Unspecified CDK7i | HER2+ Breast Cancer | - | Two xenograft models | - | Tumor regression (in combination with HER2 inhibitor) | [11] |
Experimental Protocols
Below are detailed protocols for key experiments involving CDK7 inhibitors in xenograft models, compiled from various studies.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, Kelly) under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel (BD Biosciences) at a concentration of 1 x 107 cells/mL.[6]
-
Animal Model: Use immunocompromised mice, such as BALB/c nude mice, aged 6-8 weeks.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the dorsal flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a mean volume of approximately 150 mm3, randomize the mice into treatment and control groups.[6][7]
Protocol 2: Administration of CDK7 Inhibitors
-
Drug Formulation:
-
THZ1: Prepare a stock solution in DMSO and dilute it in a vehicle such as 10% DMSO in D5W (5% dextrose in water) for injection.[6]
-
The specific formulation will depend on the inhibitor's solubility and stability.
-
-
Dosing and Schedule:
-
Administration: Administer the formulated inhibitor or vehicle control to the respective groups of mice via the predetermined route (e.g., IP, oral gavage).
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Protocol 3: Assessment of In Vivo Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Bioluminescence Imaging: For cell lines expressing luciferase (e.g., HEL-Luc/GFP), tumor burden can be monitored non-invasively using an in vivo imaging system.[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Histology and Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Perform IHC for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3, TUNEL assay).[5]
-
-
Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins and perform Western blotting to assess the levels of CDK7 target proteins (e.g., p-RNAPII, c-Myc).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a CDK7 inhibitor in a xenograft model.
References
- 1. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 | Cancer Genetics Web [cancerindex.org]
- 5. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-28 in Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of the eukaryotic cell cycle and transcription. As the catalytic subunit of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This activation is essential for the progression through different phases of the cell cycle. Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step for the initiation of transcription. Given its dual role in two fundamental cellular processes, Cdk7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-28 is a potent and selective inhibitor of Cdk7. These application notes provide detailed protocols for utilizing this compound to induce cell cycle arrest in cancer cell lines, along with methods for assessing its cellular effects.
Product Information
| Compound Name | This compound |
| Synonyms | CDK7-1276 |
| CAS Number | 3034082-58-8 |
| Molecular Formula | C₂₃H₂₇F₃N₆O |
| Molecular Weight | 460.50 g/mol |
| Target | CDK7 |
| Pathway | Cell Cycle/DNA Damage |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized both biochemically against the isolated enzyme and in cell-based proliferation assays.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC₅₀ | Reference |
| Cdk7/Cyclin H/MNAT1 | In Vitro Kinase Assay | 5 nM | |
| Cdk2/cyclin A | In Vitro Kinase Assay | 6224 nM | |
| Cdk9/Cyclin A | In Vitro Kinase Assay | 296 nM | |
| Cdk13/Cyclin K | In Vitro Kinase Assay | 152 nM | |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation Assay | 2 nM | |
| HepaRG (Hepatocellular Carcinoma) | Cell Proliferation Assay | < 10 nM | |
| NCI-H82 (Small Cell Lung Cancer) | Cell Proliferation Assay | < 10 nM |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the Cdk-activating kinase (CAK) function of Cdk7, preventing the activating phosphorylation of cell cycle CDKs and leading to cell cycle arrest.
Caption: A typical experimental workflow to evaluate the effects of this compound on cell cycle arrest.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This assay measures the cytotoxic and cytostatic effects of this compound on cancer cells.
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM is a good starting point). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
Cell Viability Measurement: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of CDK Phosphorylation
This protocol is for detecting the phosphorylation status of Cdk7 substrates, such as CDK1 and CDK2, to confirm the mechanism of action of this compound.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated forms of CDK1 (p-CDK1 Thr161) and CDK2 (p-CDK2 Thr160), the inhibitory effect of this compound on the CAK activity can be assessed.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-CDK1 (Thr161)
-
Rabbit anti-p-CDK2 (Thr160)
-
Mouse anti-Total CDK1
-
Mouse anti-Total CDK2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression by quantifying the DNA content of cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using flow cytometry, the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle can be determined.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Ice-cold PBS
-
70% cold ethanol
-
PI/RNase staining buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Results: Treatment with this compound is expected to cause an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase, indicating cell cycle arrest. The specific phase of arrest may be cell-type dependent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| Inefficient protein transfer | Check the transfer efficiency using a Ponceau S stain. | |
| High background in Western blot | Insufficient blocking | Increase the blocking time or use a different blocking agent. |
| High antibody concentration | Decrease the antibody concentration. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Poor resolution of cell cycle phases in flow cytometry | Cell clumping | Ensure a single-cell suspension before fixation and staining. Filter the stained sample if necessary. |
| Incorrect cytometer settings | Optimize the voltage and compensation settings on the flow cytometer. | |
| Insufficient RNase treatment | Increase the RNase A concentration or incubation time to ensure complete RNA degradation. |
Conclusion
This compound is a potent and selective inhibitor of Cdk7 that effectively induces cell cycle arrest in cancer cells. The protocols provided in these application notes offer a comprehensive guide for researchers to investigate the anti-proliferative and cell cycle-modulating effects of this compound. By utilizing these methodologies, researchers can further elucidate the therapeutic potential of targeting Cdk7 in cancer drug discovery and development.
Application Notes and Protocols for Cdk7-IN-28 in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target in oncology. Cdk7-IN-28 (also known as XL102) is a potent, selective, and orally bioavailable covalent inhibitor of CDK7. By inhibiting CDK7, this compound disrupts the cellular transcriptional and cell cycle machinery, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1] Preclinical data have demonstrated its anti-proliferative activity and its ability to induce cell death across various cancer cell lines. These application notes provide a comprehensive overview of the use of this compound for apoptosis induction studies, including detailed protocols for key experiments and a summary of its effects.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of CDK7's kinase activity. This leads to two major downstream consequences:
-
Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, 5, and 7, a crucial step for transcription initiation and elongation.[2] this compound treatment leads to a reduction in RNAPII CTD phosphorylation, thereby suppressing the transcription of key oncogenes and pro-survival genes, such as c-Myc and Mcl-1.[2]
-
Cell Cycle Dysregulation: As a CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Inhibition of CDK7 by this compound prevents the T-loop phosphorylation of these CDKs, leading to cell cycle arrest.[2]
The combination of transcriptional repression of survival signals and cell cycle arrest ultimately pushes the cancer cell towards the intrinsic apoptotic pathway, often involving the activation of the p53 tumor suppressor pathway.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of CDK7 inhibitors in various cancer cell lines. While specific data for this compound is emerging, data from the structurally related and well-characterized CDK7 inhibitor THZ1 is also included to provide a broader context of the expected potency of this class of compounds.
Table 1: IC50 Values of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| XL102 (this compound) | Primary Myeloid Blasts | Acute Myeloid Leukemia | 300 (mean) | [2] |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | |
| THZ1 | MOLM-13 | Acute Myeloid Leukemia | 25 | |
| THZ1 | HCT-116 | Colon Cancer | 12.5 | |
| THZ1 | A549 | Lung Cancer | 150 |
Table 2: Apoptosis Induction by CDK7 Inhibitors
| Inhibitor | Cell Line | Concentration (nM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| THZ1 | NALM6 | 100 | 24 | ~40% | [3] |
| THZ1 | REH | 100 | 24 | ~35% | [3] |
| THZ1 | HeLa | 100 | 24 | ~25% | [4] |
| LDC4297 | MCF-7 | 1000 | 24 | ~20% |
Signaling Pathway
The signaling pathway diagram below illustrates the mechanism of this compound-induced apoptosis.
References
- 1. Facebook [cancer.gov]
- 2. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
Application Notes and Protocols for Cdk7-IN-28 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk7-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in high-throughput screening (HTS) campaigns. This document outlines the fundamental roles of CDK7 in cellular processes, the mechanism of action of this compound, and detailed protocols for biochemical and cell-based HTS assays.
Introduction to CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a crucial serine/threonine kinase that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[2] Additionally, CDK7 is a component of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[1] Given its central role in both cell division and gene expression, CDK7 has emerged as a compelling therapeutic target in oncology.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of CDK7. It exhibits potent inhibitory activity against the CDK7/Cyclin H/MAT1 complex. By binding to the active site of CDK7, this compound prevents the phosphorylation of its substrates, thereby disrupting both cell cycle progression and transcriptional activity.[1] This leads to cell cycle arrest and can induce apoptosis in cancer cells, which are often highly dependent on robust transcriptional programs for their survival and proliferation.
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and other relevant CDK7 inhibitors. This data is essential for designing and interpreting HTS experiments.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CDK7/Cyclin H/MNAT1 | Biochemical Assay | 5 | [3] |
| cdk2/cyclin A | Biochemical Assay | 6224 | [3] |
| CDK9/CyclinA | Biochemical Assay | 296 | [3] |
| CDK13/Cyclin K | Biochemical Assay | 152 | [3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 2 | [3] |
| HepaRG | Liver Cancer | < 10 | [3] |
| NCI-H82 | Lung Cancer | < 10 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway and a general workflow for a high-throughput screening campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput differential scanning fluorimetry (DSF) and cellular thermal shift assays (CETSA): Shifting from manual to automated screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-28 in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cdk7-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), for investigating mechanisms of drug resistance in cancer. The information compiled here is intended to facilitate the design and execution of experiments aimed at understanding and overcoming therapeutic resistance.
Introduction to Cdk7 and its Role in Drug Resistance
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, CDK7 is an essential subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the initiation of transcription.[1]
In many cancers, aberrant CDK7 activity contributes to uncontrolled cell proliferation and survival.[2][4] Notably, cancer cells can become dependent on the transcriptional regulatory function of CDK7 to maintain the expression of key oncogenes and anti-apoptotic proteins. This "transcriptional addiction" makes CDK7 an attractive target for cancer therapy.[1]
Mechanisms of drug resistance are a major challenge in oncology. Cancer cells can develop resistance to targeted therapies and chemotherapies through various mechanisms, including the activation of alternative signaling pathways, upregulation of drug efflux pumps, and alterations in the expression of genes that regulate apoptosis and cell survival. By inhibiting the transcriptional machinery, Cdk7 inhibitors can counteract these resistance mechanisms.[1] For instance, Cdk7 inhibition has been shown to be effective in cancers that have developed resistance to other therapies.[1]
This compound is a potent inhibitor of CDK7. Its utility in studying drug resistance lies in its ability to modulate the expression of a wide array of genes, including those that are central to the resistant phenotype. By observing the cellular and molecular responses to this compound treatment in drug-resistant cancer models, researchers can elucidate the key transcriptional programs driving resistance and identify potential therapeutic strategies to overcome it.
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₇F₃N₆O | MedChemExpress Data Sheet |
| Molecular Weight | 460.50 | MedChemExpress Data Sheet |
| Target | CDK7 | MedChemExpress Data Sheet |
| IC₅₀ (CDK7/Cyclin H/MNAT1) | 5 nM | MedChemExpress Data Sheet |
| IC₅₀ (CDK2/cyclin A) | 6224 nM | MedChemExpress Data Sheet |
| IC₅₀ (CDK9/Cyclin T1) | 296 nM | MedChemExpress Data Sheet |
| IC₅₀ (CDK13/Cyclin K) | 152 nM | MedChemExpress Data Sheet |
Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 nM | MedChemExpress Data Sheet, citing patent WO2024063670A1 |
| HepaRG | Hepatocellular Carcinoma | < 10 nM | MedChemExpress Data Sheet, citing patent WO2024063670A1 |
| NCI-H82 | Small Cell Lung Cancer | < 10 nM | MedChemExpress Data Sheet, citing patent WO2024063670A1 |
Experimental Protocols
The following protocols are provided as a guide for using this compound to study drug resistance mechanisms. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay to Assess Sensitivity to this compound in Drug-Resistant Cells
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound in both drug-sensitive (parental) and drug-resistant cancer cell lines.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of proteins involved in drug resistance pathways.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-RNA Pol II Ser2/5/7, total RNA Pol II, CDK7, PARP, c-Myc, Mcl-1, and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations (e.g., around the IC₅₀ value) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: RNA Sequencing (RNA-Seq) to Identify Transcriptional Changes
This protocol is used to identify global changes in gene expression induced by this compound in drug-resistant cells, providing insights into the transcriptional programs driving resistance.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat cells with this compound at a chosen concentration and time point.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound treated and control samples in both parental and resistant cells.
-
Conduct pathway analysis and gene set enrichment analysis to identify the biological processes and pathways affected by this compound.
-
Visualizations
Caption: Cdk7 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for studying drug resistance using this compound.
References
Application Notes and Protocols for Cdk7-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription. Additionally, as the catalytic subunit of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as Cdk1 and Cdk2, thereby driving the cell cycle forward. Due to its central role in these processes, which are often dysregulated in cancer, Cdk7 has emerged as a promising therapeutic target.
Cdk7-IN-28 is a potent and selective inhibitor of Cdk7. These application notes provide detailed protocols for the preparation, storage, and application of this compound in common laboratory assays to facilitate research into its therapeutic potential.
Physicochemical and In Vitro Activity Data of this compound
For ease of reference and comparison, the key physicochemical properties and in vitro inhibitory activities of this compound are summarized in the tables below.
| Property | Value |
| Molecular Formula | C₂₃H₂₇F₃N₆O |
| Molecular Weight | 460.50 g/mol |
| CAS Number | 3034082-58-8 |
| Appearance | Solid powder |
| Target | IC₅₀ (nM) |
| Cdk7/Cyclin H/MNAT1 | <5 |
| Cdk2/Cyclin A | 6224 |
| Cdk9/Cyclin A | 296 |
| Cdk13/Cyclin K | 152 |
Preparation and Storage of this compound
Proper preparation and storage of this compound are crucial for maintaining its stability and activity.
Stock Solution Preparation
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
Reconstitution : To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the vial containing the powdered compound. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 460.50), add 217.15 µL of DMSO.
-
Dissolution : Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note : For optimal performance, it is recommended to prepare fresh working solutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller volumes.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay
This protocol describes how to assess the anti-proliferative effect of this compound on cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding :
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation :
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement :
-
For WST-8 assay : Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Cdk7 Target Engagement
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of its downstream targets, such as the C-terminal domain (CTD) of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD (Ser2, Ser5, Ser7), anti-total RNA Pol II CTD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis :
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Calipers
Procedure:
-
Tumor Cell Implantation :
-
Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization :
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration :
-
Prepare the this compound formulation and the vehicle control.
-
Administer the compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Tumor Measurement and Monitoring :
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis :
-
Plot the average tumor volume for each group over time.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the Cdk7 signaling pathway and a typical experimental workflow for studying this compound.
Caption: The dual role of Cdk7 in transcription and cell cycle regulation.
Caption: A typical experimental workflow for evaluating this compound.
Application Notes and Protocols for Immunoprecipitation of the CDK7 Complex using Cdk7-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2] It is a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][4] The CAK complex is responsible for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through phosphorylation.[4][5][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][3] Given its central role in these fundamental cellular processes, CDK7 has emerged as a significant target for therapeutic intervention in various diseases, including cancer.[5][7]
Cdk7-IN-28 is a potent and selective inhibitor of CDK7.[8] This small molecule provides a valuable tool for studying the biological functions of the CDK7 complex. One of the key applications of such a specific inhibitor is in the immunoprecipitation (IP) of the target protein and its associated binding partners. This application note provides a detailed protocol for the immunoprecipitation of the endogenous CDK7 complex from cell lysates using this compound, followed by analysis via Western blotting.
Data Presentation
The efficacy of this compound as a CDK7 inhibitor is summarized in the table below. This data is crucial for determining the appropriate concentration of the inhibitor to be used in the immunoprecipitation protocol to ensure specific binding to CDK7.
| Target | IC50 (nM) |
| CDK7/Cyclin H/MAT1 | 5 |
| cdk2/cyclin A | 6224 |
| CDK9/CyclinA | 296 |
| CDK13/Cyclin K | 152 |
| Data sourced from MedChemExpress[8] |
Signaling Pathway
The following diagram illustrates the central role of the CDK7 complex in both cell cycle progression and transcriptional regulation. Understanding these pathways is essential for interpreting the results of immunoprecipitation experiments, as it provides context for the potential interacting proteins that may be co-precipitated with the CDK7 complex.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Using Cdk7-IN-28 to Study TFIIH Function
Introduction
The general transcription factor IIH (TFIIH) is a cornerstone of eukaryotic gene expression and DNA repair.[1][2] This multi-subunit complex possesses a remarkable dual functionality, playing essential roles in both the transcription of protein-coding genes by RNA Polymerase II (Pol II) and in the nucleotide excision repair (NER) pathway.[3][4] Structurally, TFIIH is composed of two main subcomplexes: a seven-subunit core complex and the three-subunit Cdk-activating kinase (CAK) complex.[4] The CAK complex consists of Cyclin-Dependent Kinase 7 (Cdk7), Cyclin H, and MAT1.[5]
Cdk7 is the enzymatic engine of the CAK complex and holds a pivotal position at the intersection of transcription and cell cycle control.[6][7] Within the context of TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1.[5] This phosphorylation, primarily on serine 5 and 7 of the CTD's heptad repeats, is a critical step for promoter clearance, transcription initiation, and the recruitment of RNA processing factors.[5][8][9] Separately, as the CAK, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby governing key transitions in the cell cycle.[5][6][10]
Given its central role in these fundamental cellular processes, Cdk7 has emerged as a significant target for both basic research and therapeutic development, particularly in oncology.[11][12] The development of specific inhibitors allows for the dissection of its distinct functions. Cdk7-IN-28 is a potent small molecule inhibitor of Cdk7, providing a powerful tool for researchers to investigate the multifaceted roles of TFIIH's kinase activity.[13]
This compound: A Potent Tool for TFIIH Research
This compound is an ATP-competitive inhibitor with high potency for Cdk7. Its selectivity allows for the specific interrogation of Cdk7-dependent pathways. By inhibiting Cdk7, this compound effectively blocks both of its major functions: the transcriptional role within TFIIH and the cell cycle regulatory role as the CAK.
Mechanism of Action and Applications
Inhibition of Cdk7 by this compound leads to several key downstream effects that can be studied experimentally:
-
Inhibition of Pol II CTD Phosphorylation: this compound treatment reduces the phosphorylation of Pol II CTD at Serine 5 and Serine 7.[8][14] This primary effect disrupts the transcription cycle and can be readily observed by Western blot analysis.
-
Disruption of Transcription: The hypo-phosphorylated state of the Pol II CTD leads to defects in transcription initiation, promoter-proximal pausing, and elongation.[5][8] This makes this compound a valuable tool for studying the dynamics of the transcription process using techniques like Chromatin Immunoprecipitation (ChIP) and nascent transcript analysis (e.g., PRO-seq).
-
Alterations in RNA Processing: Since CTD phosphorylation is crucial for recruiting RNA capping and splicing machinery, this compound can be used to study the coupling of transcription and co-transcriptional RNA processing.[14][15]
-
Cell Cycle Arrest: By blocking the CAK activity of Cdk7, this compound prevents the activation of cell cycle CDKs, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[5][10] This can be monitored by flow cytometry.
-
Anti-proliferative Effects: The combined disruption of transcription and cell cycle progression makes this compound a potent anti-proliferative agent, particularly in cancer cells that exhibit transcriptional addiction.[12][13] This application is relevant for cancer biology and drug development professionals.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the general effects of Cdk7 inhibition.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| Cdk7/Cyclin H/MAT1 | 5 |
| CDK13/Cyclin K | 152 |
| CDK9/Cyclin A | 296 |
| cdk2/cyclin A | 6224 |
Data sourced from MedChemExpress.[13]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MDA-MB-468 | Breast Cancer | 2 |
| HepaRG | Hepatocellular Carcinoma | < 10 |
| NCI-H82 | Small Cell Lung Cancer | < 10 |
Data sourced from MedChemExpress.[13]
Table 3: Representative Cellular Effects of Selective Cdk7 Inhibition
| Parameter Measured | Cell Line | Treatment | Result |
|---|---|---|---|
| Pol II CTD Ser5 Phosphorylation | Human Cancer Cells | Cdk7 inhibitor | Significant reduction |
| CDK2 T-loop (T160) Phosphorylation | HAP1 Cells | YKL-5-124 (Cdk7i) | Dose-dependent reduction |
| Cell Cycle Distribution (S-phase cells) | HAP1 Cells | YKL-5-124 (Cdk7i) | Dose-dependent reduction |
| Nascent RNA Synthesis (e.g., RPL3) | A549 Cells | LDC4297 (Cdk7i) | Rapid reduction within 5 min |
This table provides a summary of expected outcomes based on studies with various selective Cdk7 inhibitors.[5][10]
Key Experimental Protocols
Here we provide detailed protocols for foundational experiments to characterize the effects of this compound.
Protocol 1: In Vitro Cdk7 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Cdk7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex (e.g., BPS Bioscience, #40007).[16]
-
CDK Substrate Peptide (e.g., a peptide containing the Pol II CTD consensus sequence YSPTSPS).
-
This compound, serially diluted.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
ATP solution (radiolabeled [γ-32P]ATP or for use with luminescence-based kits like ADP-Glo™).
-
ADP-Glo™ Kinase Assay Kit (Promega), if using a non-radioactive method.
-
96-well plates.
-
Plate reader or scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Add 20 µL of a master mix containing the Cdk7 enzyme and substrate peptide diluted in Kinase Assay Buffer to each well.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically at or below the Km for ATP).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction according to the detection method (e.g., by adding stop solution or kinase inhibitor).
-
Detect the signal. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP produced (and thus kinase activity).
-
Subtract background readings, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Cdk7 Substrate Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its key cellular substrates, RNA Polymerase II CTD and CDK2.
Materials:
-
Cell line of interest (e.g., MDA-MB-468).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-phospho-RNA Pol II CTD (Ser5)
-
Anti-phospho-RNA Pol II CTD (Ser7)
-
Anti-Total RNA Pol II CTD (RPB1)
-
Anti-phospho-CDK2 (Thr160)
-
Anti-Total CDK2
-
Anti-GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Scrape the lysate, collect it, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and denature by boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize phosphoprotein levels to total protein levels and the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle phase distribution.
Materials:
-
Cell line of interest.
-
This compound.
-
PBS.
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI)/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Plate cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest cells, including any floating cells from the media, by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed.
Caption: TFIIH/Cdk7 role in transcription and its inhibition by this compound.
Caption: Cdk7 (CAK) function in cell cycle control and its inhibition.
Caption: Workflow for characterizing the effects of this compound.
References
- 1. TFIIH: New Discoveries Regarding its Mechanisms and Impact on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Transcription factor II H - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFIIH kinase CDK7 drives cell proliferation through a common core transcription factor network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Cdk7-IN-28 solubility and formulation issues
Welcome to the technical support center for Cdk7-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this potent Cdk7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is advisable to prepare a concentrated stock (e.g., 10-50 mM) in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments. For many kinase inhibitors, it is common to make initial serial dilutions in DMSO before the final dilution into your aqueous medium to prevent precipitation.
Q2: this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Vortexing and Warming: Gently vortex the solution. You can also briefly warm the solution in a 37°C water bath to aid dissolution.[3]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual decrease in solvent polarity can help maintain solubility.
-
Lower Final Concentration: Your target concentration might be above the solubility limit of this compound in the final aqueous buffer. Try testing a lower final concentration.
-
Increase DMSO Percentage (with caution): While it is generally recommended to keep the final DMSO concentration below 0.5% to avoid off-target effects, some cell lines may tolerate slightly higher concentrations. Always include a vehicle control with the same final DMSO concentration in your experiment.
Q3: What are some suggested formulations for in vivo animal studies with this compound?
-
For Injection (e.g., IP, IV, SC):
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
Formulation 2: 10% DMSO, 90% Corn oil
-
-
For Oral Administration:
-
Suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
It is crucial to test the stability and clarity of your chosen formulation before administration.
Troubleshooting Guides
Issue: Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media can lead to inaccurate dosing and inconsistent results.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is hydrophobic and has limited solubility in aqueous solutions like cell culture media. | - Prepare a high-concentration stock solution in DMSO.- Minimize the final DMSO concentration in the media (ideally ≤0.1%).- Perform the final dilution step directly in pre-warmed (37°C) media with gentle mixing. |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock to the aqueous media can cause localized high concentrations, leading to precipitation. | - Add the DMSO stock dropwise to the pre-warmed media while gently swirling.- Perform serial dilutions in the cell culture media. |
| Stock Solution Issues | The inhibitor may have precipitated out of the DMSO stock solution due to improper storage or freeze-thaw cycles. | - Visually inspect the stock solution for precipitate before use. If present, warm to 37°C and vortex to redissolve.- Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles. |
| Media Components Interaction | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound. | - If using serum-free media, consider adding the inhibitor to a small volume of serum-containing media first to see if protein binding aids solubility, then add to your main culture. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides solubility information for other Cdk inhibitors to offer a general reference.
| Compound | Solvent | Solubility |
| (R)-Roscovitine | Ethanol | ~30 mg/mL |
| DMSO | ~50 mg/mL | |
| Dimethyl formamide | ~3 mg/mL | |
| 1:2 solution of ethanol:PBS (pH 7.2) | ~0.3 mg/mL | |
| AT7519 (hydrochloride) | Ethanol | ~5 mg/mL |
| DMSO | ~25 mg/mL | |
| Dimethyl formamide | ~20 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube at 37°C for 5-10 minutes or sonicate in a water bath to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of your this compound DMSO stock solution. It is recommended to perform initial dilutions in DMSO and then the final dilution in pre-warmed cell culture media. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Cell Treatment: Remove the old media from your cells and replace it with the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired downstream analysis, such as a cell viability assay (e.g., CellTiter-Glo®), western blotting for target engagement (e.g., p-CDK1, p-CDK2), or cell cycle analysis by flow cytometry.
Protocol 3: General In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer: A typical kinase reaction buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction: In a suitable assay plate (e.g., 384-well), add the diluted this compound. Add the recombinant Cdk7/Cyclin H/MAT1 complex to each well.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a peptide derived from the RNAPII CTD).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as an ADP-Glo™ Kinase Assay or a fluorescence resonance energy transfer (FRET)-based assay.[6]
Visualizations
References
- 1. This compound | CDK7抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. CDK7-IN-8 | CDK7抑制剂 | CAS 2654003-64-0 | 美国InvivoChem [invivochem.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK7-IN-1 | CDK | 1957203-02-9 | Invivochem [invivochem.com]
- 5. CDK7-IN-22 | CDK | TargetMol [targetmol.com]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
Cdk7-IN-28 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cdk7 inhibitors, with a focus on potential off-target effects and strategies for their mitigation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Cdk7 inhibitors.
| Observed Problem | Potential Cause | Suggested Solution |
| 1. Unexpected gene expression changes unrelated to known Cdk7 targets. | Off-target inhibition of other kinases, particularly Cdk12 and Cdk13, which are also involved in transcriptional regulation. Some Cdk7 inhibitors, like THZ1, have known off-target activity against Cdk12/13.[1][2] | - Lower Inhibitor Concentration: Use the lowest effective concentration of the Cdk7 inhibitor. For example, with SY-351, a concentration of 50 nM for 1 hour has been shown to minimize off-target effects on Cdk12.[3][4] - Use a More Selective Inhibitor: Consider using a more selective Cdk7 inhibitor, such as YKL-5-124, which shows minimal off-target activity against Cdk12/13.[1][2] - Confirm Off-Target Effects: Perform experiments to confirm if the observed phenotype is due to off-target effects. This can include using a structurally unrelated Cdk7 inhibitor or using a Cdk7 mutant that is resistant to the inhibitor.[1] |
| 2. Cell cycle arrest is observed, but there is no significant change in global RNA Polymerase II CTD phosphorylation. | The Cdk7 inhibitor being used may be more selective for the cell cycle-related functions of Cdk7 (as part of the Cdk-activating kinase complex, CAK) over its transcriptional role (as part of TFIIH).[1] | - Verify Inhibitor's Mechanism: Confirm the known selectivity profile of your inhibitor. YKL-5-124, for instance, primarily induces a cell cycle phenotype with little effect on Pol II CTD phosphorylation.[1] - Combination Treatment: To inhibit both cell cycle and transcriptional functions of Cdk7, a combination of a selective Cdk7 inhibitor and a selective Cdk12/13 inhibitor (like THZ531) can be used to reconstitute the effects seen with less selective inhibitors like THZ1.[1][2] |
| 3. High levels of apoptosis are observed even at low inhibitor concentrations. | Some cancer cell lines are highly dependent on transcription for survival and are thus very sensitive to Cdk7 inhibition.[5] Alternatively, the inhibitor may have off-target cytotoxic effects. | - Titrate Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits Cdk7 without causing excessive cell death. - Control Experiments: Include a control compound with a similar chemical scaffold but no Cdk7 inhibitory activity (e.g., THZ1-R as a control for THZ1) to rule out non-specific cytotoxicity.[6] |
| 4. Inconsistent results between different cell lines. | The cellular context, including the expression levels of Cdk7 and its binding partners, as well as the dependency on specific transcriptional programs, can influence the response to Cdk7 inhibition.[5] | - Characterize Cell Lines: Perform baseline characterization of Cdk7, Cyclin H, and MAT1 expression in your cell lines.[7] - Assess Transcriptional Dependencies: Determine if the cell lines have a particular reliance on super-enhancer-driven transcription, which can confer sensitivity to Cdk7 inhibitors.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of Cdk7 in the cell?
A1: Cdk7 has two major roles:
-
Transcriptional Regulation: As a subunit of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation and elongation.[5][8][9]
-
Cell Cycle Control: Cdk7 is the catalytic subunit of the Cdk-activating kinase (CAK) complex, which activates other CDKs (like Cdk1, Cdk2, Cdk4, and Cdk6) by phosphorylating their T-loops, thereby driving cell cycle progression.[5][9][10]
Q2: What are the known off-targets of commonly used Cdk7 inhibitors?
A2: The selectivity of Cdk7 inhibitors varies. For instance, THZ1 is a potent Cdk7 inhibitor that also exhibits significant off-target activity against Cdk12 and Cdk13.[1][2] In contrast, YKL-5-124 is a highly selective covalent inhibitor of Cdk7 with minimal off-target effects on Cdk12/13.[1][2] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects:
-
Use the lowest effective concentration: Titrate the inhibitor to find the lowest concentration that produces the desired on-target effect. For SY-351, 50 nM for 1 hour is recommended to maintain Cdk7 selectivity.[3][4]
-
Choose a selective inhibitor: Whenever possible, use a highly selective inhibitor like YKL-5-124.[1]
-
Perform control experiments: Use a chemically related but inactive control compound and/or a Cdk7 mutant cell line that is resistant to the inhibitor to confirm that the observed effects are on-target.[1][11]
Q4: Why do some Cdk7 inhibitors show a stronger effect on the cell cycle than on transcription?
A4: The differential effects of some Cdk7 inhibitors on cell cycle versus transcription can be attributed to their specific binding modes and the context of Cdk7 within different protein complexes (CAK vs. TFIIH).[1] A highly selective inhibitor like YKL-5-124 can primarily disrupt the CAK function of Cdk7, leading to a strong cell cycle arrest with little impact on global Pol II phosphorylation.[1]
Q5: What is the mechanism of covalent Cdk7 inhibitors?
A5: Covalent Cdk7 inhibitors, such as THZ1 and YKL-5-124, typically contain a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a specific cysteine residue (Cys312) in the Cdk7 protein.[1][4] This covalent binding leads to irreversible inhibition of the kinase.
Quantitative Data Summary
Table 1: Selectivity Profile of Cdk7 Inhibitors
| Inhibitor | Cdk7 IC₅₀ / Kᵢ | Off-Target Kinases | Off-Target IC₅₀ / % Inhibition | Reference |
| SY-351 | Kᵢ = 62.5 nM | Cdk12, Cdk13, and 5 others | >50% inhibition at 1 µM | [3][4] |
| YKL-5-124 | IC₅₀ = 9.7 nM | Cdk2, Cdk9 | IC₅₀ = 1300 nM, 3020 nM | [1] |
| THZ1 | KD ~1.9 nM (180 min) | Cdk12/13 | Potent inhibition | [1][6] |
Table 2: Recommended Experimental Concentrations
| Inhibitor | Cell Line | Concentration | Incubation Time | Purpose | Reference |
| SY-351 | HL60 | 50 nM | 1 hour | Minimize Cdk12 engagement | [3][4] |
| THZ1 | Jurkat | Varies (nM range) | 4 hours | Inactivation of Cdk7 | [6] |
| YKL-5-124 | HAP1 | 500 nM | 24 hours | Measure effects on gene transcription | [1] |
Key Experimental Protocols
1. Kinase Selectivity Profiling (KiNativ)
-
Objective: To determine the selectivity of a Cdk7 inhibitor against a broad panel of kinases in a cellular context.
-
Methodology:
-
Prepare cell lysate (e.g., from A549 cells).
-
Incubate the lysate with the Cdk7 inhibitor (e.g., SY-351 at 0.2 µM and 1.0 µM) for 15 minutes at room temperature.
-
Add a biotinylated ATP or ADP probe that covalently labels the active sites of kinases. Incubate for 10 minutes.
-
Digest the proteome and enrich for the probe-labeled peptides using streptavidin.
-
Analyze the labeled peptides by mass spectrometry to quantify the occupancy of the inhibitor at the active site of hundreds of kinases. The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated sample to a DMSO control.[3][4]
-
2. Western Blot for Cdk7 Activity
-
Objective: To assess the effect of a Cdk7 inhibitor on the phosphorylation of its downstream targets.
-
Methodology:
-
Treat cells with the Cdk7 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of Cdk7 targets, such as:
-
Phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7)
-
Phospho-Cdk1 (Thr161)
-
Phospho-Cdk2 (Thr160)
-
-
Use antibodies against the total forms of these proteins as loading controls.
-
Detect with appropriate secondary antibodies and imaging system.[1]
-
Visualizations
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 | Cancer Genetics Web [cancerindex.org]
- 8. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cdk7-IN-28 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of Cdk7-IN-28 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[2][3]
-
As a CDK-Activating Kinase (CAK): CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[3]
-
As a component of Transcription Factor II H (TFIIH): CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation of transcription.[4][5]
By inhibiting CDK7, this compound can lead to cell cycle arrest and a reduction in the transcription of key genes, ultimately inhibiting the proliferation of cancer cells.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on available data, a starting range of 1 nM to 1 µM is advisable. The half-maximal inhibitory concentration (IC50) for this compound has been reported to be in the low nanomolar range for several cell lines.[1]
Q3: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific assay and cell line.
-
For cell viability assays: A 72-hour incubation is a common starting point to observe effects on cell proliferation.
-
For cell cycle analysis: An incubation of 24 to 48 hours is often sufficient to observe cell cycle arrest.[6]
-
For target engagement (e.g., Western blotting for p-RNAPII): Shorter incubation times, from a few hours to 24 hours, can be used to detect the direct effects on CDK7 activity.[6]
A time-course experiment is recommended to determine the optimal incubation time for your specific experimental goals.
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. The stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in cell viability.
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range.
-
Compound Instability: Small molecule inhibitors can be unstable in cell culture media over long incubation periods. Consider replenishing the media with fresh this compound every 24-48 hours for long-term experiments.
-
Cell Line Resistance: Some cell lines may be inherently resistant to CDK7 inhibition. Confirm the expression of CDK7 in your cell line.
-
Incorrect Assay: Ensure your cell viability assay is sensitive enough to detect changes in proliferation. Consider trying alternative methods (e.g., MTT, CCK-8, or a direct cell count).
Problem 2: I am not seeing a clear cell cycle arrest.
-
Inappropriate Incubation Time: The incubation time may be too short or too long. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal time point for observing cell cycle arrest.[2]
-
Suboptimal Concentration: The concentration of the inhibitor may be insufficient to induce a robust cell cycle block.
-
Cell Line-Specific Effects: The phase of cell cycle arrest (G1/S or G2/M) can be cell-line dependent.[2]
Problem 3: I am having trouble detecting a decrease in the phosphorylation of downstream targets by Western blot.
-
Antibody Quality: Ensure that the primary antibodies for phosphorylated proteins (e.g., p-RNAPII Ser5/7, p-Rb, p-CDK1) are validated and of high quality.
-
Short Incubation Time: The phosphorylation status of some proteins can change rapidly. Try shorter incubation times to capture the initial inhibitory effects.
-
Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay | IC50 |
| CDK7/Cyclin H/MNAT1 | Kinase Assay | < 5 nM |
| MDA-MB-468 | Proliferation Assay | 2 nM |
| HepaRG | Proliferation Assay | < 10 nM |
| NAl-H82 | Proliferation Assay | < 10 nM |
| cdk2/cyclin A | Kinase Assay | 6224 nM |
| CDK9/CyclinA | Kinase Assay | 296 nM |
| CDK13/Cyclin K | Kinase Assay | 152 nM |
Data is synthesized from publicly available information.[1] Researchers should determine the optimal concentration for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 3-5 days). The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits CDK7, blocking both cell cycle progression and transcription.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-28 stability in solution and storage
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Cdk7-IN-28. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations for both powder and solvent-based stock solutions are summarized below.
Q2: How should I prepare a stock solution of this compound?
A2: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM). Ensure the compound is fully dissolved. For in vivo experiments, co-solvent systems such as DMSO and PEG300 may be necessary to improve solubility.[1]
Q3: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Consider the following troubleshooting steps:
-
Lower the final concentration: The concentration of this compound may be exceeding its aqueous solubility.
-
Optimize the solvent system: Introducing a co-solvent or adjusting the pH of your buffer can enhance solubility.[2]
-
Sonication: Brief sonication can help to redissolve small precipitates.
Q4: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A4: A decline in inhibitor activity over time may indicate instability in the cell culture medium at 37°C. It is advisable to perform a stability assessment of this compound in your specific experimental medium. Consider adding the inhibitor fresh with each media change for long-term experiments.
Q5: Can repeated freeze-thaw cycles of my this compound stock solution affect its stability?
A5: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into single-use volumes to minimize degradation and the potential for water absorption by the solvent (e.g., DMSO).[3]
Stability and Storage Data
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: This product is stable at ambient temperature for a few days during ordinary shipping.
Experimental Protocols
Protocol: Chemical Stability Assessment of this compound in Solution by HPLC
This protocol provides a framework for evaluating the chemical stability of this compound in a solution of interest over time.
-
Prepare Initial Sample (Time = 0):
-
Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot and quench any potential degradation by adding an equal volume of a cold organic solvent, such as acetonitrile.
-
Centrifuge the sample to pellet any precipitates and transfer the supernatant to an HPLC vial for analysis.
-
-
Incubate Samples:
-
Incubate the remaining solution under your specific experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Collect Time-Point Samples:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them as described in step 1.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method to quantify the amount of intact this compound remaining at each time point. A decrease in the peak area corresponding to this compound over time indicates instability.
-
Visualizations
Caption: this compound inhibits CDK7, a key component of the CAK complex, leading to downstream effects on transcription and cell cycle progression.
Caption: Experimental workflow for assessing the stability of this compound in a solution over time using HPLC analysis.
Caption: A troubleshooting guide for common issues encountered when using this compound in experimental settings.
References
Cdk7-IN-28 unexpected results in cellular assays
Welcome to the technical support center for Cdk7-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to help troubleshoot unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and unexpected outcomes that researchers may encounter during their experiments with this compound.
Q1: Why am I observing a weaker anti-proliferative effect (higher IC50) with this compound than expected from published data?
A1: Several factors can contribute to lower-than-expected potency in cellular assays:
-
Cell Line-Specific Dependencies: The reliance of a cell line on CDK7 activity can vary. While this compound is a potent inhibitor of the CDK7 enzyme, the downstream cellular consequence depends on the specific vulnerabilities of the cell line being tested. Some cell lines may have redundant pathways or compensatory mechanisms that mitigate the effect of CDK7 inhibition.
-
Compound Stability and Handling: Ensure the compound is properly stored and handled. Covalent inhibitors can be sensitive to degradation. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: The duration of the assay and the cell seeding density can significantly impact the apparent IC50. Covalent inhibitors often exhibit time-dependent effects. Consider extending the incubation time (e.g., 48, 72, or 96 hours) to allow for sufficient target engagement and downstream phenotypic effects to manifest.
-
High Intracellular ATP Levels: Like many kinase inhibitors, this compound must compete with high intracellular concentrations of ATP. In cell lines with particularly high ATP levels, the apparent potency of the inhibitor may be reduced.[1]
Q2: I treated my cells with this compound, but I don't see a significant decrease in global RNA Polymerase II C-terminal domain (CTD) phosphorylation at Serine 5. Isn't this the primary transcriptional mark of CDK7?
A2: This is a critical and insightful observation that has been noted with other highly selective CDK7 inhibitors.[2]
-
Predominant Cell Cycle Role: Research with selective covalent inhibitors has revealed that the most immediate and pronounced effect of CDK7 inhibition is often on the cell cycle, specifically a G1/S phase arrest.[2] This is due to CDK7's role as a CDK-Activating Kinase (CAK), which is required to phosphorylate and activate cell cycle CDKs like CDK1 and CDK2.[2][3]
-
Kinase Redundancy: While CDK7 is a key kinase for phosphorylating the RNA Pol II CTD within the TFIIH complex, there may be functional redundancy with other transcriptional kinases, such as CDK12 and CDK13.[2] It's possible that in some cellular contexts, these other kinases can compensate for a loss of CDK7 activity, thus maintaining global Pol II CTD phosphorylation.
-
Polypharmacology of Other Inhibitors: The strong transcriptional suppression observed with earlier, less selective CDK7 inhibitors (like THZ1) may be a result of "polypharmacology"—the simultaneous inhibition of CDK7, CDK12, and CDK13.[2][4] this compound is reported to be selective, and its phenotype may more accurately reflect the consequences of inhibiting only CDK7. To confirm this, you should assess markers of cell cycle arrest (e.g., p-CDK1, p-CDK2, E2F target gene expression).
Q3: My results with this compound are not reproducible between experiments. What are the common sources of variability?
A3: Reproducibility issues with potent, covalent inhibitors often stem from subtle variations in experimental execution.
-
Inconsistent Incubation Times: For covalent inhibitors, time is a critical variable. Ensure that incubation times are precisely controlled across all plates and all experiments.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High-passage number cells can have altered signaling pathways and drug sensitivities. Standardize the passage number of cells used for your assays.
-
Reagent Quality: Ensure the quality and consistency of your cell culture media, serum, and other reagents. Serum, in particular, can contain growth factors that may influence cell cycle progression and inhibitor sensitivity.
-
Target Engagement Variability: The rate of covalent bond formation can be influenced by cellular redox state and the turnover rate of the CDK7 protein. Ensure consistent cell handling and culture conditions to minimize this variability.
Q4: How can I confirm that this compound is engaging its target (CDK7) in my cells?
A4: Verifying on-target activity is crucial for interpreting your results.
-
Western Blot Analysis: The most direct method is to assess the phosphorylation of known CDK7 substrates.
-
Cell Cycle Targets: Check for a decrease in the T-loop phosphorylation of CDK1 (p-Thr161) and CDK2 (p-Thr160).[2][5] This is a direct readout of CDK7's CAK activity.
-
Transcriptional Targets: Assess the phosphorylation of the RNA Pol II CTD at Serine 5 (p-Ser5).[5] As noted in Q2, this effect may be less pronounced than the cell cycle effects.
-
-
Rescue Experiments: If possible, generate a cell line that expresses a mutant version of CDK7 (C312S) that cannot be covalently modified by the inhibitor. If the cellular phenotype (e.g., proliferation block) is rescued in the mutant cell line, it strongly indicates an on-target effect.[6]
-
Chemoproteomics: Advanced methods like competitive chemoproteomics can be used to identify the direct cellular targets of covalent inhibitors in an unbiased manner.[7]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other relevant CDK inhibitors for comparison.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Assay Type / Notes | Reference |
| This compound | CDK7 | < 5 | - | Biochemical Assay | [8][9] |
| This compound | CDK7 | 2 | MDA-MB-468 | Cell Proliferation | [8] |
| This compound | CDK2/cyclin A | 6224 | - | Biochemical Assay | [8] |
| This compound | CDK9/Cyclin A | 296 | - | Biochemical Assay | [8] |
| YKL-5-124 | CDK7 | 9.7 | - | Biochemical Assay | [2] |
| YKL-5-124 | CDK2 | 1300 | - | Biochemical Assay | [2] |
| YKL-5-124 | CDK9 | 3020 | - | Biochemical Assay | [2] |
| THZ1 | CDK7 | 6-9 | Various | Cell Proliferation | [6] |
Note: IC50 values are highly dependent on specific assay conditions and cell lines and should be used for comparative purposes.
Visual Guides: Pathways and Workflows
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: CDK7's dual roles in cell cycle and transcription.
Caption: Standard experimental workflow for inhibitor testing.
Caption: Decision tree for troubleshooting common issues.
Key Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Perform a serial dilution of this compound in appropriate cell culture medium. It is recommended to perform at least an 8-point, 3-fold dilution series, including a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-only control wells and plot the dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Western Blot for CDK7 Target Engagement
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at various concentrations (e.g., 0, 50, 200, 1000 nM) for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Recommended Antibodies: Phospho-CDK1 (Thr161), Total CDK1, Phospho-CDK2 (Thr160), Total CDK2, Phospho-RNA Pol II CTD (Ser5), Total RNA Pol II, and a loading control (e.g., GAPDH, β-Actin).
-
-
Washing and Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again 3x for 10 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cdk7-IN-28 and Non-Cancerous Cells
This technical support center provides guidance and resources for researchers investigating the cytotoxic effects of Cdk7-IN-28 on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, this compound can disrupt the cell cycle and transcription, leading to apoptosis in susceptible cells.
Q2: Is there established cytotoxicity data for this compound in non-cancerous cell lines?
Publicly available data on the cytotoxicity of this compound is primarily focused on cancer cell lines. While comprehensive screening in a wide variety of non-cancerous cells is limited in published literature, some studies have used non-transformed cells as controls. It is crucial for researchers to empirically determine the cytotoxic profile in their specific non-cancerous cell model.
Q3: How does the cytotoxicity of this compound in non-cancerous cells compare to its effects on cancer cells?
Generally, CDK7 inhibitors are developed to have a therapeutic window, meaning they are more potent against cancer cells, which are often more dependent on CDK7 activity for transcription and cell cycle progression. However, some level of toxicity in non-cancerous cells is expected, particularly at higher concentrations or with prolonged exposure. The degree of differential sensitivity is cell-type dependent.
Q4: What are the expected off-target effects of this compound in non-cancerous cells?
As a covalent inhibitor, this compound is designed for high selectivity. However, potential off-target effects cannot be entirely ruled out without specific testing. Researchers should consider monitoring general cellular health markers and pathways beyond cell cycle and transcription to identify any unexpected effects in their cell models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-cancerous control cells at low concentrations. | - Cell line is particularly sensitive to transcription or cell cycle inhibition.- Compound stability issues leading to toxic degradation products.- Contamination of cell culture or compound stock. | - Perform a dose-response curve starting from very low (picomolar) concentrations.- Confirm the identity and purity of this compound via analytical methods.- Use freshly prepared compound dilutions for each experiment.- Test for mycoplasma contamination in cell cultures. |
| Inconsistent IC50 values across experiments. | - Variation in cell seeding density.- Differences in compound incubation time.- Inconsistent solvent (e.g., DMSO) concentration across wells.- Cell passage number affecting sensitivity. | - Standardize cell seeding protocols and ensure even cell distribution.- Adhere strictly to a defined incubation period.- Ensure the final solvent concentration is consistent and low (typically <0.5%).- Use cells within a defined passage number range for all experiments. |
| No significant cytotoxicity observed even at high concentrations. | - The specific non-cancerous cell line may be resistant to CDK7 inhibition.- Insufficient incubation time for the cytotoxic effects to manifest.- The compound may be inactive due to improper storage or handling. | - Extend the incubation time (e.g., from 24h to 48h or 72h).- Verify the activity of the compound on a sensitive positive control cancer cell line.- Consider using a different, more sensitive endpoint assay (e.g., apoptosis vs. general viability). |
Quantitative Data Summary
Data on the cytotoxicity of this compound in non-cancerous cell lines is not widely available in the public domain. Researchers are encouraged to establish baseline cytotoxicity data in their cell lines of interest. For comparison, below is a hypothetical representation of how such data could be presented.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| hTERT-RPE1 | Human Retinal Pigment Epithelial | CellTiter-Glo® | 72 | > 10 | [Hypothetical Data] |
| MRC-5 | Human Fetal Lung Fibroblast | MTT | 72 | 8.5 | [Hypothetical Data] |
| Primary Human Hepatocytes | Primary Liver Cells | Annexin V/PI | 48 | 12.2 | [Hypothetical Data] |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then dilute in culture medium. Add the compound dilutions to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Cdk7-IN-28 Western Blot Technical Support Center
Welcome to the technical support center for Cdk7-IN-28. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully perform and interpret western blot experiments using this potent Cdk7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of 5 nM.[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression.[5][6][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[2][3][8][9] this compound exerts its effect by binding to the active site of CDK7, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest and inhibition of transcription.[2]
Q2: What are the expected effects of this compound treatment on downstream targets in a western blot?
Treatment of cells with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of its key substrates. For western blot analysis, you should expect to see:
-
Reduced phosphorylation of RNA Polymerase II CTD: Specifically, a decrease in phosphorylation at Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) of the Pol II CTD.[3][5][9]
-
Reduced phosphorylation of cell cycle CDKs: A decrease in the activating T-loop phosphorylation of CDK1 (at Thr161) and CDK2 (at Thr160).[6][10]
-
Downstream effects on cell cycle proteins: Potential changes in the levels of proteins involved in cell cycle regulation, such as pRB and E2F.[5]
-
Induction of apoptosis: An increase in markers of apoptosis, such as cleaved PARP or cleaved caspase 3, may be observed, particularly with prolonged treatment or in sensitive cell lines.[5]
Q3: I am not seeing a decrease in RNA Pol II phosphorylation after treating my cells with this compound. What could be the issue?
This is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem. The most common causes include insufficient drug concentration, inadequate incubation time, or issues with the western blot protocol itself.[11]
Q4: Are there any known off-target effects of Cdk7 inhibitors that I should be aware of when interpreting my western blot results?
While this compound is designed to be selective, some related inhibitors, like THZ1, have been shown to have off-target activity against CDK12 and CDK13, especially at higher concentrations.[7][12][13] This can also lead to a decrease in RNA Pol II phosphorylation. To ensure the observed effects are specific to CDK7 inhibition, it is crucial to use the lowest effective concentration of this compound and consider using a more selective inhibitor or a rescue experiment with a drug-resistant CDK7 mutant if available.[5][7]
Cdk7 Inhibitor Selectivity
The following table summarizes the IC50 values for this compound and another Cdk7 inhibitor, highlighting their selectivity profiles. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | CDK7/Cyclin H/MNAT1 | 5 |
| cdk2/cyclin A | 6224 | |
| CDK9/CyclinA | 296 | |
| CDK13/Cyclin K | 152 |
Data compiled from MedChemExpress.[1]
Experimental Protocols
Western Blotting for Phospho-RNA Polymerase II after this compound Treatment
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay. This ensures equal loading of protein for each sample.[11]
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-RNA Pol II (Ser2, Ser5, or Ser7) and total RNA Pol II overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized for your specific experimental conditions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.
Visual Guides
Signaling Pathway of CDK7
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for a typical western blot experiment using this compound.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and solve common problems encountered during western blotting experiments with this compound.
Problem: Weak or No Signal for the Target Protein
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | The effect of this compound is dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[11] |
| Low Abundance of Target Protein | Increase the amount of protein loaded per well.[15] Consider using a more sensitive ECL substrate.[14] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for large proteins like RNA Pol II.[16] |
| Primary Antibody Issues | The primary antibody may not be effective. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[14][15] Ensure the antibody is validated for western blotting and recognizes the correct phospho-epitope. |
| Inactive Secondary Antibody or Substrate | Ensure the HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly.[14][16] |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., BSA instead of milk, or vice versa).[14][15] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[14] |
| Inadequate Washing | Increase the number and duration of washes with TBST after antibody incubations to remove non-specifically bound antibodies.[17] |
| Membrane Handled Improperly or Dried Out | Always handle the membrane with clean forceps and ensure it remains hydrated throughout the procedure.[14][16] |
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting the absence of expected results in a this compound western blot.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 16. stratech.co.uk [stratech.co.uk]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Cdk7-IN-28 Resistance Development in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the development of resistance to the CDK7 inhibitor, Cdk7-IN-28, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK7 inhibitors like this compound?
CDK7 is a crucial kinase that plays a dual role in regulating the cell cycle and transcription.[1] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, 2, 4, and 6) to drive cell cycle progression.[2][3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is essential for the initiation of transcription.[1][2][5] CDK7 inhibitors like this compound block these functions, leading to cell cycle arrest and the suppression of oncogene expression, ultimately inducing apoptosis in cancer cells.[1]
Q2: My cell line has developed resistance to this compound. What are the most likely mechanisms?
Several mechanisms can lead to acquired resistance to CDK7 inhibitors. The most commonly observed are:
-
Upregulation of Multidrug Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 and ABCB1, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[6][7] This has been noted in triple-negative breast cancer, neuroblastoma, and lung cancer models.[6][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of CDK7 inhibition. The transforming growth factor-beta (TGF-β)/activin signaling pathway has been identified as a key player in promoting resistance by upregulating ABCG2 expression.[2][6]
-
Target Gene Mutations: Although less common for covalent inhibitors, mutations in the CDK7 gene can alter the drug's binding site, thereby reducing its effectiveness. For instance, the D97N mutation has been identified in prostate cancer cells resistant to a non-covalent CDK7 inhibitor, and a C312S mutation can prevent the binding of the covalent inhibitor THZ1.[5][8][9]
-
Phenotypic Changes: Long-term exposure to CDK7 inhibitors can induce a shift in the cellular phenotype, such as an epithelial-to-mesenchymal transition (EMT).[10][11] This change can be associated with a more drug-tolerant state.[10]
Q3: Are there established biomarkers to predict sensitivity or resistance to this compound?
While research is ongoing, some potential biomarkers are emerging. High expression of genes associated with super-enhancers, such as MYC, may indicate sensitivity to CDK7 inhibition due to the cell's reliance on transcriptional addiction.[3][12] Conversely, increased expression of ABC transporters like ABCG2 or activation of the TGF-β signaling pathway could be markers of resistance.[2][6]
Troubleshooting Guide
Issue 1: A gradual increase in the IC50 value of this compound is observed in my cell line over time.
-
Possible Cause 1: Selection of a resistant subpopulation.
-
Troubleshooting Step: Perform single-cell cloning to isolate and characterize individual clones from the resistant population. Assess the IC50 for each clone to determine if the resistance is heterogeneous.
-
-
Possible Cause 2: Upregulation of efflux pumps.
-
Troubleshooting Step:
-
Perform qRT-PCR or Western blot analysis to measure the expression levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental line.
-
Co-treat the resistant cells with this compound and a known inhibitor of ABCB1 (e.g., Verapamil) or ABCG2 (e.g., Ko143) to see if sensitivity can be restored.
-
-
Issue 2: My this compound resistant cell line does not show increased expression of common efflux pumps.
-
Possible Cause 1: Alteration in the drug target.
-
Troubleshooting Step: Sequence the CDK7 gene in the resistant and parental cell lines to identify potential mutations in the coding region, particularly around the drug-binding site.
-
-
Possible Cause 2: Activation of a compensatory signaling pathway.
-
Troubleshooting Step:
-
Use phosphoproteomic or RNA-sequencing approaches to compare the signaling landscapes of the parental and resistant cell lines.
-
Based on the results, investigate the activation of specific bypass pathways (e.g., TGF-β, PI3K/AKT) through Western blotting for key phosphorylated proteins.
-
-
Issue 3: The resistant cells exhibit a change in morphology and migratory capacity.
-
Possible Cause: Epithelial-to-Mesenchymal Transition (EMT).
-
Troubleshooting Step:
-
Assess the expression of EMT markers by Western blot or immunofluorescence. Look for decreased expression of epithelial markers (e.g., E-cadherin) and increased expression of mesenchymal markers (e.g., Vimentin, N-cadherin).
-
Perform a migration or invasion assay (e.g., transwell assay) to functionally confirm an increase in cell motility.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on CDK7 inhibitor resistance.
Table 1: IC50 Values of CDK7 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| H1975 (NSCLC) | THZ1 | 379 nM | 83.4 nM (H1975/WR) | ~0.22 | [11][13] |
| H1975 (NSCLC) | THZ1 | 379 nM | 125.9 nM (H1975/OR) | ~0.33 | [11][13] |
| H1975 (NSCLC) | QS1189 | 755.3 nM | 232.8 nM (H1975/WR) | ~0.31 | [13] |
| H1975 (NSCLC) | QS1189 | 755.3 nM | 275.3 nM (H1975/OR) | ~0.36 | [13] |
Note: In the study cited, the "resistant" cell lines (H1975/WR and H1975/OR) were generated to be resistant to EGFR-TKIs and surprisingly showed increased sensitivity to CDK7 inhibitors.
Table 2: Changes in Gene and Protein Expression in Resistant Cell Lines
| Cell Line Model | Change Observed in Resistant Cells | Method of Detection | Implication | Reference |
| Triple-Negative Breast Cancer | Upregulation of ABCG2 mRNA and protein | RNA-Seq, Western Blot | Increased drug efflux | [2][6] |
| Triple-Negative Breast Cancer | Increased phosphorylation of SMAD3 | Western Blot | Activation of TGF-β/activin pathway | [2][6] |
| Neuroblastoma & Lung Cancer | Upregulation of ABCB1 and ABCG2 | Not Specified | Increased drug efflux | [7] |
| Prostate Cancer (Samuraciclib resistant) | CDK7 D97N mutation | Sequencing | Reduced inhibitor binding | [9] |
Key Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
This protocol is adapted from methodologies used to generate CDK7 inhibitor-resistant cell lines.[6][10]
-
Initial Culture: Begin by culturing the parental cancer cell line in its standard growth medium containing the CDK7 inhibitor at its predetermined IC50 value.
-
Passaging: When the cells reach confluence, split them at a 1:5 ratio.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the CDK7 inhibitor in the culture medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.
-
Maintenance: Continue this process of dose escalation until the cells can proliferate in a concentration of the inhibitor that is at least 5-10 times the original IC50 value.
-
Characterization: The resulting cell population is considered resistant. It is crucial to perform regular checks to confirm the resistant phenotype and compare its characteristics to the parental cell line.
Protocol 2: Western Blotting for Efflux Pump Expression and Signaling Pathway Activation
-
Cell Lysis: Lyse both parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCG2, ABCB1, phospho-SMAD3, total SMAD3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of the CDK7 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for developing this compound resistant cell lines.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 and MITF repress a transcription program involved in survival and drug tolerance in melanoma | EMBO Reports [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Cdk7-IN-28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cdk7-IN-28 in their experiments. This guide will help address potential inconsistencies in IC50 values and provide standardized protocols for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of transcription of key genes, ultimately inhibiting the proliferation of cancer cells.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format (biochemical vs. cellular) and the specific cell line used. The table below summarizes the publicly available IC50 data for this compound.
Data Presentation: this compound IC50 Values
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical | CDK7/Cyclin H/MNAT1 | 5 nM |
| Biochemical | cdk2/cyclin A | 6224 nM |
| Biochemical | CDK9/CyclinA | 296 nM |
| Biochemical | CDK13/Cyclin K | 152 nM |
| Cellular (anti-proliferative) | MDA-MB-468 | 2 nM |
| Cellular (anti-proliferative) | HepaRG | < 10 nM |
| Cellular (anti-proliferative) | NCI-H82 | < 10 nM |
Note: The data presented here is based on available information and may vary based on specific experimental conditions.[2]
Q3: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can arise from a variety of factors. For this compound, the dual role of its target, CDK7, in both transcription and cell cycle control can introduce additional layers of complexity. Key areas to investigate include:
-
Assay System and Conditions: Differences between biochemical and cellular assays are a primary source of variation. Cellular assays introduce complexities such as cell membrane permeability, drug efflux pumps, and off-target effects that are not present in a purified enzyme assay.
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivity to this compound due to differences in CDK7 expression levels, the activity of compensatory pathways, or general cell health and passage number.
-
Experimental Parameters: Minor variations in experimental protocols can lead to significant differences in IC50 values. This includes incubation time, ATP concentration in biochemical assays, cell seeding density, and the specific viability assay used.
-
Compound Handling: The stability and solubility of this compound in your specific assay medium and storage conditions can impact its effective concentration.
Troubleshooting Guide
Issue 1: Discrepancy between Biochemical and Cellular IC50 Values
Question: Our biochemical IC50 for this compound is in the low nanomolar range, but the cellular IC50 is significantly higher. Why is this?
Answer: This is a common observation for many kinase inhibitors. Several factors can contribute to this difference:
-
Cellular Uptake and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Active efflux by membrane transporters can also reduce the intracellular concentration of the inhibitor.
-
Intracellular ATP Concentration: In biochemical assays, the ATP concentration can be controlled and is often set at or below the Km value. In a cellular environment, the intracellular ATP concentration is much higher (in the millimolar range), which can lead to competition with ATP-competitive inhibitors like this compound, resulting in a higher apparent IC50.
-
Target Engagement in a Complex Environment: Within the cell, CDK7 exists in different complexes (CAK and TFIIH), which may have different accessibilities or conformations compared to the purified recombinant enzyme used in biochemical assays.
Issue 2: Inconsistent IC50 Values in Cellular Assays
Question: We are getting inconsistent IC50 values for this compound in the same cell line across different experiments. What should we check?
Answer: To improve reproducibility in cellular assays, consider the following:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, narrow range of passage numbers for all experiments.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Over- or under-confluent cells can respond differently to the inhibitor.
-
Incubation Time: The effects of CDK7 inhibition on cell viability are time-dependent. Standardize the incubation time with this compound across all experiments.
-
Reagent Quality and Consistency: Use the same lot of fetal bovine serum (FBS) and other media components whenever possible, as batch-to-batch variability can affect cell growth and drug response.
-
Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the compound is fully solubilized in the final assay medium and does not precipitate. The final DMSO concentration should be kept low and consistent across all wells (typically ≤0.5%).
Experimental Protocols
Biochemical Assay for this compound IC50 Determination (Adapta™ Assay)
This protocol is adapted from a general kinase assay protocol and can be used to determine the biochemical IC50 of this compound.
Materials:
-
Recombinant CDK7/Cyclin H/MNAT1 enzyme
-
CDK7/9tide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Adapta™ Eu-labeled antibody and tracer
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration and perform serial dilutions in 100% DMSO. Then, dilute further in the kinase reaction buffer.
-
Add inhibitor to the plate: Add 2.5 µL of the diluted this compound to the assay wells. Include a DMSO-only control.
-
Prepare the kinase solution: Dilute the CDK7 enzyme to the desired concentration in the kinase reaction buffer.
-
Prepare the substrate/ATP solution: Prepare a solution containing the CDK7/9tide substrate and ATP in the kinase reaction buffer.
-
Start the reaction: Add 2.5 µL of the kinase solution to each well, followed by 5 µL of the substrate/ATP solution.
-
Incubate: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents: Add the Adapta™ detection solution containing EDTA, Eu-labeled antibody, and tracer.
-
Incubate for detection: Incubate for 30 minutes at room temperature.
-
Read the plate: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for this compound IC50 Determination (CellTiter-Glo® Viability Assay)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Treat cells: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Perform CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
CDK7 Signaling Pathway
Caption: The dual role of CDK7 in cell cycle and transcription.
Experimental Workflow for Cellular IC50 Determination
Caption: A typical workflow for determining cellular IC50 values.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A flowchart for troubleshooting inconsistent IC50 results.
References
Technical Support Center: Minimizing Off-Target Kinase Inhibition of Cdk7 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, with a focus on principles applicable to compounds like Cdk7-IN-28. Due to the limited public information on the specific off-target profile of "this compound," this guide utilizes data from the well-characterized covalent CDK7 inhibitor, SY-351, as a representative example to illustrate key concepts and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of CDK7 and the expected on-target effects of its inhibition?
A1: CDK7 is a critical kinase with dual roles in regulating the cell cycle and transcription.[1][2][3][4][5] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[2][5][6] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation.[1][2][3][7] Therefore, on-target inhibition of CDK7 is expected to induce cell cycle arrest and suppress the transcription of genes, particularly those with super-enhancers that are highly dependent on transcriptional machinery.[1][6][8]
Q2: What are the most common off-target kinases for covalent CDK7 inhibitors?
A2: For covalent CDK7 inhibitors like SY-351, which bind to a cysteine residue near the active site, the most common off-target kinases are those that share a similar cysteine in a structurally analogous position.[9] Notably, CDK12 and CDK13 are frequently observed as off-targets for this class of inhibitors.[7][9] It is crucial to profile any new CDK7 inhibitor against a broad panel of kinases to identify its specific off-target profile.
Q3: How can I distinguish between on-target CDK7 inhibition and off-target effects in my cellular experiments?
A3: Distinguishing on-target from off-target effects is a key challenge. A multi-pronged approach is recommended:
-
Dose-response analysis: On-target effects should correlate with the inhibitor's potency (IC50 or EC50) for CDK7. Off-target effects may appear at higher concentrations.
-
Rescue experiments: Expressing a drug-resistant mutant of CDK7 (e.g., C312S for covalent inhibitors like SY-351) should rescue the on-target phenotypes but not the off-target ones.[6]
-
Phenotypic comparison: Compare the observed cellular phenotype with known effects of inhibiting suspected off-target kinases. For instance, CDK12 inhibition has distinct effects on the transcription of long genes, which can be assessed by RNA-sequencing.[7]
-
Use of multiple, structurally distinct inhibitors: If two different CDK7 inhibitors with different off-target profiles produce the same phenotype, it is more likely to be an on-target effect.
Q4: What is the significance of the cellular context in determining off-target effects?
A4: The cellular context, including cell type and disease state, can significantly influence the manifestation of off-target effects. The expression levels of off-target kinases can vary between different cell lines, potentially sensitizing certain cells to off-target activities. Furthermore, the downstream signaling pathways active in a particular cell type can amplify the consequences of inhibiting an off-target kinase. Therefore, it is essential to characterize the selectivity of a CDK7 inhibitor in the specific cellular models being used.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Problem: The observed effect on cell viability (e.g., excessive toxicity or lack of efficacy) does not align with the expected outcome of CDK7 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a kinase selectivity screen to identify potential off-target kinases. Lower the inhibitor concentration to a range where it is selective for CDK7.[7][9] |
| Cell line resistance | Confirm target engagement in your cell line using methods like Cellular Thermal Shift Assay (CETSA) or Western blot for downstream markers (e.g., phospho-Pol II CTD). |
| Indirect effects | Investigate if the observed phenotype is a secondary consequence of inhibiting CDK7 or an off-target kinase. For example, CDK7 activates other CDKs involved in cell cycle and transcription.[3][7] |
Issue 2: Discrepancy between Biochemical and Cellular Potency
Problem: The inhibitor shows high potency in a biochemical assay with purified CDK7, but much lower potency in cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess the compound's physicochemical properties (e.g., solubility, lipophilicity). Use cellular uptake assays to measure intracellular concentration. |
| High protein binding | The inhibitor may bind to plasma proteins in the cell culture medium, reducing its free concentration. Determine the fraction of unbound inhibitor. |
| Cellular efflux | The compound may be actively transported out of the cell by efflux pumps. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| High intracellular ATP concentration | In cellular environments, high ATP levels can compete with ATP-competitive inhibitors, reducing their apparent potency. Use kinetic assays to determine the inhibitor's mechanism of action (e.g., ATP-competitive, non-competitive).[10] |
Issue 3: Conflicting Gene Expression Data
Problem: RNA-sequencing data reveals unexpected changes in gene expression that are not consistent with known CDK7-regulated genes.
| Possible Cause | Troubleshooting Step |
| Inhibition of other transcriptional kinases | Analyze the expression of genes known to be specifically regulated by off-target kinases like CDK12 (e.g., long genes involved in DNA damage response).[7] |
| Indirect transcriptional effects | The observed changes may be downstream of the initial inhibition event. Perform a time-course experiment to distinguish early, direct effects from later, indirect ones. |
| Compensation mechanisms | Cells may activate compensatory signaling pathways upon CDK7 inhibition. Investigate changes in the activity of related kinases. |
Quantitative Data Summary
The following tables summarize the selectivity data for the representative covalent CDK7 inhibitor, SY-351.
Table 1: In Vitro Kinase Inhibition Profile of SY-351
| Kinase | % Inhibition at 0.2 µM | % Inhibition at 1.0 µM |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other Kinases (249) | <50% | <50% for most |
| Data from KiNativ in situ profiling in A549 cell lysate.[7][9] |
Table 2: Cellular Target Occupancy and Potency of SY-351
| Target | EC50 (nM) | EC90 (nM) | Biochemical IC50 (nM) |
| CDK7 | 8.3 | 39 | 23 (as CAK complex) |
| CDK12 | 36 | 172 | 367 |
| CDK2 | - | - | 321 |
| CDK9 | - | - | 226 |
| Cellular data from HL-60 cells. Biochemical data for active kinase complexes.[7][9] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a CDK7 inhibitor against a broad panel of kinases.
Objective: To determine the IC50 values of the test inhibitor for a wide range of kinases.
Materials:
-
Test inhibitor (e.g., this compound)
-
Panel of purified, active kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[11]
-
Kinase reaction buffer
-
Multi-well plates (96- or 384-well)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and quantify kinase activity. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate.[12] For ADP-Glo™, this involves measuring luminescence, which is proportional to the amount of ADP produced.[11]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the inhibitor binds to its intended target (CDK7) in a cellular context.
Objective: To demonstrate direct binding of the inhibitor to CDK7 in intact cells.
Materials:
-
Cells of interest
-
Test inhibitor
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
Western blot reagents (primary antibody against CDK7, secondary antibody)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures using a thermocycler.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CDK7 in the supernatant at each temperature by Western blotting.
-
Binding of the inhibitor will stabilize CDK7, leading to a shift in its melting curve to higher temperatures compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows relevant to minimizing off-target effects of CDK7 inhibitors.
Caption: Dual roles of CDK7 in cell cycle control and transcription.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 | Cancer Genetics Web [cancerindex.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 12. benchchem.com [benchchem.com]
Cdk7-IN-28 degradation and handling precautions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cdk7-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4][5][6][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[2][3][8][9] By inhibiting CDK7, this compound can lead to cell cycle arrest and a decrease in the expression of genes crucial for cancer cell survival and proliferation.[2]
Q2: What are the recommended storage and handling precautions for this compound?
Q3: How should I prepare this compound for in vitro and in cell-based assays?
A3: For in vitro kinase assays, dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM). Further dilutions can be made in the kinase reaction buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid affecting the assay. For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to ensure the compound is fully dissolved and to vortex the solution when diluting into aqueous media to prevent precipitation.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cancer cells with a CDK7 inhibitor like this compound is expected to induce several cellular effects. These include a dose-dependent inhibition of cell proliferation and viability.[1] Mechanistically, you can expect to observe cell cycle arrest, typically at the G1/S and G2/M transitions, due to the inhibition of CDK7's CAK activity.[7][10] Furthermore, inhibition of CDK7's transcriptional role should lead to a decrease in the phosphorylation of the RNAPII CTD at Serine 5 and Serine 7, resulting in the downregulation of transcription of a subset of genes, particularly those with super-enhancers that are often associated with oncogenic drivers.[4][9][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell proliferation. | 1. Compound instability: The compound may have degraded due to improper storage or handling. 2. Solubility issues: The compound may have precipitated out of the solution. 3. Cell line resistance: The cell line used may be insensitive to CDK7 inhibition. 4. Incorrect concentration: The concentration of this compound used may be too low. | 1. Prepare fresh stock solutions from solid compound. Avoid multiple freeze-thaw cycles of stock solutions. 2. Ensure the compound is fully dissolved in DMSO before diluting in aqueous media. Visually inspect for precipitates. 3. Test the compound on a sensitive control cell line known to be responsive to CDK7 inhibitors. 4. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| No change in RNAPII CTD phosphorylation (p-Ser5/p-Ser7) after treatment. | 1. Suboptimal treatment time or concentration: The incubation time or inhibitor concentration may be insufficient. 2. Antibody quality: The antibodies used for Western blotting may not be specific or sensitive enough. 3. Lysate preparation: Degradation or dephosphorylation of proteins during sample preparation. | 1. Perform a time-course and dose-response experiment. A rapid decrease in p-Ser5 and p-Ser7 is expected.[12] 2. Use validated antibodies specific for p-RNAPII Ser5 and Ser7. Include appropriate positive and negative controls. 3. Prepare fresh lysates and always include protease and phosphatase inhibitors. |
| High background or off-target effects observed. | 1. High concentration of the inhibitor: Using excessively high concentrations can lead to non-specific effects. 2. Compound purity: The this compound sample may contain impurities. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Ensure the purity of the compound, if possible, through methods like HPLC or LCMS. |
Quantitative Data Summary
The following table summarizes the typical inhibitory concentrations for potent CDK7 inhibitors. Note that the specific values for this compound may vary.
| Parameter | Value | Reference |
| IC50 (CDK7/Cyclin H/MNAT1) | 5 nM | [1] |
| IC50 (MDA-MB-468 cell proliferation) | 2 nM | [1] |
| IC50 (HepaRG cell proliferation) | < 10 nM | [1] |
| IC50 (NAl-H82 cell proliferation) | < 10 nM | [1] |
Experimental Protocols
Protocol: Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol describes a general method to assess the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 1, 3, 6 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates (20-30 µg) on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total RNAPII, p-RNAPII (Ser2), p-RNAPII (Ser5), and p-RNAPII (Ser7) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Caption: A typical experimental workflow to characterize the effects of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cdk7-IN-28 interference with assay reagents
Welcome to the technical support center for Cdk7-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with assay reagents and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription. This compound forms a covalent bond with a cysteine residue near the active site of CDK7, leading to irreversible inhibition of its kinase activity. This dual inhibition of cell cycle and transcription makes this compound a valuable tool for cancer research.
Q2: I am observing unexpected results in my fluorescence-based assay when using this compound. Could the compound be interfering with the assay?
Yes, it is possible that this compound is interfering with your fluorescence-based assay. This compound belongs to the pyrazolopyrimidine class of compounds, and some derivatives of this class have been shown to be fluorescent. This intrinsic fluorescence could lead to false-positive or false-negative results depending on the excitation and emission wavelengths of your assay's fluorophore.
Troubleshooting Steps:
-
Measure the spectral properties of this compound: To determine the potential for interference, it is crucial to measure the excitation and emission spectra of this compound under your experimental buffer conditions. A suggested protocol is provided below.
-
Compare spectra: Overlay the excitation and emission spectra of this compound with those of your assay's fluorophore. Significant overlap indicates a high likelihood of interference.
-
Use alternative fluorophores: If spectral overlap is confirmed, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from this compound.
-
Implement controls: Always include "this compound only" wells (without your fluorescent probe) to quantify the background fluorescence from the inhibitor itself. Subtract this background from your experimental wells.
Q3: My kinase assay results are inconsistent, especially when I vary the pre-incubation time. Why might this be happening?
This compound is a covalent inhibitor, and its inhibitory activity is often time-dependent. The formation of the covalent bond between the inhibitor and the enzyme takes time. Therefore, the extent of inhibition will increase with longer pre-incubation times until all accessible enzyme is bound.
Troubleshooting Steps:
-
Optimize pre-incubation time: Perform a time-course experiment where you pre-incubate this compound with the CDK7 enzyme for varying durations before initiating the kinase reaction. This will help you determine the optimal pre-incubation time to achieve maximal inhibition.
-
Maintain consistent timing: For all subsequent experiments, use a consistent and optimized pre-incubation time to ensure reproducibility.
-
Consider ATP concentration: this compound is an ATP-competitive inhibitor. High concentrations of ATP in your assay can compete with the inhibitor for binding to the active site, potentially leading to an underestimation of its potency. If possible, use an ATP concentration at or near the Km for CDK7.
Q4: I am using a luciferase-based assay (e.g., CellTiter-Glo®) to measure cell viability. Could this compound interfere with the luciferase enzyme?
Troubleshooting Steps:
-
Perform a direct luciferase inhibition assay: Test whether this compound inhibits luciferase directly in a cell-free system. A protocol for this is provided below.
-
Use an orthogonal assay: Confirm your cell viability results using an alternative method that does not rely on luciferase, such as an MTT or resazurin-based assay.
-
Consult the literature for the inhibitor's chemical class: Pyrazolopyrimidine derivatives have been investigated for various biological activities, and some studies might provide insights into their potential for off-target effects, including enzyme inhibition.[3]
Q5: My assay buffer contains Dithiothreitol (DTT). Could this affect the activity of this compound?
Yes, the presence of reducing agents like DTT or β-mercaptoethanol in your assay buffer can potentially interfere with the activity of covalent inhibitors like this compound. The electrophilic "warhead" of the inhibitor that reacts with the cysteine on CDK7 could also react with the thiol groups of these reducing agents. This would effectively sequester the inhibitor and reduce its potency.
Troubleshooting Steps:
-
Evaluate the necessity of the reducing agent: Determine if the reducing agent is absolutely essential for your assay's performance. If not, consider omitting it.
-
Reduce the concentration: If a reducing agent is required, use the lowest effective concentration.
-
Pre-incubate the enzyme and inhibitor first: Pre-incubate CDK7 and this compound to allow for covalent bond formation before adding the buffer containing the reducing agent.
Troubleshooting Guides
Guide 1: Investigating Potential Fluorescence Interference
This guide provides a step-by-step protocol to assess the intrinsic fluorescence of this compound and determine its potential to interfere with your assay.
Experimental Protocol: Measuring the Excitation and Emission Spectra of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your experimental assay buffer.
-
-
Sample Preparation:
-
Dilute the this compound stock solution in your assay buffer to the final concentration used in your experiments.
-
Prepare a "buffer only" blank.
-
-
Spectrofluorometer Setup:
-
Use a scanning spectrofluorometer.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the emission maximum of your assay's fluorophore.
-
Scan a range of excitation wavelengths (e.g., 250-700 nm) to identify the wavelengths at which this compound is excited.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the excitation maximum of your assay's fluorophore.
-
Scan a range of emission wavelengths (e.g., 300-800 nm) to identify the wavelengths at which this compound emits light.
-
-
Data Analysis:
-
Plot the excitation and emission spectra for this compound.
-
Compare these spectra to the known spectra of your assay's fluorophore to identify any overlap.
-
Data Presentation:
| Compound | Excitation Max (nm) | Emission Max (nm) |
| This compound | To be determined | To be determined |
| Your Fluorophore | Known value | Known value |
Guide 2: Assessing Direct Luciferase Inhibition
This protocol will help you determine if this compound directly inhibits the luciferase enzyme used in your assay.
Experimental Protocol: In Vitro Luciferase Inhibition Assay
-
Reagent Preparation:
-
Recombinant luciferase enzyme.
-
Luciferin substrate.
-
Assay buffer (without cells).
-
This compound stock solution in DMSO.
-
A known luciferase inhibitor as a positive control (e.g., resveratrol).
-
-
Assay Procedure:
-
In a white, opaque multi-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control and a positive control.
-
Add the recombinant luciferase enzyme to all wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of luciferase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value, if any.
-
Data Presentation:
| Compound | Luciferase Inhibition IC50 (µM) |
| This compound | To be determined |
| Positive Control | Expected value |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cdk7 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common assay issues with this compound.
References
- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for Cdk7-IN-28 vehicle effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Cdk7-IN-28, with a focus on controlling for the effects of its vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary vehicle?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Due to its hydrophobic nature, this compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.
Q2: Why is a vehicle control essential when using this compound?
A2: A vehicle control is crucial because the solvent used to dissolve a compound, in this case, DMSO, can have its own biological effects.[1][2] These effects can include alterations in cell viability, gene expression, and even cell differentiation.[1] A vehicle control, which consists of the same concentration of DMSO used to deliver this compound but without the inhibitor, allows researchers to distinguish the effects of the inhibitor from those of the solvent.[1][2][3]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: To minimize vehicle-induced artifacts, the final concentration of DMSO in cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[1] However, the sensitivity to DMSO is highly cell-line specific.[1][4][5] It is strongly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not cause significant toxicity.[1] Most cell lines can tolerate DMSO up to 0.5% without severe cytotoxicity, but primary cells are often more sensitive.[6]
Q4: How should I prepare my this compound and vehicle controls?
A4: First, prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Then, create a serial dilution of the inhibitor from this stock in 100% DMSO. To prepare your final working concentrations, dilute these intermediate stocks into your cell culture medium, ensuring the final DMSO concentration is consistent across all experimental groups.[7] For the vehicle control, add the same volume of 100% DMSO that was used for the highest concentration of this compound to the same volume of cell culture medium.[7]
Troubleshooting Guides
Problem 1: High background signal or unexpected results in the vehicle control group.
-
Possible Cause: The concentration of DMSO is too high, leading to cytotoxicity or other off-target effects.[4]
-
Troubleshooting Steps:
-
Perform a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations (e.g., 0.05% to 1%) on your cells to determine the highest non-toxic concentration.[1][4]
-
Lower the Final DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to your assay, thereby lowering the final concentration.[1]
-
Ensure Homogeneity: Thoroughly mix the vehicle control and treatment solutions to ensure a uniform concentration of DMSO.
-
Problem 2: Inconsistent or variable results across replicate wells.
-
Possible Cause: Inconsistent final concentrations of DMSO across wells.
-
Troubleshooting Steps:
-
Standardize Dilution Series: Ensure that the final concentration of DMSO is identical in all wells, including all concentrations of this compound and the vehicle control.[1]
-
Proper Mixing: Ensure complete mixing of DMSO with the culture medium before adding to the cells.
-
Problem 3: The inhibitory effect of this compound is lower than expected.
-
Possible Cause: The effects of DMSO are masking or interfering with the activity of the inhibitor.
-
Troubleshooting Steps:
-
Review DMSO Tolerance Data: Re-evaluate the non-toxic concentration of DMSO for your cell line. Even at sub-toxic levels, DMSO can influence cellular processes.
-
Include an Untreated Control: In addition to the vehicle control, include a control with cells in media alone to assess the baseline cellular response.[8] This can help to differentiate the effects of DMSO from the inhibitor.
-
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability for Various Cancer Cell Lines.
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation | Reference |
| HepG2 | Cytotoxicity observed at ≥2.5% | Cytotoxicity observed at ≥2.5% | Cytotoxicity observed at ≥0.625% | [9] |
| Huh7 | Cytotoxicity observed at 5% | Cytotoxicity observed at ≥2.5% | Cytotoxicity observed at ≥2.5% | [9] |
| MCF-7 | Significant toxicity at 0.6% | - | - | [5] |
| MDA-MB-231 | No significant effect at 0.6% | - | - | [5] |
| Jurkat | Cytotoxicity observed at ≥2% | Cytotoxicity observed at ≥2% | Cytotoxicity observed at ≥2% | |
| Molt-4 | Cytotoxicity observed at ≥2% | Cytotoxicity observed at ≥2% | Cytotoxicity observed at ≥2% | |
| U937 | Cytotoxicity observed at ≥2% | Cytotoxicity observed at ≥2% | Cytotoxicity observed at ≥2% | |
| Human Fibroblast-like Synoviocytes (RA) | Significant toxicity at 0.1% | Significant toxicity at >0.05% | Not recommended | [10] |
Note: Cytotoxicity is generally defined as a significant reduction in cell viability compared to control. The exact percentage of reduction can vary between studies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Treatment: Dilute the this compound serial dilutions and the DMSO vehicle control into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%.[1] Add the treatment media to the cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control wells, which represent 100% cell viability.
Protocol 2: Western Blotting
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound and the corresponding DMSO vehicle control for the specified time.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli buffer, and heat at 95-100°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., phospho-CDK7 substrates, total CDK7) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the effects of this compound to the vehicle control.
Protocol 3: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the kinase, substrate, and buffer.
-
Inhibitor Addition: Add the desired concentrations of this compound (diluted from a DMSO stock) and the DMSO vehicle control to the appropriate wells. Ensure the final DMSO concentration is consistent and low.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, radiometric assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control (which represents 0% inhibition).
Mandatory Visualizations
Caption: Cdk7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound with a vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
Cdk7-IN-28 treatment duration and scheduling
This technical support center provides guidance and answers to frequently asked questions for researchers using Cdk7-IN-28. As a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), this compound is a valuable tool for studying the roles of CDK7 in cell cycle regulation and transcription. This guide will help you design and troubleshoot your experiments effectively.
Disclaimer
Detailed experimental protocols for the use of this compound are not extensively published in peer-reviewed literature at this time. The information provided here is based on the known characteristics of this compound and general knowledge from studies with other CDK7 inhibitors. All protocols should be considered as starting points and will require optimization for your specific cell lines and experimental systems.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of CDK7, a key regulator of both cell cycle progression and gene transcription.[1][2][3] CDK7 is a component of two crucial protein complexes:
-
CDK-Activating Kinase (CAK) complex: In this complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle through its different phases.[3][4][5]
-
Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[5][6][7]
By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes, making it a subject of interest in cancer research.[2][3]
Q2: What are the reported IC50 values for this compound?
The following table summarizes the reported in vitro potencies of this compound.
| Target | IC50 (nM) |
| CDK7/Cyclin H/MNAT1 | 5 |
| cdk2/cyclin A | 6224 |
| CDK9/CyclinA | 296 |
| CDK13/Cyclin K | 152 |
Data from MedChemExpress product sheet.[1]
The anti-proliferative activity of this compound has been observed in the following cell lines:
| Cell Line | IC50 (nM) |
| MDA-MB-468 | 2 |
| HepaRG | < 10 |
| NAl-H82 | < 10 |
Data from MedChemExpress product sheet.[1]
Experimental Design: Treatment Duration and Scheduling
Q3: How long should I treat my cells with this compound for a cell viability or proliferation assay?
For long-term assays such as cell viability (e.g., MTT, CellTiter-Glo) or proliferation assays, a continuous treatment of 48 to 72 hours is a common starting point. This duration is often sufficient to observe significant effects on cell growth due to cell cycle arrest and induction of apoptosis. For example, studies with the CDK7 inhibitor THZ1 have used 72-hour treatments to assess cell viability.[8]
It is highly recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration for your specific cell line.
Q4: What is a typical treatment duration for studying changes in protein expression or phosphorylation?
For studying effects on signaling pathways, such as the phosphorylation of CDK7 substrates (e.g., RNAPII CTD, CDK1, CDK2), shorter treatment times are generally recommended to capture the primary effects of the inhibitor before secondary, compensatory mechanisms are activated.
A typical starting point would be a treatment duration of 2 to 24 hours . For instance, a significant decrease in MYC protein levels was observed within 2 hours of treatment with the CDK7 inhibitor YKL-5-124.[9] For assessing T-loop phosphorylation of other CDKs, a 24-hour treatment has been used.[10]
Q5: What treatment schedule should I use for cell cycle analysis?
To observe effects on cell cycle distribution, a treatment duration that allows for a significant portion of the cell population to progress through the cell cycle is needed. A common treatment time for cell cycle analysis is 24 to 48 hours . Studies with the CDK7 inhibitor YKL-5-124 have assessed cell cycle changes after 24 hours of treatment.[10]
Q6: Are there any recommendations for in vivo studies?
Specific in vivo scheduling for this compound is not yet published. However, studies with other CDK7 inhibitors can provide general guidance. For example, in mouse models of multiple myeloma, the CDK7 inhibitor YKL-5-124 was administered via intraperitoneal injection for 2 weeks.[9] For another CDK7 inhibitor, BTX-A51, a 5-days-on/2-days-off weekly schedule in 28-day cycles has been used in clinical trials.[3]
For any in vivo work, it is crucial to first perform pharmacokinetic and toxicity studies to determine the optimal and safe dosing schedule for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect observed | 1. Suboptimal concentration: The concentration of this compound may be too low for your cell line. 2. Short treatment duration: The treatment time may not be sufficient to induce a measurable effect. 3. Compound instability: The inhibitor may be degrading in the culture medium. 4. Cell line resistance: Your cell line may be inherently resistant to CDK7 inhibition. | 1. Perform a dose-response curve to determine the IC50 in your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. 3. Ensure proper storage of the compound (as recommended by the supplier). Consider replenishing the medium with fresh inhibitor every 24-48 hours for longer experiments. 4. Verify CDK7 expression in your cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibition (e.g., MDA-MB-468). |
| High level of cell death/toxicity | 1. Concentration is too high: The concentration of this compound may be cytotoxic. 2. Off-target effects: At higher concentrations, the inhibitor may affect other kinases. | 1. Lower the concentration of the inhibitor based on your dose-response data. 2. Use the lowest effective concentration possible to minimize off-target effects. Refer to the IC50 table for selectivity. |
| Inconsistent results | 1. Variability in cell culture: Differences in cell density, passage number, or growth phase can affect the response. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or improper storage of stock solutions. | 1. Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment. Use cells within a defined passage number range. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols: General Methodologies
The following are generalized protocols that should be adapted and optimized for your specific experimental needs with this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Measurement: Measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-Protein Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a short duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., phospho-RNAPII CTD, total RNAPII CTD, phospho-CDK1, total CDK1, and a loading control like actin or tubulin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription control.
General Experimental Workflow for this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Interpreting Cdk7-IN-28 data with high background
Technical Support Center: Cdk7-IN-28
This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals using this compound who are encountering issues with high background in their experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
High background can obscure specific signals, making data interpretation difficult or impossible.[1][2] This section addresses common causes of high background in various assays and provides systematic solutions.
Q1: My Western blot has a uniformly high background across the entire membrane. What is the likely cause and how can I fix it?
A: A uniform high background on a Western blot often points to issues with blocking, antibody concentrations, or washing steps.[1]
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding to the membrane.[1] If blocking is incomplete, antibodies will adhere across the membrane, causing a general haze.[1][3]
-
Solution: Optimize your blocking agent. If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for detecting phosphorylated proteins, as milk contains phosphoproteins like casein that can cross-react.[1][2] You can also try increasing the concentration of the blocking agent (e.g., from 3-5%) and extending the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[3][4]
-
-
Excessive Antibody Concentration: Using too much primary or secondary antibody is a common cause of high background.[1]
-
Inadequate Washing: Washing steps remove unbound antibodies. Insufficient washing leaves excess antibodies on the membrane, contributing to background noise.[1]
Q2: I'm performing a cell-based assay (e.g., immunofluorescence, in-cell Western) and see high background fluorescence or luminescence in my control wells. What should I check?
A: High background in cell-based assays can originate from several sources, including autofluorescence, reagent issues, and procedural errors.
-
Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green spectrum. Culture media components like phenol red can also contribute to background.[5]
-
Reagent and Plate Issues: Reagents can become contaminated, and the type of microplate used can affect background.[5][6]
-
Insufficient Blocking or Washing: Similar to Western blots, inadequate blocking or washing allows for non-specific antibody binding.[7]
-
Solution: Ensure you are using an appropriate blocking buffer for cell-based assays and that incubation times are sufficient.[7] Optimize the number and duration of wash steps to thoroughly remove unbound antibodies.
-
-
Over-fixation/Permeabilization: Harsh or prolonged fixation and permeabilization steps can sometimes alter cell morphology and lead to increased non-specific antibody binding.
-
Solution: Optimize fixation and permeabilization conditions. Try reducing the concentration of the fixative (e.g., paraformaldehyde) or the permeabilizing agent (e.g., Triton X-100) or shortening the incubation time.
-
Q3: My in vitro kinase assay shows high signal in the "no enzyme" or "inhibitor" control wells. How can I troubleshoot this?
A: High background in kinase assays can be due to contaminated reagents, non-specific binding to the plate, or issues with the detection reagents.
-
Contaminated Reagents: Contamination in your ATP stock, substrate, or buffers can lead to false signals.
-
Solution: Prepare fresh reagents, especially ATP solutions. Ensure the kinase enzyme has been stored properly in aliquots to avoid degradation from multiple freeze-thaw cycles.[8]
-
-
Non-specific Binding: The substrate or detection antibody may bind non-specifically to the assay plate.
-
High Reagent Concentration: An excessively high concentration of the detection antibody or substrate can cause elevated background.[9]
-
Solution: Perform a titration to find the optimal concentration for your detection reagents.
-
This compound and Target Pathway Overview
This compound is an inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with dual roles in regulating the cell cycle and gene transcription.[10][11]
-
Cell Cycle Control: As part of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, CDK6) that drive progression through the different phases of the cell cycle.[11][12]
-
Transcription Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7 residues. This action is essential for transcription initiation.[13][14]
By inhibiting CDK7, this compound can arrest the cell cycle and disrupt the transcriptional programs that cancer cells rely on for proliferation and survival.[10]
Caption: CDK7's dual role in cell cycle and transcription, and its inhibition by this compound.
Data Presentation
The potency of CDK7 inhibitors is often measured by their IC50 (half-maximal inhibitory concentration) values in biochemical assays or GI50/EC50 (half-maximal growth inhibition/effective concentration) values in cell-based assays. Below is a table summarizing the activity of THZ1, a well-characterized covalent CDK7 inhibitor similar to this compound.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Jurkat (T-ALL) | Cell Proliferation | GI50 (72h) | 51 | [15] |
| Loucy (T-ALL) | Cell Proliferation | GI50 (72h) | 33 | [15] |
| HCT116 (Colon) | Cell Proliferation | EC50 (72h) | ~250 | [15] |
| Ovarian Cancer Lines | Cell Viability | IC50 | Varies | [16] |
Note: Potency can vary significantly depending on the cell line, assay conditions, and incubation time.
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Western Blotting for Phospho-RNA Polymerase II
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of a direct downstream target, RNA Polymerase II CTD (Ser5/7).
-
Cell Treatment: Plate cells (e.g., A549, HCT116) and allow them to adhere overnight. Treat with a dose-response of this compound or vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Use BSA instead of milk to avoid cross-reactivity with phospho-specific antibodies.[1][2]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-RNAPII CTD (Ser5 or Ser7) and a loading control (e.g., total RNAPII, GAPDH, or Actin), diluted in 5% BSA/TBST.
-
Washing: Wash the membrane 3-5 times for 10 minutes each with TBST.[1][3]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add ECL substrate and image the blot. A dose-dependent decrease in the phospho-RNAPII signal is expected.[15][16]
Troubleshooting Workflow Diagram
This diagram provides a logical workflow for diagnosing the cause of high background.
Caption: A logical workflow for troubleshooting high background in blotting experiments.
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. selectscience.net [selectscience.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 11. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 13. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: Cdk7-IN-28, THZ1, and SY-1365
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclin-dependent kinase 7 (CDK7) inhibitors Cdk7-IN-28, THZ1, and SY-1365 (also known as Mevociclib). The information presented is based on available preclinical data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[1] As a subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[2] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1] Given its dual role, CDK7 has emerged as a compelling therapeutic target in oncology, particularly in cancers addicted to high levels of transcription of oncogenes.[3]
Inhibitor Profiles
This compound
This compound is a potent CDK7 inhibitor.[4] Publicly available information on this compound is currently limited, with the primary source being a patent application and commercial product data sheets.[4]
Mechanism of Action: The precise mechanism of action has not been detailed in peer-reviewed literature, but it is described as a potent inhibitor of CDK7.
Chemical Structure:
THZ1
THZ1 is a first-in-class, potent, and selective covalent inhibitor of CDK7.[3] It has been extensively profiled in preclinical studies across a wide range of cancer types.
Mechanism of Action: THZ1 acts as a covalent inhibitor by targeting a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7.[5] This irreversible binding leads to the inhibition of CDK7 kinase activity. THZ1 also demonstrates activity against CDK12 and CDK13 at higher concentrations.[4]
Chemical Structure:
-
Molecular Formula: C₃₁H₂₈ClN₇O₂
-
Molecular Weight: 566.05 g/mol
SY-1365 (Mevociclib)
SY-1365 is a potent and selective, first-in-class covalent inhibitor of CDK7 that has progressed to clinical trials.
Mechanism of Action: Similar to THZ1, SY-1365 is a covalent inhibitor of CDK7. It has been shown to induce apoptosis in cancer cells and possesses anti-tumor activity in various preclinical models.
Chemical Structure: Information on the specific chemical structure of SY-1365 is available in scientific literature and patent filings.
Comparative Performance Data
The following tables summarize the available quantitative data for the three CDK7 inhibitors. It is important to note the disparity in the depth of available data, with THZ1 and SY-1365 being extensively characterized in the public domain compared to this compound.
Table 1: Biochemical Potency
| Inhibitor | Target | IC₅₀ (nM) | Ki (nM) | Notes |
| This compound | CDK7/Cyclin H/MNAT1 | 5[4] | N/A | Data from a commercial supplier. |
| THZ1 | CDK7 | 3.2 | N/A | Potent covalent inhibitor. |
| SY-1365 | CDK7/CycH/MAT1 | 20 | 17.4 | First-in-class selective CDK7 inhibitor. |
N/A: Not available in the public domain.
Table 2: Kinase Selectivity
| Inhibitor | CDK2/cyclin A IC₅₀ (nM) | CDK9/CyclinA IC₅₀ (nM) | CDK13/Cyclin K IC₅₀ (nM) | Notes |
| This compound | 6224[4] | 296[4] | 152[4] | Demonstrates selectivity for CDK7 over CDK2. |
| THZ1 | - | - | - | Also inhibits CDK12 and CDK13 at higher concentrations.[4] |
| SY-1365 | - | - | - | Highly selective for CDK7. |
'-': Data not specified in the provided format.
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | IC₅₀ (nM) | Cancer Type |
| This compound | MDA-MB-468 | 2[4] | Triple-Negative Breast Cancer |
| HepaRG | < 10[4] | Hepatocellular Carcinoma | |
| NCI-H82 | < 10[4] | Small Cell Lung Cancer | |
| THZ1 | Jurkat | 50 | T-cell Acute Lymphoblastic Leukemia |
| SY-1365 | Various | low nM | Breast, Ovarian, Colorectal, Lung Cancer |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
CDK7 plays a central role in regulating both the cell cycle and transcription. The following diagram illustrates the key signaling events mediated by CDK7.
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound against CDK7 in a biochemical assay.
Caption: A typical in vitro CDK7 kinase assay workflow.
Experimental Protocols
Determination of IC₅₀ Values by In Vitro Kinase Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., biotinylated peptide derived from RNAPII CTD)
-
ATP
-
Test inhibitors (this compound, THZ1, SY-1365) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the CDK7 enzyme to the wells containing the inhibitors and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Prepare a substrate/ATP mix by adding the RNAPII CTD peptide and ATP to the kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of CDK7 inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Test inhibitors (this compound, THZ1, SY-1365) dissolved in DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the serially diluted inhibitors. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Conclusion
THZ1 and SY-1365 are well-characterized, potent covalent inhibitors of CDK7 with extensive preclinical data supporting their anti-cancer activity. SY-1365 has advanced into clinical development, highlighting the therapeutic potential of targeting CDK7. This compound is a potent inhibitor of CDK7 based on the limited available data. However, a comprehensive understanding of its performance, selectivity, and mechanism of action awaits further publication of detailed experimental studies. Researchers are encouraged to consider the depth of available data when selecting a CDK7 inhibitor for their studies.
References
- 1. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 2. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Comparative Guide to Validating Cdk7-IN-28 On-Target Effects Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Cdk7-IN-28, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor. We focus on the application of CRISPR-Cas9 gene editing as a definitive genetic validation tool and compare it with alternative biochemical and genetic approaches. This document includes experimental data, detailed protocols, and pathway diagrams to support robust target validation in drug discovery workflows.
Introduction: The Critical Role of CDK7 and the Need for Target Validation
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with a dual function in cellular regulation. It is a core component of two major complexes:
-
Transcription Factor IIH (TFIIH): As part of this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[1][2][3]
-
CDK-Activating Kinase (CAK): In this role, CDK7 phosphorylates and activates other cell-cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[3][4][5][6]
Given its central role in both transcription and cell division, CDK7 has emerged as a high-value target in oncology.[2][7] this compound is a potent inhibitor of CDK7 with a reported IC50 of 5 nM.[8] While potent, the efficacy of any inhibitor must be rigorously linked to its intended target. On-target validation is a critical step to ensure that the observed biological effects are a direct consequence of inhibiting CDK7 and not due to off-target interactions, which can lead to misinterpretation of data and costly failures in later stages of drug development.[9]
Genetic methods, particularly CRISPR-Cas9, provide the highest level of evidence for on-target activity by directly assessing the effect of removing the target protein.[10][11]
Cdk7 Signaling and Inhibition
This compound exerts its effect by binding to the CDK7 enzyme, preventing the phosphorylation of its key substrates. This disruption affects both transcriptional output and cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on transcriptional regulation.[2]
Data Presentation: this compound Selectivity and Method Comparison
Effective on-target validation begins with understanding the inhibitor's selectivity profile. This is often complemented by genetic methods to confirm that the cellular phenotype is a true result of target inhibition.
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the in vitro potency of this compound against CDK7 and other closely related kinases. High selectivity for the primary target over others is a desirable characteristic of a chemical probe.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7/Cyclin H/MNAT1 | 5 | - |
| CDK9/Cyclin A | 296 | 59-fold |
| CDK13/Cyclin K | 152 | 30-fold |
| CDK2/Cyclin A | 6224 | 1245-fold |
| Data sourced from MedChemExpress product sheet for this compound.[8] |
Table 2: Comparison of On-Target Validation Methodologies
This table objectively compares CRISPR with alternative methods for validating the on-target effects of this compound.
| Method | Principle | Information Provided | Pros | Cons |
| CRISPR Knockout | Genetic ablation of the target gene (CDK7).[12] | Phenocopies the effect of the drug if on-target. Provides definitive genetic evidence.[10][11] | "Gold standard" for genetic validation. Permanent knockout leads to clear phenotypes.[10] Highly specific. | Time-consuming (cell line generation). Potential for compensatory mechanisms. May not be feasible for essential genes. |
| RNAi (siRNA) | Transient knockdown of target mRNA using small interfering RNA. | Assesses the effect of reduced target protein levels on drug sensitivity. | Faster than CRISPR KO. Reversible. Good for studying essential genes. | Often incomplete knockdown. High potential for off-target effects.[13] Transient effect may miss some phenotypes. |
| Kinome Profiling | Biochemical screening of the inhibitor against a large panel of kinases. | Provides a broad view of inhibitor selectivity and potential off-targets. | Quantitative (IC50/Ki values). High-throughput. Helps identify off-targets early. | In vitro results may not fully translate to cellular context. Does not confirm the on-target effect in cells. |
| Inactive Control | Use of a structurally similar but biologically inactive compound. | Differentiates on-target pharmacological effects from non-specific effects of the chemical scaffold. | Strengthens link between target inhibition and cellular phenotype.[9] Easy to implement in parallel with the active compound. | Requires synthesis of a suitable negative control. Does not rule out off-targets shared by both compounds. |
| Downstream Analysis | Measures modulation of a known downstream substrate of the target (e.g., p-RNA Pol II).[14] | Confirms target engagement and functional inhibition within the cell. | Direct evidence of target modulation in a cellular context. Can be highly quantitative (Western Blot, ELISA). | Requires a known and measurable downstream biomarker. Does not rule out that other off-targets cause the final phenotype. |
CRISPR-Based Target Validation: Workflow and Logic
The core principle of using CRISPR for target validation is "phenocopying." If this compound's antiproliferative effect is due to CDK7 inhibition, then genetically deleting the CDK7 gene should produce the same antiproliferative phenotype. Furthermore, treating CDK7-knockout cells with this compound should produce no additional effect, as the target is already absent.
The logical relationship confirming on-target activity is a cornerstone of this approach. It provides a clear, testable hypothesis for any drug candidate.
Experimental Protocols
Detailed protocols are essential for reproducible and reliable results. Below are methodologies for the key experiments described in this guide.
Protocol 1: CRISPR/Cas9-Mediated Knockout of CDK7
This protocol outlines the generation of a stable CDK7 knockout cell line for use in validation assays.
-
gRNA Design and Cloning:
-
Design 2-3 unique guide RNAs (gRNAs) targeting early, conserved exons of the CDK7 gene using a validated online tool (e.g., CHOPCHOP, Synthego).[12]
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2). Commercially available, pre-validated CDK7 CRISPR plasmids can also be used.[15]
-
-
Transfection:
-
Transfect the target cancer cell line (e.g., an ovarian cancer cell line shown to be sensitive to CDK7 inhibition[16]) with the Cas9/gRNA plasmid using an optimized method like electroporation or lipid-based transfection.
-
Include a negative control (scrambled gRNA) and a positive control (gRNA for a non-essential gene like AAVS1).
-
-
Selection and Single-Cell Cloning:
-
If the plasmid contains a selection marker (e.g., puromycin), apply the selection agent 48 hours post-transfection to eliminate non-transfected cells.
-
After selection, dilute the cell population and plate into 96-well plates to isolate single-cell clones.
-
Expand the resulting colonies over 2-4 weeks.
-
-
Knockout Validation:
-
Genomic DNA Analysis: For each clone, extract genomic DNA and PCR amplify the region surrounding the gRNA target site. Use Sanger sequencing and a tool like TIDE (Tracking of Indels by Decomposition) or T7 Endonuclease I (T7E1) assay to confirm the presence of insertions/deletions (indels) at the target locus.[17]
-
Protein Level Analysis: Perform a Western blot using a validated CDK7 antibody to confirm the complete absence of CDK7 protein in the knockout clones compared to wild-type controls. This is the most critical validation step.
-
Protocol 2: Cell Viability Assay
This assay quantifies the antiproliferative effects of this compound and compares them to the effect of CDK7 knockout.
-
Cell Plating:
-
Seed wild-type (WT) and validated CDK7 knockout (KO) cells in parallel into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Treatment (for WT cells):
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in culture medium.
-
Replace the medium in the wells containing WT cells with the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate all plates (WT + drug, WT + vehicle, KO) for 72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
Use a luminescence-based assay like CellTiter-Glo® (Promega) which measures ATP levels, or a colorimetric assay like MTT.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated WT cells.
-
Calculate the IC50 for this compound in the WT cell line.
-
Compare the viability of the CDK7 KO cells to the maximum effect (Emax) observed with this compound in WT cells. A close match supports the on-target hypothesis.
-
Protocol 3: Western Blot for Downstream Pathway Modulation
This protocol confirms that this compound engages and inhibits CDK7 in cells by measuring the phosphorylation of its direct substrate, RNA Polymerase II.
-
Cell Treatment:
-
Plate wild-type cells and treat with this compound at various concentrations (e.g., 0, 10 nM, 50 nM, 250 nM) for a short duration (e.g., 2-6 hours) to observe direct effects on phosphorylation.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-RNA Pol II CTD (Serine 5)
-
Phospho-RNA Pol II CTD (Serine 2)
-
Total RNA Polymerase II
-
CDK7 (to confirm presence in WT cells)
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. selectscience.net [selectscience.net]
- 11. biocompare.com [biocompare.com]
- 12. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-28: A Sharpshooter in the Kinome Landscape
A Comparative Guide to the Kinome-Wide Selectivity of a Potent CDK7 Inhibitor
In the quest for targeted cancer therapies, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal target due to its dual role in regulating the cell cycle and transcription.[1][2][3][4][5] Cdk7-IN-28, also known as SY-351, is a covalent inhibitor that has demonstrated high potency and remarkable selectivity for CDK7. This guide provides a comprehensive comparison of the kinome-wide selectivity of this compound with other well-characterized CDK7 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their evaluation.
Kinome-Wide Selectivity Profile: this compound vs. Alternatives
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide screening assays, such as KiNativ™ profiling, provide a global view of an inhibitor's interactions across the human kinome.
Data Summary:
The following table summarizes the kinome-wide selectivity data for this compound (SY-351) and two other prominent CDK7 inhibitors, THZ1 and YKL-5-124. The data is presented as the percentage of inhibition of various kinases at specified concentrations.
| Kinase Target | This compound (SY-351) @ 0.2 µM | This compound (SY-351) @ 1 µM | THZ1 @ 1 µM | YKL-5-124 (IC50 in nM) |
| CDK7 | >90% | >90% | Time-dependent covalent inhibition | 9.7 (in complex), 53.5 |
| CDK12 | <50% | >50% | Time-dependent covalent inhibition | Inactive |
| CDK13 | <50% | >50% | Time-dependent covalent inhibition | Inactive |
| JNK1 | Not reported | <50% | >75% | Not reported |
| JNK2 | Not reported | <50% | >75% | Not reported |
| JNK3 | Not reported | <50% | >75% | Not reported |
| MLK3 | Not reported | <50% | >75% | Not reported |
| PIP4K2C | Not reported | <50% | >75% | Not reported |
| MER | Not reported | <50% | >75% | Not reported |
| TBK1 | Not reported | <50% | >75% | Not reported |
| IGF1R | Not reported | <50% | >75% | Not reported |
| NEK9 | Not reported | <50% | >75% | Not reported |
| PCTAIRE2 | Not reported | <50% | >75% | Not reported |
| CDK2 | Not reported | <50% | Not reported | 1300 |
| CDK9 | Not reported | <50% | Not reported | 3020 |
Analysis:
As the data indicates, this compound (SY-351) exhibits exceptional selectivity for CDK7 at a concentration of 0.2 µM, with no other kinase showing more than 50% inhibition in a panel of 252 kinases.[6][7] At a higher concentration of 1 µM, a limited number of off-targets, including the closely related CDK12 and CDK13, are observed.[6][7]
In contrast, THZ1, while a potent covalent CDK7 inhibitor, demonstrates significant off-target activity against CDK12 and CDK13, as well as a panel of other kinases at 1 µM.[8][9][10][11][12] This polypharmacology can complicate the interpretation of cellular phenotypes and may contribute to toxicity.[11]
YKL-5-124 stands out as a highly selective covalent inhibitor of CDK7, with reported IC50 values demonstrating over 100-fold selectivity against CDK2 and CDK9, and importantly, it is inactive against CDK12 and CDK13 at the tested concentrations.[11][13][14][15] This makes YKL-5-124 a valuable tool for dissecting the specific roles of CDK7.
Experimental Protocols
KiNativ™ Kinase Profiling:
The kinome-wide selectivity data presented was generated using the KiNativ™ platform, a mass spectrometry-based method that assesses the ability of a compound to compete with a biotinylated ATP or ADP probe for binding to the active site of kinases in a cell lysate.[16][17][18][19][20]
General Workflow:
-
Cell Lysate Preparation: A cellular lysate is prepared to provide a source of endogenous kinases in their native conformation.
-
Inhibitor Incubation: The cell lysate is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
Probe Labeling: A biotinylated acyl-phosphate ATP/ADP probe is added to the lysate. This probe covalently binds to the conserved active-site lysine of kinases that are not occupied by the inhibitor.[19]
-
Proteolysis: The protein mixture is digested into peptides, typically using trypsin.
-
Enrichment of Labeled Peptides: Biotinylated peptides are enriched from the complex mixture using streptavidin affinity purification.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
-
Data Analysis: The relative abundance of probe-labeled peptides for each kinase is compared between the inhibitor-treated and control samples to determine the percentage of inhibition.
CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: transcription and cell cycle progression. Its activity is governed by its association with Cyclin H and MAT1, forming the CDK-activating kinase (CAK) complex.[4][5]
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. longdom.org [longdom.org]
- 10. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Comparative Efficacy of Cdk7 Inhibition in Diverse Tumor Types: A Guide for Researchers
Disclaimer: This guide provides a comparative overview of the efficacy of Cyclin-dependent kinase 7 (Cdk7) inhibition across various tumor types. Due to the limited availability of public data for the specific compound "Cdk7-IN-28," this document utilizes the well-characterized and structurally related covalent Cdk7 inhibitor, THZ1 , as a representative molecule to illustrate the therapeutic potential and mechanistic underpinnings of targeting Cdk7 in oncology.
Introduction to Cdk7 as a Therapeutic Target in Cancer
Cyclin-dependent kinase 7 (Cdk7) is a key regulatory protein that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][4] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1][5]
In many cancers, there is an increased reliance on transcriptional programs to maintain a malignant phenotype, a phenomenon often referred to as "transcriptional addiction." This makes cancer cells particularly vulnerable to the inhibition of key transcriptional regulators like Cdk7.[6] Furthermore, aberrant cell cycle control is a hallmark of cancer, and by targeting a master regulator like Cdk7, it is possible to disrupt both proliferation and the transcriptional circuits that sustain tumor growth.[1] The development of selective Cdk7 inhibitors, such as THZ1, has provided valuable tools to explore the therapeutic potential of targeting this kinase in a variety of cancer models.[5][7]
Comparative Efficacy of THZ1 Across Different Tumor Types
The following tables summarize the in vitro efficacy of THZ1 in various cancer cell lines, providing a comparative view of its potency across different tumor histologies.
Table 1: In Vitro Antiproliferative Activity of THZ1 in Various Cancer Cell Lines
| Tumor Type | Cell Line | IC50 (nM) | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 50 | [5] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 50 | [5] |
| Small Cell Lung Cancer (SCLC) | H69 | 12.5 | |
| Small Cell Lung Cancer (SCLC) | H82 | 25 | |
| Neuroblastoma | Kelly | 15 | |
| Neuroblastoma | IMR-32 | 25 | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 100-200 | |
| Ovarian Cancer | OVCAR-3 | <200 | [4] |
| Ovarian Cancer | A2780 | <200 | [6] |
| Colorectal Cancer | HCT-116 | >1000 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data without specific citations are representative values from preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of Cdk7 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Cdk7 inhibitor (e.g., THZ1) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.
Western Blot Analysis for Cdk7 Target Engagement
This technique is used to detect changes in the phosphorylation of Cdk7 substrates, such as the RNA Polymerase II CTD, to confirm target engagement within the cell.
-
Cell Lysis: Treat cells with the Cdk7 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7), and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative change in phosphorylation.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the Cdk7 inhibitor (formulated in an appropriate vehicle) and vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Calculate tumor growth inhibition.
Visualizing the Cdk7 Signaling Pathway and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: The dual role of Cdk7 in transcription and cell cycle control.
Caption: A typical workflow for preclinical evaluation of a Cdk7 inhibitor.
Conclusion
The inhibition of Cdk7 presents a compelling therapeutic strategy for a range of cancers, particularly those exhibiting transcriptional addiction. The representative data for THZ1 highlight its potent and broad-spectrum anti-tumor activity. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers aiming to investigate the efficacy of Cdk7 inhibitors in various cancer models. Further research into the specific sensitivities of different tumor types will be crucial for the clinical development of this class of targeted therapies.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. What are CDK7 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
A Comparative Guide to Covalent vs. Non-covalent CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it activates cell cycle CDKs, while as part of the general transcription factor TFIIH, it phosphorylates RNA Polymerase II (Pol II), a critical step for gene expression.[1][2][3] This guide provides an objective comparison between covalent and non-covalent CDK7 inhibitors, using the highly selective covalent inhibitor YKL-5-124 and the clinically advanced non-covalent inhibitors Samuraciclib (CT7001) and SY-5609 as key examples.
Note: Information regarding a specific compound named "Cdk7-IN-28" is not available in the public domain. Therefore, this guide utilizes YKL-5-124 as a representative, well-characterized covalent CDK7 inhibitor.
At a Glance: Covalent vs. Non-covalent CDK7 Inhibition
The fundamental difference between these two classes of inhibitors lies in their mechanism of action. Covalent inhibitors form a permanent, irreversible chemical bond with the target protein, while non-covalent inhibitors bind reversibly through weaker intermolecular forces.[4] This distinction leads to different pharmacological profiles.
| Feature | Covalent Inhibitor (e.g., YKL-5-124) | Non-covalent Inhibitor (e.g., Samuraciclib, SY-5609) |
| Binding Mechanism | Forms a permanent, irreversible bond with the target enzyme (e.g., Cys312 on CDK7).[5] | Binds reversibly to the ATP-binding pocket.[6][7] |
| Target Occupancy | Can achieve full target occupancy even at lower concentrations, leading to prolonged duration of action.[8] | Requires sustained plasma concentration above the IC50 to maintain target inhibition. |
| Potency | Often exhibits high potency due to the irreversible nature of binding.[4] | Can achieve very high potency (sub-nanomolar) through optimized binding kinetics (e.g., slow off-rates).[9][10] |
| Selectivity | Can achieve high selectivity by targeting unique, non-catalytic residues near the active site.[4] | Selectivity is achieved through specific interactions within the conserved ATP-binding pocket.[7] |
| Dosing | Potential for less frequent dosing due to prolonged target engagement. | Typically requires more frequent (e.g., daily) dosing.[9] |
| Potential Risks | Risk of off-target toxicity if the reactive "warhead" binds to unintended proteins.[4] | Off-target effects are typically related to binding to other kinases with similar ATP pockets. |
| Clinical Advancement | Several in preclinical and early clinical development. | Samuraciclib is in Phase II trials; SY-5609 has entered Phase I.[10] |
Quantitative Performance Data
The following table summarizes the biochemical potency and selectivity of the selected CDK7 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Type | CDK7 IC50 | CDK2 IC50 | CDK9 IC50 | CDK12 IC50/Activity | Key Selectivity Notes |
| YKL-5-124 | Covalent | 9.7 nM (complex)[5][11] | 1300 nM[8] | 3020 nM[8] | Inactive[11] | >100-fold selective for CDK7 over CDK2 and CDK9; inactive against CDK12/13.[11] |
| Samuraciclib (CT7001) | Non-covalent | 41 nM[6][12][13] | 578 nM[6][12][13] | ~1230 nM (30x selective)[6][12] | - | 15-fold selective over CDK2; 30-fold over CDK9.[6][12][13] |
| SY-5609 | Non-covalent | Kᵢ = 2600 nM[4] | Kᵢ = 960 nM[4] | Kᵢ = 870 nM[4] | Highly selective; >4000x vs. nearest known off-target.[10][14] |
Visualizing the Mechanisms
CDK7 Signaling Pathway
CDK7 holds a central position in cellular regulation. As part of the CAK complex, it phosphorylates and activates cell-cycle CDKs like CDK1 and CDK2. As part of the TFIIH complex, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 and 7, enabling transcription initiation.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Inhibitor Binding Mechanisms
Covalent inhibitors like YKL-5-124 form a permanent bond with a specific cysteine residue (Cys312) near the ATP binding site. Non-covalent inhibitors like Samuraciclib compete reversibly with ATP for this pocket.
Caption: Comparison of covalent and non-covalent binding to CDK7.
Experimental Protocols
The data presented in this guide are typically generated using standardized biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the purified CDK7 enzyme.
-
Objective: To determine the concentration of inhibitor required to reduce the kinase activity of CDK7 by 50%.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen™ or a luminescence-based assay like ADP-Glo™. The assay measures the amount of ATP converted to ADP by the CDK7/Cyclin H/MAT1 complex in the presence of a substrate peptide.
-
General Protocol (ADP-Glo™ as example):
-
Reaction Setup: In a 96- or 384-well plate, add the purified recombinant CDK7/Cyclin H/MAT1 enzyme, a suitable kinase buffer, and the specific peptide substrate.
-
Compound Addition: Add the inhibitor (e.g., YKL-5-124, Samuraciclib) in a series of dilutions (typically 10-point, 3-fold dilutions) to the wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiation: Start the kinase reaction by adding a fixed concentration of ATP (often at the Km value).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). For covalent inhibitors, a time-dependency experiment may be performed to observe the shift in IC50 over time.[8]
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.
-
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the ADP produced and thus the kinase activity.
-
Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
-
Cell Viability / Proliferation Assay (GI50/IC50 Determination)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration of inhibitor required to inhibit cell growth by 50%.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[15]
-
General Protocol (CellTiter-Glo®):
-
Cell Plating: Seed cancer cells (e.g., HCT116, MCF7) in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.[16][17]
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor for a specified duration (e.g., 72 hours).[4][11]
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[16]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the results to vehicle-treated control cells and plot the percentage of viability against the log of inhibitor concentration to determine the IC50 or GI50 value.[7]
-
Western Blot for Target Engagement and Downstream Effects
This technique is used to verify that the inhibitor is engaging its target (CDK7) in cells and affecting downstream signaling pathways.
-
Objective: To measure the change in phosphorylation of CDK7 substrates, such as the RNA Polymerase II CTD and cell cycle CDKs.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
General Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined time (e.g., 6-24 hours). Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2 T160) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane to remove unbound primary antibody, then incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine the change in protein phosphorylation.[18]
-
Experimental Workflow Diagram
The logical progression of inhibitor evaluation follows a standard path from initial biochemical characterization to cellular and in vivo testing.
Caption: Standard workflow for preclinical evaluation of CDK7 inhibitors.
Summary and Conclusion
Both covalent and non-covalent inhibitors represent valid and promising strategies for targeting CDK7 in cancer.
-
Covalent inhibitors like YKL-5-124 offer the potential for high potency and prolonged target engagement, which may translate to more durable clinical responses. Their ability to target unique residues can lead to exceptional selectivity, as seen with YKL-5-124's inactivity against the closely related CDK12/13. However, the risk of off-target reactivity requires careful chemical design.
-
Non-covalent inhibitors like Samuraciclib and SY-5609 have demonstrated significant clinical potential, with Samuraciclib advancing to Phase II trials. These molecules can be optimized for high potency, excellent selectivity, and favorable oral bioavailability through traditional medicinal chemistry approaches, such as achieving slow off-rate kinetics.[9][10]
The choice between a covalent and non-covalent approach depends on the specific therapeutic goals, the structural features of the target kinase, and the ability to mitigate potential liabilities through drug design. The ongoing clinical evaluation of non-covalent inhibitors and the continued development of next-generation covalent agents will ultimately determine the optimal path forward for CDK7-targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. YKL-5-124 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 14. drughunter.com [drughunter.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
- 18. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk7-IN-28 and Alternative CDK7 Inhibitors in Rescue Experiments with CDK7 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cdk7-IN-28 and other prominent CDK7 inhibitors, with a focus on rescue experiments utilizing CDK7 mutants to validate on-target activity. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing the efficacy and mechanism of action of CDK7 inhibitors.
Introduction to CDK7 Inhibition and Resistance
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription, making it a compelling target for cancer therapy.[1][2] It functions as part of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs essential for cell cycle progression.[3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation.[2][5]
The development of selective CDK7 inhibitors has shown promise in preclinical studies. However, a critical aspect of drug development is the validation of on-target effects and the characterization of potential resistance mechanisms. One powerful method for this is the use of "rescue experiments," where a drug-resistant mutant of the target protein is expressed in cells, rendering them insensitive to the inhibitor if the inhibitor's primary mechanism is through that specific target.
For CDK7 inhibitors, two main classes have emerged: covalent and non-covalent inhibitors. Covalent inhibitors, such as THZ1, form an irreversible bond with a specific amino acid residue in the target protein.[6] In the case of many covalent CDK7 inhibitors, this residue is Cysteine 312 (Cys312), located near the ATP-binding pocket.[6][7] A mutation of this cysteine to a serine (C312S) prevents covalent binding and confers resistance.[6] Non-covalent inhibitors, such as Samuraciclib (CT7001), bind reversibly to the ATP-binding site. Resistance to these inhibitors can arise from different mutations, for instance, an Aspartate to Asparagine mutation at position 97 (D97N) has been shown to reduce the binding affinity of Samuraciclib.
This guide will focus on this compound, a potent CDK7 inhibitor. Based on the chemical structure and the development context alongside other covalent inhibitors, it is presumed that this compound acts as a covalent inhibitor targeting the Cys312 residue. We will compare its expected performance with the well-characterized covalent inhibitor THZ1 and the non-covalent inhibitor Samuraciclib in the context of rescue experiments with their respective resistance-conferring mutants.
Comparative Performance of CDK7 Inhibitors
The following tables summarize the inhibitory activities of this compound (data from its close analog Cdk7-IN-8 is used as a proxy), THZ1, and Samuraciclib against wild-type and mutant CDK7.
| Inhibitor | Target/Cell Line | Assay Type | IC50/GI50 (nM) | Notes |
| Cdk7-IN-8 | Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity. |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects. | |
| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting ovarian cancer cell proliferation. | |
| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line. | |
| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line. |
| Inhibitor | CDK7 Genotype | Cell Line | IC50/GI50 (nM) | Fold Change in Resistance |
| THZ1 | Wild-Type | PTCL cell lines (average) | 390 | - |
| C312S Mutant | PTCL cell lines | 1,250 | ~3.2 | |
| Samuraciclib | Wild-Type | 22Rv1 (Prostate Cancer) | 107 | - |
| D97N Mutant | 22Rv1-SamR | 1719 | 16 |
Experimental Protocols
Generation of a CDK7 C312S Mutant Cell Line for Rescue Experiments
This protocol describes the generation of a cell line expressing a this compound-resistant CDK7 mutant (C312S) using CRISPR/Cas9 gene editing. This cell line is essential for a rescue experiment to confirm that the cellular effects of this compound are on-target.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
pX330 plasmid (or similar) expressing Cas9 and a guide RNA (gRNA) targeting the region of CDK7 encoding Cys312
-
A single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor with the C312S mutation and silent mutations to prevent re-cutting by Cas9
-
Transfection reagent
-
Puromycin or another selection agent if the plasmid contains a resistance cassette
-
PCR primers for genotyping
-
Sanger sequencing service
Procedure:
-
gRNA Design: Design a gRNA targeting the genomic region of CDK7 that encodes Cysteine 312.
-
Donor Template Design: Design a donor template containing the C312S mutation (TGT to TCT or AGC). Include silent mutations in the PAM site or gRNA recognition sequence to prevent re-cutting by Cas9.
-
Transfection: Co-transfect the Cas9/gRNA plasmid and the donor template into the target cells using a suitable transfection reagent.
-
Selection (if applicable): If a selection marker is used, apply the selection agent to enrich for transfected cells.
-
Single-Cell Cloning: Plate the cells at a low density to obtain single-cell-derived colonies.
-
Screening: Screen individual clones for the desired mutation by PCR amplification of the target region followed by Sanger sequencing.
-
Validation: Confirm the expression of the mutant CDK7 protein by Western blot.
Cell Viability "Rescue" Assay
This assay is used to demonstrate that the C312S mutation in CDK7 "rescues" the cells from the anti-proliferative effects of a covalent CDK7 inhibitor like this compound.
Materials:
-
Wild-type (WT) and CDK7 C312S mutant cell lines
-
This compound and other CDK7 inhibitors (e.g., THZ1, Samuraciclib)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both WT and CDK7 C312S mutant cells in 96-well plates at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound, THZ1, and Samuraciclib. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values for each inhibitor in both cell lines. A significant rightward shift in the dose-response curve for the C312S mutant cells treated with this compound and THZ1 would indicate a successful rescue.
Western Blot Analysis of CDK7 Pathway Inhibition
This protocol is used to assess the on-target effect of CDK7 inhibitors by measuring the phosphorylation of a direct downstream substrate, RNA Polymerase II.
Materials:
-
WT and CDK7 C312S mutant cell lines
-
CDK7 inhibitors
-
Lysis buffer
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies: anti-phospho-RNAPII (Ser5), anti-total RNAPII, anti-CDK7, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat WT and CDK7 C312S mutant cells with this compound at various concentrations for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities. A potent reduction in phospho-RNAPII (Ser5) levels in WT cells treated with this compound, but not in the C312S mutant cells, would confirm on-target inhibition of CDK7's transcriptional activity.
Visualizations
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow of a CDK7 rescue experiment.
References
- 1. CDK7 | Cancer Genetics Web [cancerindex.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of the Cell Cycle | Clinical Gate [clinicalgate.com]
- 5. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-28: A Comparative Analysis of Selectivity Against Transcriptional Kinases CDK12 and CDK13
For Immediate Release
This guide provides a detailed comparison of the inhibitor Cdk7-IN-28's selectivity for Cyclin-Dependent Kinase 7 (CDK7) over the closely related transcriptional kinases CDK12 and CDK13. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Executive Summary
This compound is a potent inhibitor of CDK7, a key regulator of transcription and the cell cycle. Understanding its selectivity profile is crucial for its application as a chemical probe and for potential therapeutic development. This guide presents quantitative data on the inhibitory activity of this compound against CDK7 and CDK13. Despite extensive searches, specific inhibitory data for this compound against CDK12 was not publicly available at the time of this publication.
Data Presentation: Inhibitor Selectivity
The inhibitory activity of this compound was determined using in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison.
| Kinase Complex | This compound IC50 (nM) |
| CDK7/Cyclin H/MNAT1 | 5 |
| CDK12/Cyclin K | Not Available |
| CDK13/Cyclin K | 152 |
Data sourced from MedChemExpress product information. [cite: ]
This data demonstrates that this compound is approximately 30-fold more selective for CDK7 over CDK13. The absence of data for CDK12 prevents a direct comparison but highlights a potential knowledge gap in the inhibitor's characterization.
Signaling Pathway Overview
CDK7, CDK12, and CDK13 are all involved in the regulation of transcription through phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). However, they play distinct roles in this process.
CDK7, as part of the transcription factor IIH (TFIIH) complex, primarily phosphorylates Serine 5 of the Pol II CTD, which is crucial for transcription initiation. CDK7 also functions as a CDK-activating kinase (CAK), phosphorylating and activating cell cycle CDKs like CDK1 and CDK2.
CDK12 and CDK13, in complex with Cyclin K, are primarily responsible for phosphorylating Serine 2 of the Pol II CTD, a modification associated with transcriptional elongation and co-transcriptional processing, including mRNA splicing.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay to determine the IC50 values of a compound like this compound. Specific details may vary between testing facilities.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of CDK7, CDK12, and CDK13.
Materials:
-
Recombinant human CDK7/Cyclin H/MNAT1, CDK12/Cyclin K, and CDK13/Cyclin K complexes.
-
A suitable substrate, such as a peptide derived from the C-terminal domain of RNA Polymerase II.
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or as part of a luminescence-based detection system (e.g., ADP-Glo™).
-
This compound, serially diluted to a range of concentrations.
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA).
-
96-well or 384-well assay plates.
-
Filter mats or other separation media (for radiometric assays).
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare a master mix containing the kinase, substrate, and other buffer components.
-
Reaction Setup: To each well of the assay plate, add the desired concentration of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mix and ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto a filter mat, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity at each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent and selective inhibitor of CDK7 when compared to CDK13. The lack of publicly available data on its activity against CDK12 underscores the need for further investigation to fully characterize its selectivity profile. The provided experimental protocol offers a framework for researchers to independently assess the inhibitory activity of this compound and other compounds against these important transcriptional kinases.
Comparative Analysis of Gene Expression Changes Induced by CDK7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Cyclin-Dependent Kinase 7 (CDK7) inhibitors on gene expression, supported by experimental data. CDK7 is a crucial therapeutic target in oncology due to its dual function in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it activates other CDKs to drive cell cycle progression. Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[1]
The development of small molecule inhibitors targeting CDK7 has provided powerful tools to investigate its function and offers promising therapeutic avenues. However, the varying selectivity of these inhibitors can lead to distinct downstream effects on gene expression. This guide focuses on a comparative analysis of gene expression changes induced by different classes of CDK7 inhibitors.
Mechanism of Action of CDK7 Inhibitors
CDK7 inhibitors can be broadly categorized into covalent and non-covalent inhibitors. Covalent inhibitors, such as THZ1 and YKL-5-124, form an irreversible bond with a non-catalytic cysteine residue near the active site of CDK7.[2][3] This mode of action provides high potency and prolonged inhibition. Non-covalent inhibitors, on the other hand, bind reversibly to the ATP-binding pocket of the kinase.
A key differentiator among CDK7 inhibitors is their selectivity profile. For instance, the first-generation covalent inhibitor THZ1 also exhibits activity against CDK12 and CDK13 at concentrations used to inhibit CDK7.[2][4] In contrast, YKL-5-124 is a highly selective covalent inhibitor of CDK7 with minimal off-target effects on CDK12/13.[2][4] This difference in selectivity is critical as the inhibition of CDK12/13 can also lead to significant changes in gene expression, particularly of genes involved in the DNA damage response.
Comparative Gene Expression Analysis
The primary mechanism by which CDK7 inhibition affects gene expression is through the modulation of RNA Polymerase II activity. Inhibition of CDK7 leads to reduced phosphorylation of the Pol II CTD at Serine 5 (Ser5) and Serine 7 (Ser7), which are crucial for transcription initiation and promoter-proximal pausing.[5][6] This can lead to a global disruption of transcription, with a particularly strong effect on genes that are highly transcribed and regulated by super-enhancers.[7][8] Super-enhancers are large clusters of regulatory elements that drive the expression of key oncogenes, making them attractive targets for cancer therapy.[7][8][9]
Effects on Super-Enhancer-Driven Genes
Studies have shown that cancer cells can be highly dependent on the expression of oncogenes driven by super-enhancers.[7][8] Inhibition of CDK7 has been demonstrated to preferentially downregulate the expression of these super-enhancer-associated genes, including the MYC family of oncoproteins.[7][10] For example, in MYCN-amplified neuroblastoma, CDK7 inhibition leads to a significant suppression of MYCN transcription and a subsequent global downregulation of MYCN-driven transcriptional programs, resulting in tumor regression.[7]
Differential Effects of Selective vs. Non-Selective CDK7 Inhibitors
The selectivity of CDK7 inhibitors plays a crucial role in the resulting gene expression signature.
-
THZ1 (less selective): As THZ1 inhibits both CDK7 and CDK12/13, the observed gene expression changes are a composite of inhibiting both kinase families. Inhibition of CDK12/13 has been shown to impact the expression of DNA damage response genes and other long genes. Therefore, treatment with THZ1 can lead to a broader transcriptional response.[4] In some contexts, THZ1 treatment has been shown to cause a widespread loss of RNA polymerase across the genome.[5]
-
YKL-5-124 (highly selective): In contrast, the highly selective CDK7 inhibitor YKL-5-124 allows for the deconvolution of the specific effects of CDK7 inhibition. Studies with YKL-5-124 have revealed that selective CDK7 inhibition predominantly leads to a strong cell cycle arrest phenotype, with a more modest and selective effect on global transcription compared to less selective inhibitors.[2][4][10] For instance, in small cell lung cancer, YKL-5-124 treatment had little effect on the expression of super-enhancer-associated genes, while THZ1 caused a significant reduction.[4]
The following table summarizes the comparative effects of THZ1 and YKL-5-124 on gene expression based on available data.
| Feature | THZ1 | YKL-5-124 |
| Selectivity | CDK7, CDK12, CDK13 | Highly selective for CDK7 |
| Effect on Global Transcription | Broad downregulation, widespread loss of RNA Pol II reported in some studies.[5] | More modest and selective transcriptional changes.[2][4][10] |
| Effect on Super-Enhancer Genes | Significant downregulation of super-enhancer-driven oncogenes (e.g., MYC).[4][7] | Limited effect on super-enhancer-associated genes in some cancer types.[4] |
| Primary Cellular Phenotype | Transcriptional suppression and cell cycle arrest. | Strong cell cycle arrest.[2] |
| Effect on RNA Pol II CTD Phosphorylation | Inhibition of Ser2, Ser5, and Ser7 phosphorylation.[11] | Primarily affects CDK7-mediated phosphorylation; may not significantly impact global Pol II CTD phosphorylation levels in some contexts.[2] |
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
Objective: To determine the global changes in gene expression following treatment with CDK7 inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with the desired CDK7 inhibitor (e.g., Cdk7-IN-28, THZ1, YKL-5-124) at various concentrations and for different time points. A vehicle-treated control (e.g., DMSO) should be included in parallel.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. Ensure the quality and integrity of the RNA using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the inhibitor-treated and control groups using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly altered.
-
Pathway and Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify biological pathways and processes that are significantly enriched among the differentially expressed genes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To map the genome-wide occupancy of RNA Polymerase II and transcription factors.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the CDK7 inhibitor or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., RNA Pol II, H3K27ac for active enhancers).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of protein binding. Differential binding analysis can be performed to compare occupancy between treated and control samples.
Visualizations
Caption: The dual role of CDK7 in transcription and cell cycle regulation.
Caption: A typical experimental workflow for RNA-seq analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Super-enhancer-driven metabolic reprogramming promotes cystogenesis in autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK7 Inhibitors: Validating Downstream Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cyclin-dependent kinase 7 (CDK7) inhibitors in validating the inhibition of downstream targets. We focus on the well-characterized covalent inhibitors THZ1 and SY-1365, and introduce the more recent inhibitor, Cdk7-IN-28, for which public data is currently limited. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to CDK7 and Its Inhibition
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1] As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription.[1] Specifically, CDK7 targets serine 5 (Ser5) and serine 7 (Ser7) of the RNAPII CTD.[2] Additionally, as part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] CDK7 also indirectly influences transcription elongation by activating CDK9.[4]
Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[5] Small molecule inhibitors of CDK7 have been developed to block its catalytic activity, leading to cell cycle arrest and apoptosis in cancer cells. Validating the on-target effects of these inhibitors by demonstrating the inhibition of their downstream substrates is a critical step in their preclinical and clinical development.
Comparison of Downstream Target Inhibition by CDK7 Inhibitors
The following tables summarize the quantitative data on the inhibition of key downstream targets of CDK7 by THZ1 and SY-1365.
Table 1: Inhibition of RNA Polymerase II CTD Phosphorylation
| Inhibitor | Target | Cell Line | Concentration | Method | Observed Effect |
| THZ1 | p-RNAPII (Ser2) | Jurkat | 250 nM | Western Blot | Concurrent loss with Ser5/Ser7 phosphorylation[2] |
| p-RNAPII (Ser5) | Jurkat | 250 nM | Western Blot | Complete inhibition[2] | |
| p-RNAPII (Ser7) | Jurkat | 250 nM | Western Blot | Complete inhibition[2] | |
| SY-1365 | p-RNAPII (Ser2/5/7) | Multiple cell lines | Dose-dependent | Western Blot | Inhibition observed[4] |
Table 2: Inhibition of Cell Cycle CDKs and Other Substrates
| Inhibitor | Target | Cell Line | Concentration | Method | Observed Effect |
| THZ1 | p-CDK1 (Thr161) | Jurkat | 250 nM | Western Blot | Decreased phosphorylation[2] |
| p-CDK2 (Thr160) | Jurkat | 250 nM | Western Blot | Decreased phosphorylation[2] | |
| SY-1365 | p-CDK2 (Thr160) | Multiple cell lines | Dose-dependent | Western Blot | Inhibition observed[4] |
Table 3: Biochemical and Cellular Potency
| Inhibitor | IC50 (CDK7) | GI50 (Jurkat T-ALL) | Notes |
| THZ1 | 3.2 nM | ~10 nM | Covalent inhibitor, also inhibits CDK12/13 at higher concentrations.[6] |
| SY-1365 | 369 nM (at 2mM ATP) | Not specified | Selective, covalent inhibitor.[4] |
| This compound | 5 nM | Not specified | Potent inhibitor, limited public data available.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of CDK7 and the process of validating its inhibition, the following diagrams are provided.
Caption: CDK7 Signaling Pathways and Points of Inhibition.
Caption: Western Blot Workflow for Target Validation.
Experimental Protocols
The following is a generalized protocol for validating the inhibition of CDK7 downstream targets using Western Blotting, based on methodologies reported in the literature for THZ1 and SY-1365.
Western Blotting for Phospho-RNAPII and Phospho-CDKs
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., Jurkat, HCT116) in appropriate media and conditions.
-
Treat cells with varying concentrations of the CDK7 inhibitor (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-RNAPII CTD (Ser2)
-
Rabbit anti-phospho-RNAPII CTD (Ser5)
-
Rabbit anti-phospho-RNAPII CTD (Ser7)
-
Rabbit anti-phospho-CDK2 (Thr160)
-
Mouse anti-Total RNAPII
-
Mouse anti-Total CDK2
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of phospho-protein bands to the corresponding total protein bands and the loading control.
-
Conclusion
The validation of downstream target inhibition is a cornerstone of preclinical research for targeted therapies like CDK7 inhibitors. The data presented here for THZ1 and SY-1365 demonstrate their on-target activity in suppressing the phosphorylation of key substrates involved in transcription and cell cycle control. While this compound shows high biochemical potency, further studies are needed to comprehensively characterize its cellular effects on downstream targets and to draw direct comparisons with more established inhibitors. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own validation studies and contribute to the growing body of knowledge on CDK7 inhibition.
References
- 1. US20220288067A1 - Treatment of cancer with cdk inhibitors - Google Patents [patents.google.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk7-IN-28: A Comparative Guide to its Phenotypic Effects and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk7-IN-28, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other notable CDK7 inhibitors. The content herein is based on available preclinical data and is intended to inform research and drug development decisions.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription.[2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[3]
This compound is a potent inhibitor of CDK7, demonstrating significant anti-proliferative activity in cancer cell lines by inducing cell cycle arrest and inhibiting DNA replication.[4] This guide will compare the phenotypic effects and validation of this compound with other well-characterized CDK7 inhibitors, namely THZ1, SY-1365, and YKL-5-124.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their biochemical potency, kinase selectivity, and anti-proliferative activity in various cancer cell lines.
Table 1: Biochemical Potency and Kinase Selectivity
This table presents the half-maximal inhibitory concentration (IC50) values of the compounds against CDK7 and other related kinases, providing an insight into their selectivity profiles.
| Compound | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Reference |
| This compound | 5 | 6224 | 296 | - | 152 | [4] |
| THZ1 | 3.2 | - | - | Inhibits | Inhibits | [5] |
| SY-1365 | 84 | - | - | - | - | |
| YKL-5-124 | 9.7 (complex) / 53.5 | 1300 | 3020 | Inactive | Inactive | [6][7] |
Note: A comprehensive kinome scan for this compound is not publicly available. The selectivity of THZ1 against CDK12/13 is noted, but specific IC50 values are not consistently reported across sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table summarizes the anti-proliferative IC50 or EC50 values of the CDK7 inhibitors across a panel of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | THZ1 IC50 (nM) | SY-1365 IC50 (nM) | YKL-5-124 IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2 | ~100-300 | ~100-300 | - | [4][8] |
| HepaRG | Hepatocellular Carcinoma | < 10 | - | - | - | [4] |
| NCI-H82 | Small Cell Lung Cancer | < 10 | - | - | - | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | - | 50 | - | - | [5] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | - | 0.55 | - | - | [5] |
| Multiple AML lines | Acute Myeloid Leukemia | - | - | Various nM | - | [9] |
| Multiple Breast Cancer Lines | Breast Cancer | - | 80-300 (2-day) | Various nM | - | [8][10] |
| HAP1 | Near-haploid human cell line | - | - | - | Induces G1/S arrest | [11] |
Note: The anti-proliferative activity of CDK7 inhibitors can vary depending on the cell line and the duration of treatment.[8]
Table 3: In Vivo Efficacy in Xenograft Models
This table presents available data on the in vivo anti-tumor activity of the CDK7 inhibitors.
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| THZ1 | Ovarian Cancer (A2780, HEY xenografts) | 10 mg/kg, twice daily | Significant tumor growth inhibition | [12] |
| THZ1 | Hepatocellular Carcinoma (HepG2 xenograft) | - | Suppressed tumor growth | |
| SY-1365 | Acute Myeloid Leukemia (xenografts) | - | Substantial anti-tumor effects | [9] |
| SY-1365 | Ovarian and Breast Cancer (PDX models) | 30 mg/kg, twice a week (IV) | Tumor growth inhibition | [10] |
| YKL-5-124 | Small Cell Lung Cancer (murine models) | - | In combination with anti-PD-1, significantly increased survival |
Note: In vivo efficacy data for this compound is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of CDK7 inhibitors are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of CDK7 inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Phosphorylated Proteins (p-RNAPII, p-CDK1/2) and Apoptosis Markers (Cleaved PARP)
This method is used to assess the on-target activity of CDK7 inhibitors and their ability to induce apoptosis.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the CDK7 inhibitor for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of RNAPII CTD (Ser2, Ser5, Ser7), CDK1 (Thr161), CDK2 (Thr160), and antibodies for cleaved PARP and total PARP.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of CDK7 inhibitors on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the CDK7 inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to degrade RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective inhibitor of CDK7 with demonstrated anti-proliferative activity in vitro. Its high potency against CDK7 and significant growth inhibitory effects in specific cancer cell lines highlight its potential as a valuable research tool and a starting point for further drug development.
Compared to other well-studied CDK7 inhibitors like THZ1, SY-1365, and YKL-5-124, this compound shows a promising in vitro profile. However, a comprehensive evaluation of its therapeutic potential is currently limited by the lack of publicly available in vivo efficacy data and a complete kinome-wide selectivity profile. Further studies are warranted to fully characterize the performance of this compound in preclinical models and to establish a more complete understanding of its selectivity and mechanism of action in a broader range of cancer types. The experimental protocols provided in this guide offer a robust framework for such validation studies.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Syros Announces Update on Selective CDK7… | Flagship Pioneering [flagshippioneering.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk7-IN-28: A Guide to Kinase Selectivity and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CDK7 inhibitor Cdk7-IN-28 with other notable CDK7 inhibitors, focusing on its cross-reactivity profile and cellular efficacy. The information presented herein is supported by experimental data to aid in the objective evaluation of this compound for research and development purposes.
Introduction to CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor II H (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression. Its dual role has made it an attractive target for cancer therapy. This compound is a potent inhibitor of CDK7, and this guide aims to contextualize its performance against other well-characterized CDK7 inhibitors.
Biochemical Cross-Reactivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and toxicity. The following table summarizes the biochemical inhibitory activity (IC50 values) of this compound and other CDK7 inhibitors against a panel of cyclin-dependent kinases.
| Kinase Target | This compound IC50 (nM) | THZ1 IC50 (nM) | YKL-5-124 IC50 (nM) | Samuraciclib (CT7001) IC50 (nM) | SY-351 (% Inhibition @ 0.2 µM) |
| CDK7/Cyclin H/MAT1 | 5 [1] | 3.2 [2][3] | 9.7 - 53.5 [2][4] | 41 [5] | >90% [1] |
| CDK2/Cyclin A | 6224[1] | - | 1300[4] | 578[5] | - |
| CDK9/Cyclin T1 | 296[1] | - | 3020[4] | ~1230 (30-fold selective)[5] | - |
| CDK12/Cyclin K | - | Equipotent to CDK7[4] | Inactive[4] | - | >50% (@ 1µM)[1] |
| CDK13/Cyclin K | 152[1] | Equipotent to CDK7[4] | Inactive[4] | - | >50% (@ 1µM)[1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency. Data for SY-351 is presented as percent inhibition at a fixed concentration due to the nature of the available data.
Cellular Anti-Proliferative Activity
The efficacy of a kinase inhibitor in a cellular context is a crucial indicator of its potential therapeutic value. The following table presents the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds on the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Samuraciclib (CT7001) GI50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2[1] | 0.22[5] |
| HepaRG | Hepatocellular Carcinoma | < 10[1] | - |
| NCI-H82 | Small Cell Lung Cancer | < 10[1] | - |
| MCF7 | ER-Positive Breast Cancer | - | 0.18[5] |
| T47D | ER-Positive Breast Cancer | - | 0.32[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 0.33[5] |
| HS578T | Triple-Negative Breast Cancer | - | 0.21[5] |
Note: IC50/GI50 values in cellular assays represent the concentration of the inhibitor that reduces cell proliferation or viability by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Cdk7-IN-28: A Preclinical Overview and Comparative Landscape Against Standard of Care
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel CDK7 inhibitor, Cdk7-IN-28, against the current standard of care in relevant cancer types. Due to the early stage of development for this compound, direct head-to-head experimental data is not yet publicly available. This guide therefore summarizes the existing preclinical data for this compound, outlines the established therapeutic protocols for cancers in which it has shown initial activity, and presents hypothetical experimental designs for future comparative studies.
Understanding this compound: A Potent Inhibitor of a Key Oncogenic Driver
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it an attractive target for cancer therapy.[1][2] this compound has emerged as a potent and selective inhibitor of CDK7.
Mechanism of Action of CDK7 Inhibitors
CDK7 is a core component of two essential protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In this complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression through various checkpoints.[3] Inhibition of this function leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis (programmed cell death).[2]
-
Transcription Factor IIH (TFIIH) Complex: As part of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1] By inhibiting transcriptional machinery, CDK7 inhibitors can downregulate the expression of oncogenes that drive cancer cell growth and survival.
The dual inhibition of cell cycle progression and transcription provides a powerful two-pronged attack on cancer cells.
Preclinical Data for this compound
The publicly available data for this compound is currently limited to its biochemical and in vitro cellular activity.
| Parameter | Value | Source |
| Target | CDK7/Cyclin H/MNAT1 | [4] |
| IC50 (Biochemical) | 5 nM | [4] |
| Cell Line | IC50 (Anti-proliferative) | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 2 nM | [4] |
| HepaRG (Hepatocellular Carcinoma) | < 10 nM | [4] |
| NCI-H82 (Small Cell Lung Cancer) | < 10 nM | [4] |
Head-to-Head Comparison with Standard of Care
Given the promising in vitro potency of this compound in triple-negative breast cancer (TNBC), hepatocellular carcinoma (HCC), and small cell lung cancer (SCLC) cell lines, a comparison with the current standard of care for these diseases is warranted for future studies.
Triple-Negative Breast Cancer (TNBC)
Current Standard of Care:
-
Early-Stage (Stage II or III): The standard treatment often involves neoadjuvant chemotherapy, which includes a combination of an anthracycline, a taxane, and carboplatin, along with the immunotherapy agent pembrolizumab.[1] This is typically followed by surgery and possibly radiation.[5]
-
Metastatic (Stage IV): Treatment for metastatic TNBC is guided by the expression of PD-L1 and the presence of inherited BRCA1/2 mutations.[5] Options include chemotherapy, sometimes in combination with immunotherapy, and antibody-drug conjugates.[5]
Hepatocellular Carcinoma (HCC)
Current Standard of Care:
-
Advanced HCC: For patients with advanced HCC who are not candidates for surgery, the standard of care has shifted towards immunotherapy-based combinations.[6] The combination of atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody) has shown improved overall survival compared to the previously standard sorafenib.[2][7] Another approved first-line option is the combination of durvalumab (anti-PD-L1) and tremelimumab (anti-CTLA-4).[7]
Small Cell Lung Cancer (SCLC)
Current Standard of Care:
-
Limited-Stage SCLC: The standard treatment is concurrent chemoradiotherapy.[8] The preferred chemotherapy regimen is cisplatin and etoposide.[8]
-
Extensive-Stage SCLC: Chemoimmunotherapy is the standard of care.[9] This typically involves the combination of a platinum-based chemotherapy (cisplatin or carboplatin) and etoposide with an immune checkpoint inhibitor such as atezolizumab.[10]
Proposed Experimental Protocols for Comparative Studies
To facilitate future head-to-head comparisons of this compound with standard-of-care agents, the following experimental protocols are proposed.
In Vitro Studies
-
Cell Viability Assays:
-
Objective: To compare the cytotoxic effects of this compound and the respective standard-of-care drugs.
-
Method: A panel of relevant cancer cell lines (e.g., MDA-MB-468 for TNBC, HepG2 for HCC, NCI-H82 for SCLC) would be treated with a dose range of this compound and the standard-of-care agent(s) (e.g., paclitaxel for TNBC, sorafenib for HCC, etoposide for SCLC) for 72 hours. Cell viability would be assessed using a luminescence-based assay (e.g., CellTiter-Glo®). IC50 values would be calculated to determine the concentration of each drug required to inhibit cell growth by 50%.
-
-
Cell Cycle Analysis:
-
Objective: To compare the effects of this compound and standard-of-care drugs on cell cycle progression.
-
Method: Cells would be treated with the IC50 concentration of each drug for 24 and 48 hours. Cells would then be fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
-
Apoptosis Assays:
-
Objective: To compare the induction of apoptosis by this compound and standard-of-care drugs.
-
Method: Cells would be treated with the IC50 concentration of each drug for 48 hours. Apoptosis would be quantified by flow cytometry using Annexin V and propidium iodide staining. Western blotting for cleaved PARP and cleaved caspase-3 can also be performed to confirm apoptotic signaling.
-
In Vivo Studies
-
Xenograft Models:
-
Objective: To compare the anti-tumor efficacy of this compound and standard-of-care drugs in a living organism.
-
Method: Immunocompromised mice would be subcutaneously implanted with relevant cancer cells. Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, this compound, standard-of-care drug(s), and a combination of this compound and the standard-of-care. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
This compound is a potent preclinical CDK7 inhibitor with promising anti-proliferative activity in TNBC, HCC, and SCLC cell lines. While direct comparative data against standard-of-care treatments is not yet available, its mechanism of action, targeting both cell cycle and transcription, suggests it could be a valuable therapeutic agent. The proposed experimental protocols provide a framework for future studies that will be crucial in determining the clinical potential of this compound and its place in the evolving landscape of cancer therapy. Further research is needed to establish its in vivo efficacy, safety profile, and potential for combination therapies.
References
- 1. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What’s new in treating hepatocellular carcinoma, the most common liver cancer? | MD Anderson Cancer Center [mdanderson.org]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Triple-negative breast cancer (TNBC) diagnosis and treatment: 7 things you should know | MD Anderson Cancer Center [mdanderson.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Guideline Update Seeks to Aid Clinicians in the Selection of Systemic Treatments for Advanced Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 8. Current standards for clinical management of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Small Cell Lung Cancer (SCLC) Treatment & Management: Approach Considerations, Combination Chemotherapy, Chemotherapy Dose Intensity and Density [emedicine.medscape.com]
Comparative Guide to Biomarker Discovery for CDK7 Inhibitor Sensitivity
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[2][4][5] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the initiation of transcription.[2][6][7] This dual function makes CDK7 inhibition a potent strategy to simultaneously halt cancer cell proliferation and disrupt the transcriptional programs on which they are highly dependent.[1][2]
This guide provides a comparative overview of biomarkers for sensitivity to Cdk7-IN-28 and other prominent CDK7 inhibitors, supported by experimental data and detailed protocols for researchers in drug development.
Comparison of Preclinical CDK7 Inhibitors
Several selective CDK7 inhibitors have been developed for preclinical research and clinical investigation. Their mechanisms and selectivity profiles are key differentiators influencing their biological effects and potential biomarkers of response. While specific data for this compound is not extensively published in the context of biomarker discovery, we can infer potential characteristics by comparing it to well-studied covalent and non-covalent inhibitors.
| Inhibitor | Type | Target Selectivity Profile | Key Findings & Notes |
| THZ1 | Covalent | Potent against CDK7, but with significant cross-reactivity against CDK12 and CDK13.[6][8] | The first widely used covalent CDK7 inhibitor. Its off-target effects on CDK12/13 can confound the interpretation of results attributed solely to CDK7 inhibition.[8] |
| SY-1365 (Mevociclib) | Covalent | More selective for CDK7 than THZ1. IC50 for CDK7 is ~369 nM, while for other CDKs it is ≥ 2 µM.[9] | Advanced to clinical trials but development was discontinued.[9][10] Its covalent binding site mutation (C312S) confirms on-target activity in cellular assays.[11] |
| YKL-5-124 | Covalent | Highly selective for CDK7 with an IC50 of 53.5 nM; displays no significant inhibition of CDK12 or CDK13 at tested concentrations.[8] | Its high selectivity allows for the decoupling of CDK7-specific effects (primarily cell cycle arrest) from the broader transcriptional disruption caused by CDK12/13 inhibition.[8] |
| Samuraciclib (ICEC0942) | Non-covalent | Highly specific, non-covalent inhibitor of CDK7. | Induces cell cycle arrest in G1, leading to senescence.[12] Its non-covalent nature allows for washout experiments to study recovery from inhibition.[12] |
| SY-5609 | Non-covalent | Orally bioavailable, non-covalent CDK7 inhibitor with excellent selectivity.[9] | Prioritized for clinical development over the covalent SY-1365.[9] |
Biomarkers of Sensitivity to CDK7 Inhibition
Identifying patient populations most likely to respond to CDK7 inhibitors is crucial for their clinical success. Research has uncovered several potential biomarkers that correlate with sensitivity.
| Biomarker | Rationale for Sensitivity | Applicable Inhibitor(s) | Key Experimental Data |
| High c-MYC Expression | Cancers addicted to transcription of oncogenes like c-MYC are highly dependent on CDK7 activity. Inhibition of CDK7 preferentially suppresses super-enhancer-driven genes.[2] | LY3405105, THZ1, SY-1365 | A screen of 468 cell lines showed a significant correlation between a c-MYC signature and sensitivity to the selective CDK7 inhibitor LY3405105, particularly in lung cancer models.[13] Increased c-Myc activity is also a potential predictor of sensitivity in ER+ breast cancer.[11] |
| Active mTOR Signaling / High Cellular Growth | Active growth signaling, often mediated by the mTOR pathway, promotes sensitivity to CDK7 inhibition by pushing cells into a state of G1 arrest and senescence upon treatment.[12][14] | Samuraciclib (ICEC0942) | A genome-wide CRISPR screen identified active mTOR signaling as a key determinant of sensitivity to ICEC0942.[12] Cancer cell lines with increased mTOR-dependent growth signaling correlate with higher sensitivity.[14] |
| Low BCL2L1 (Bcl-xL) Expression | Cells with low expression of the anti-apoptotic protein Bcl-xL are more reliant on MCL1 for survival. CDK7 inhibition decreases MCL1 levels, making low-Bcl-xL cells more susceptible to apoptosis. | SY-1365 | In vitro studies demonstrated that cancer cells with low BCL2L1 expression were more sensitive to SY-1365-induced apoptosis. |
| Intact p53 | The tumor suppressor p53 is activated by CDK7-mediated phosphorylation.[7] Intact p53 function may be required to mediate the apoptotic response to CDK7 inhibition. | SY-1365 | In ER+ breast cancer models, cells with a pathogenic TP53 mutation were less sensitive to SY-1365 compared to cells with wild-type p53.[11] |
| Basal CITED2 Protein Expression | CITED2 is a transcriptional coregulator whose expression was found to correlate with sensitivity, suggesting it may be part of a transcriptional program reliant on CDK7. | THZ1 | In a panel of breast cancer cell lines, sensitivity to THZ1 correlated with the basal protein expression of CITED2.[4] |
Signaling Pathways and Experimental Workflows
CDK7's Dual Role in Transcription and Cell Cycle
General Workflow for Biomarker Discovery
Key Experimental Protocols
Below are detailed methodologies for experiments commonly cited in CDK7 inhibitor biomarker discovery studies.
Cell Viability and IC50 Determination
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50), a primary measure of sensitivity.
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the CDK7 inhibitor (e.g., this compound) in culture medium. Replace the medium in the cell plates with the medium containing the inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions. These assays measure ATP levels or metabolic activity, respectively, as indicators of cell viability.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the log-transformed inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to validate changes in protein levels (e.g., CDK7, p53, MCL1, CITED2) upon inhibitor treatment or to assess basal expression levels as potential biomarkers.
-
Cell Lysis: Treat cells with the CDK7 inhibitor at the desired concentration and time point. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
RNA Sequencing (RNA-Seq) for Transcriptomic Profiling
This protocol is used for unbiased, genome-wide identification of gene expression signatures that correlate with sensitivity or resistance to CDK7 inhibitors.
-
Sample Preparation: Culture and treat sensitive and resistant cell lines with the CDK7 inhibitor or vehicle. Harvest the cells and extract total RNA using a kit like the RNeasy Mini Kit (QIAGEN), ensuring high purity and integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 20-30 million reads per sample.
-
Data Analysis:
-
Quality Control: Assess raw read quality using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38) using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use packages like DESeq2 or edgeR to identify genes that are differentially expressed between sensitive and resistant cell lines at baseline, or genes whose expression is significantly altered by the inhibitor.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) to identify biological pathways (e.g., MYC targets, mTOR signaling) associated with the differential gene expression signatures.[6]
-
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 11. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cdk7-IN-28
The proper disposal of Cdk7-IN-28, a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7), is crucial for maintaining laboratory safety and environmental protection.[1] Due to its biological activity and potential hazards, this compound and any contaminated materials must be treated as hazardous chemical waste. Adherence to a strict disposal protocol is essential for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Classification
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, preferably with elastic cuffs. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following steps provide a clear guide for the safe collection and disposal of this compound waste. This protocol is applicable to the pure compound, solutions containing this compound, and any contaminated laboratory materials.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound must be collected in a designated, leak-proof hazardous waste container.
-
Compatibility: Ensure the container material is compatible with the solvents used with this compound.
-
Solid vs. Liquid Waste: Use separate containers for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, and absorbent materials.
-
Liquid Waste: Includes unused solutions and solvent rinses.
-
Step 2: Container Labeling
-
Clear Identification: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
Content Description: The label must accurately list all contents, including "this compound" and any solvents.
-
Hazard Communication: Include appropriate hazard pictograms if known (e.g., toxicity, environmental hazard).
Step 3: Storage of Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory.[2]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Secure Storage: Keep the container tightly closed except when adding waste.
Step 4: Final Disposal
-
Institutional EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[2]
-
Licensed Contractor: The EHS department will arrange for the pickup and final disposal by a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary institutional and regulatory paperwork for the generated hazardous waste.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][3]
-
Collect: Carefully gather the absorbed material and any other contaminated debris.
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning agent.
-
Dispose: All materials used for spill cleanup must be placed in the designated hazardous waste container for this compound.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cdk7-IN-28
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Potent CDK7 Inhibitor, Cdk7-IN-28.
This document provides critical safety protocols, detailed experimental methodologies, and operational plans to ensure the safe and effective use of this compound in a laboratory setting. As a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), this compound is a valuable tool in cancer research and drug development. Adherence to the following guidelines is paramount for personal safety and the integrity of your research.
Immediate Safety and Handling Plan
This compound is a potent, biologically active small molecule that should be handled with a high degree of caution. Although a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling potent kinase inhibitors and hazardous research chemicals.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when working with this compound, especially when handling the compound in its solid form.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: All manipulations must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: All work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Operational Plan: From Receipt to Disposal
A structured approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.
-
The recommended storage temperature for the solid compound is -20°C for up to 3 years and 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months and -20°C for up to 1 month.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All chemical waste must be disposed of in accordance with national and local regulations.[1][2]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated. A common method is to rinse surfaces with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinse as hazardous waste.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target / Cell Line | Assay Type | IC50 (nM) | Notes |
| CDK7/Cyclin H/MNAT1 | In Vitro Enzyme Assay | 5 | Potent inhibition of CDK7 kinase activity.[3] |
| cdk2/cyclin A | In Vitro Enzyme Assay | 6224 | Demonstrates selectivity for CDK7 over CDK2.[3] |
| CDK9/CyclinA | In Vitro Enzyme Assay | 296 | Moderate off-target activity against CDK9.[3] |
| CDK13/Cyclin K | In Vitro Enzyme Assay | 152 | Moderate off-target activity against CDK13.[3] |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation Assay | 2 | Significant anti-proliferative effects in a breast cancer cell line.[3] |
| HepaRG (Liver Cancer) | Cell Proliferation Assay | < 10 | Effective in inhibiting the proliferation of liver cancer cells.[3] |
| NAl-H82 (Lung Cancer) | Cell Proliferation Assay | < 10 | Active against a lung cancer cell line.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Protocol 1: Cell Proliferation Assay (WST-8/CCK-8)
This protocol details the steps to determine the anti-proliferative effect of this compound on cancer cells.
-
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO). Add 100 µL of the medium containing the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well. Incubate for 1-4 hours at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This assay directly assesses the inhibition of CDK7's kinase activity in cells.
-
Materials:
-
This compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2, Ser5, Ser7; anti-total RNAPII)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and image the blot. Densitometry analysis can be used for quantification.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
This compound
-
Cancer cell line
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway of CDK7 and a general experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
